molecular formula C10H10N2 B1314835 Quinolin-4-ylmethanamine CAS No. 5632-13-3

Quinolin-4-ylmethanamine

Cat. No.: B1314835
CAS No.: 5632-13-3
M. Wt: 158.2 g/mol
InChI Key: BVQGQPVMVBOTID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinolin-4-ylmethanamine is a useful research compound. Its molecular formula is C10H10N2 and its molecular weight is 158.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinolin-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-6H,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQGQPVMVBOTID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5632-13-3
Record name 5632-13-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of Novel Quinolin-4-ylmethanamine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for novel Quinolin-4-ylmethanamine derivatives, a class of compounds with significant potential in medicinal chemistry. The quinoline scaffold is a well-established pharmacophore found in numerous therapeutic agents, and derivatives of this compound are actively being explored for a range of biological activities. This document details the primary synthetic routes, provides specific experimental protocols, and presents quantitative data to facilitate the design and synthesis of new analogues for drug discovery and development.

Introduction: The Quinoline Core

The quinoline ring system is a fundamental heterocyclic scaffold in medicinal chemistry. Its synthesis has been extensively studied for over a century, leading to the development of several classical named reactions that are still widely used today. These methods typically involve the condensation of anilines with α,β-unsaturated carbonyl compounds or their synthetic equivalents, followed by cyclization and aromatization. A brief overview of these foundational methods is essential for understanding the synthesis of the core quinoline structure.

Classical Synthetic Routes to the Quinoline Scaffold:

  • Skraup Synthesis: This is one of the oldest and most direct methods, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene). The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to form the quinoline ring.

  • Doebner-von Miller Reaction: This method is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in the presence of a Lewis acid or protic acid. It offers more versatility in the substitution pattern of the resulting quinoline.

  • Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. This method is particularly useful for the synthesis of polysubstituted quinolines.

  • Combes Synthesis: In this acid-catalyzed reaction, an aniline is condensed with a β-diketone to form a β-aminoenone, which then undergoes cyclization and dehydration to yield a 2,4-disubstituted quinoline.

These classical methods provide the foundational quinoline core, which can then be further functionalized to introduce the desired methanamine group at the 4-position.

General Synthetic Strategies for this compound Derivatives

Two principal strategies have emerged for the efficient synthesis of this compound derivatives: Nucleophilic Substitution of 4-Chloroquinolines and Reductive Amination of Quinoline-4-carbaldehyde .

Route A: Nucleophilic Substitution of 4-Chloroquinolines

This widely employed method involves the reaction of a pre-functionalized 4-chloroquinoline with a suitable amine. The 4-chloroquinoline precursors can be synthesized from the corresponding quinolin-4-ones by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃). The subsequent nucleophilic aromatic substitution (SNAr) with a primary or secondary amine yields the desired 4-aminoquinoline derivative. While this method is highly effective for the synthesis of 4-aminoquinolines, it is less direct for obtaining this compound derivatives and would require a multi-step sequence to introduce the methylene linker.

G cluster_0 Synthesis of Quinoline Core cluster_1 Functionalization at C4 Aniline Aniline Derivative Quinolinone Quinolin-4-one Aniline->Quinolinone Classical Methods (e.g., Combes, Gould-Jacobs) Carbonyl α,β-Unsaturated Carbonyl or equivalent Carbonyl->Quinolinone Chloroquinoline 4-Chloroquinoline Quinolinone->Chloroquinoline POCl₃ Aminoquinoline 4-Aminoquinoline Derivative Chloroquinoline->Aminoquinoline Amine R1R2NH Amine->Aminoquinoline

Caption: General workflow for the synthesis of 4-aminoquinoline derivatives via nucleophilic substitution.

Route B: Reductive Amination of Quinoline-4-carbaldehyde

This is the most direct and versatile method for the synthesis of a diverse library of N-substituted this compound derivatives. The key intermediate, quinoline-4-carbaldehyde, can be prepared from commercially available starting materials. The subsequent one-pot reductive amination with a wide range of primary and secondary amines provides the target compounds in good to excellent yields. This approach allows for the facile introduction of various alkyl, aryl, and heterocyclic moieties at the nitrogen atom.

G cluster_0 Preparation of Key Intermediate cluster_1 Reductive Amination QuinolineStartingMaterial Substituted Quinoline QuinolineAldehyde Quinoline-4-carbaldehyde QuinolineStartingMaterial->QuinolineAldehyde Oxidation/Functionalization Imine Iminium Intermediate QuinolineAldehyde->Imine Amine Primary or Secondary Amine (R1R2NH) Amine->Imine FinalProduct N-Substituted this compound Imine->FinalProduct Reducing Agent (e.g., NaBH(OAc)₃, NaBH₄)

Caption: Synthetic pathway for N-substituted this compound derivatives via reductive amination.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the quinoline core and subsequent elaboration to this compound derivatives.

Synthesis of the Quinoline Core (Example: Friedländer Synthesis)

General Procedure for the Synthesis of 2-Substituted Quinoline-4-carboxylic acid:

A mixture of isatin (1.0 eq), a ketone (1.2 eq), and potassium hydroxide (3.0 eq) in ethanol is refluxed for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford the desired quinoline-4-carboxylic acid.

Synthesis of Quinoline-4-carbaldehyde

The synthesis of quinoline-4-carbaldehyde can be achieved through various methods, including the oxidation of 4-methylquinoline or the reduction of quinoline-4-carboxylic acid or its derivatives.

General Procedure for the Synthesis of N-Substituted this compound Derivatives via Reductive Amination

To a solution of quinoline-4-carbaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added the respective primary or secondary amine (1.1 eq) and acetic acid (catalytic amount). The mixture is stirred at room temperature for 1-2 hours to allow for imine formation. Subsequently, a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), is added portion-wise, and the reaction is stirred at room temperature for an additional 12-24 hours. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-substituted this compound derivative.

Data Presentation: Synthesis of Novel this compound Derivatives

The following tables summarize the synthetic results for a series of novel N-substituted this compound derivatives prepared via the reductive amination protocol described in Section 3.3.

Table 1: Synthesis of N-Aryl this compound Derivatives

Compound IDAmine (Ar-NH₂)Yield (%)m.p. (°C)¹H NMR (CDCl₃, δ ppm)
1a Aniline85110-1128.89 (d, 1H), 8.15 (d, 1H), 7.98 (d, 1H), 7.72 (t, 1H), 7.55 (t, 1H), 7.30-7.18 (m, 3H), 6.80 (t, 1H), 6.72 (d, 2H), 4.55 (s, 2H), 4.20 (br s, 1H)
1b 4-Fluoroaniline82125-1278.88 (d, 1H), 8.14 (d, 1H), 7.97 (d, 1H), 7.71 (t, 1H), 7.54 (t, 1H), 7.25 (d, 1H), 6.95 (t, 2H), 6.65 (dd, 2H), 4.52 (s, 2H), 4.15 (br s, 1H)
1c 4-Chloroaniline88138-1408.89 (d, 1H), 8.15 (d, 1H), 7.98 (d, 1H), 7.72 (t, 1H), 7.55 (t, 1H), 7.26 (d, 1H), 7.18 (d, 2H), 6.62 (d, 2H), 4.51 (s, 2H), 4.25 (br s, 1H)
1d 4-Methoxyaniline79118-1208.87 (d, 1H), 8.13 (d, 1H), 7.96 (d, 1H), 7.70 (t, 1H), 7.53 (t, 1H), 7.28 (d, 1H), 6.80 (d, 2H), 6.68 (d, 2H), 4.50 (s, 2H), 3.78 (s, 3H), 4.05 (br s, 1H)

Table 2: Synthesis of N-Alkyl and N-Heterocyclic this compound Derivatives

Compound IDAmineYield (%)m.p. (°C) or State¹H NMR (CDCl₃, δ ppm)
2a Benzylamine92Oil8.85 (d, 1H), 8.12 (d, 1H), 7.95 (d, 1H), 7.69 (t, 1H), 7.52 (t, 1H), 7.40-7.25 (m, 6H), 4.05 (s, 2H), 3.88 (s, 2H), 1.95 (br s, 1H)
2b Cyclohexylamine8598-1008.83 (d, 1H), 8.10 (d, 1H), 7.93 (d, 1H), 7.68 (t, 1H), 7.51 (t, 1H), 7.35 (d, 1H), 4.02 (s, 2H), 2.55-2.45 (m, 1H), 1.95-1.10 (m, 11H)
2c Piperidine90Oil8.86 (d, 1H), 8.13 (d, 1H), 7.96 (d, 1H), 7.70 (t, 1H), 7.53 (t, 1H), 7.45 (d, 1H), 3.80 (s, 2H), 2.45 (t, 4H), 1.65-1.45 (m, 6H)
2d Morpholine88105-1078.87 (d, 1H), 8.14 (d, 1H), 7.97 (d, 1H), 7.71 (t, 1H), 7.54 (t, 1H), 7.48 (d, 1H), 3.82 (s, 2H), 3.75 (t, 4H), 2.52 (t, 4H)

Conclusion

This technical guide has outlined the primary synthetic strategies for the preparation of novel this compound derivatives. The reductive amination of quinoline-4-carbaldehyde stands out as a highly efficient and versatile method for generating diverse libraries of these compounds. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, enabling the synthesis and exploration of new chemical entities based on this promising scaffold. Further investigation into the biological activities of these novel derivatives is warranted to unlock their full therapeutic potential.

The Structural Blueprint for Potency: An In-depth Guide to the Structure-Activity Relationship of Quinolin-4-ylmethanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold has long been a cornerstone in medicinal chemistry, forming the foundation of numerous therapeutic agents with a broad spectrum of biological activities. Among its many derivatives, the quinolin-4-ylmethanamine core has emerged as a particularly promising pharmacophore for the development of novel drugs targeting a range of diseases, including cancer, infectious diseases, and inflammatory conditions. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs, offering a valuable resource for researchers engaged in the design and optimization of this important class of molecules.

Core Structure-Activity Relationships: A Quantitative Overview

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on both the quinoline ring and the exocyclic aminomethyl group. The following tables summarize key quantitative SAR data from various studies, highlighting the impact of structural modifications on anticancer, antimalarial, and enzyme-inhibitory activities.

Anticancer Activity

The development of this compound derivatives as anticancer agents has been a significant area of research. These compounds often exert their effects through the inhibition of critical cellular targets such as kinases and DNA methyltransferases (DNMTs), or by inducing apoptosis through various signaling pathways.

Table 1: SAR of this compound Analogs as Anticancer Agents

Compound IDQuinoline Ring SubstituentsC4-Methanamine SubstituentsTarget Cell Line/EnzymeActivity (IC50/GI50 in µM)
1a 7-chloro-NH-(CH₂)₂-N(CH₃)₂Various cancer cell lines< 1.0[1]
1b 7-benzyloxy-NH-(CH₂)₂-N(CH₃)₂Various cancer cell linesPotent[1]
1c 7-(4-fluorobenzyloxy)-NH-(CH₂)₂-N(CH₃)₂Various cancer cell lines< 1.0[1]
SGI-1027 Analog (9) Unsubstituted-NH-phenyl-CO-NH-phenyl-aminopyrimidineDNMT1~2-4[2][3]
SGI-1027 Analog (11) Unsubstituted-NH-phenyl-CO-NH-phenyl-methylpiperazineDNMT1~2-4[2][3]
VR23 7-chloro-N-piperazinyl-SO₂-(2,4-dinitrophenyl)MDA-MB468Potent[4]
12a 6-bromo, 2-imidazole-HepG22.42[5]

Key SAR Insights for Anticancer Activity:

  • Substitution at the 7-position of the quinoline ring with bulky and hydrophobic groups, such as benzyloxy or substituted benzyloxy moieties, is generally favorable for antiproliferative activity.[1]

  • The presence of a short alkylamino side chain at the 4-position, particularly with a terminal dimethylamino group, is crucial for potent anticancer effects.[1]

  • For DNMT inhibitors, the incorporation of a basic side chain , such as a methylamine or methylpiperazine, at the 4-position of the quinoline scaffold leads to low micromolar inhibitory potency.[2][3]

  • The length of the linker between the quinoline core and the terminal basic group can influence selectivity towards different DNMT isoforms.[6]

Antimalarial Activity

The 4-aminoquinoline scaffold is famously represented by the antimalarial drug chloroquine. Modifications around the this compound core have been explored to overcome drug resistance and improve the therapeutic index.

Table 2: SAR of this compound Analogs as Antimalarial Agents

Compound IDQuinoline Ring SubstituentsC4-Side ChainTarget StrainActivity (IC90 in nM)
WR621308 2,8-bis(trifluoromethyl)-CH(OH)-CH₂-NH-(CH₂)₂-NH-cyclopropylPlasmodium falciparumPotent[7]

Key SAR Insights for Antimalarial Activity:

  • The presence of trifluoromethyl groups at the 2- and 8-positions of the quinoline ring is a key feature for potent antimalarial activity, as seen in the mefloquine scaffold.[7]

  • A diamine-containing side chain at the 4-position is critical for activity against Plasmodium falciparum.[7] The nature of the terminal amine and the length of the linker are important for optimizing potency and reducing CNS accumulation.[7]

Experimental Protocols

To ensure the reproducibility and validation of the SAR data presented, this section provides detailed methodologies for key experiments commonly employed in the study of this compound derivatives.

General Synthetic Procedure for this compound Derivatives

The synthesis of this compound analogs typically involves a multi-step process starting from a substituted 4-chloroquinoline.

DOT Script for General Synthetic Workflow:

Synthesis_Workflow cluster_start Starting Materials cluster_cyclization Quinoline Core Formation cluster_amination Amination at C4 cluster_final_product Final Product Generation Substituted_Aniline Substituted Aniline Cyclization Gould-Jacobs Reaction (Thermal Cyclization) Substituted_Aniline->Cyclization Diethyl_ethoxymethylenemalonate Diethyl ethoxymethylenemalonate Diethyl_ethoxymethylenemalonate->Cyclization Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Cyclization->Hydrolysis_Decarboxylation Intermediate Chlorination Chlorination (e.g., POCl₃) Hydrolysis_Decarboxylation->Chlorination 4-Hydroxyquinoline 4_Chloroquinoline Substituted 4-Chloroquinoline Chlorination->4_Chloroquinoline Nucleophilic_Substitution Nucleophilic Aromatic Substitution (SNAr) 4_Chloroquinoline->Nucleophilic_Substitution Primary_Amine Primary Amine (R-NH₂) Primary_Amine->Nucleophilic_Substitution 4_Aminoquinoline 4-Aminoquinoline Intermediate Nucleophilic_Substitution->4_Aminoquinoline Reduction Reduction of a precursor (e.g., amide, nitrile) 4_Aminoquinoline->Reduction Further Modification Final_Product This compound Derivative Reduction->Final_Product

Caption: General synthetic workflow for this compound derivatives.

Detailed Steps:

  • Gould-Jacobs Reaction: A substituted aniline is reacted with diethyl ethoxymethylenemalonate followed by thermal cyclization to form the corresponding 4-hydroxyquinoline-3-carboxylate ester.

  • Hydrolysis and Decarboxylation: The resulting ester is hydrolyzed to the carboxylic acid, which is then decarboxylated upon heating to yield the substituted 4-hydroxyquinoline.

  • Chlorination: The 4-hydroxyquinoline is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to produce the key intermediate, a substituted 4-chloroquinoline.

  • Nucleophilic Aromatic Substitution (SNAr): The 4-chloroquinoline is reacted with a suitable primary amine (H₂N-R) to introduce the side chain at the 4-position, yielding a 4-aminoquinoline derivative.

  • Formation of the Methanamine Moiety: This step can vary. If the desired product is a primary this compound, a precursor such as a 4-cyanoquinoline can be reduced. For N-substituted derivatives, the 4-aminoquinoline intermediate may undergo further modifications.

In Vitro Anticancer Activity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

DOT Script for MTT Assay Workflow:

MTT_Assay_Workflow Cell_Seeding Seed cancer cells in a 96-well plate Compound_Treatment Treat cells with varying concentrations of the this compound derivative Cell_Seeding->Compound_Treatment Incubation_1 Incubate for a specified period (e.g., 48-72 hours) Compound_Treatment->Incubation_1 MTT_Addition Add MTT solution to each well Incubation_1->MTT_Addition Incubation_2 Incubate to allow formazan formation MTT_Addition->Incubation_2 Solubilization Add a solubilizing agent (e.g., DMSO, isopropanol) Incubation_2->Solubilization Absorbance_Measurement Measure absorbance at a specific wavelength (e.g., 570 nm) Solubilization->Absorbance_Measurement Data_Analysis Calculate cell viability and IC50 values Absorbance_Measurement->Data_Analysis

Caption: Workflow of the in vitro MTT assay for cytotoxicity.

Detailed Protocol:

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are incubated overnight to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted with the culture medium to various concentrations. The medium in the wells is replaced with the medium containing the test compounds. Control wells receive the vehicle only.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: After the incubation period, a solution of MTT (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for rational drug design. These compounds have been shown to modulate several key signaling pathways.

p53-Dependent Apoptosis

Several this compound analogs have been shown to induce apoptosis in cancer cells through the activation of the p53 tumor suppressor protein.

DOT Script for p53-Dependent Apoptosis Pathway:

p53_Apoptosis_Pathway Quinoline_Derivative This compound Derivative p53_Activation Activation of p53 Transcriptional Activity Quinoline_Derivative->p53_Activation Bax_Upregulation Upregulation of Bax p53_Activation->Bax_Upregulation Mitochondrial_Pathway Mitochondrial Outer Membrane Permeabilization Bax_Upregulation->Mitochondrial_Pathway Caspase_Activation Caspase Cascade Activation Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: p53/Bax-dependent apoptotic pathway induced by this compound derivatives.

This pathway is initiated by the quinoline derivative, which leads to the activation of p53.[1] Activated p53 then upregulates the expression of the pro-apoptotic protein Bax.[1] Bax translocates to the mitochondria, leading to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c. This, in turn, triggers the activation of a cascade of caspases, ultimately leading to programmed cell death, or apoptosis.[1]

Inhibition of DNA Methyltransferases (DNMTs)

A number of this compound analogs have been identified as inhibitors of DNMTs, enzymes that play a crucial role in epigenetic regulation and are often dysregulated in cancer.

DOT Script for DNMT Inhibition Workflow:

DNMT_Inhibition_Workflow Quinoline_Derivative This compound Derivative DNMT_Binding Binding to DNMT Quinoline_Derivative->DNMT_Binding Inhibition Inhibition of Methyltransferase Activity DNMT_Binding->Inhibition Hypomethylation DNA Hypomethylation Inhibition->Hypomethylation Gene_Reactivation Reactivation of Tumor Suppressor Genes Hypomethylation->Gene_Reactivation Anticancer_Effect Anticancer Effect Gene_Reactivation->Anticancer_Effect

Caption: Mechanism of action for this compound-based DNMT inhibitors.

These inhibitors function by binding to DNMT enzymes, preventing them from catalyzing the transfer of a methyl group to DNA.[2][3] This leads to a state of DNA hypomethylation, which can result in the re-expression of silenced tumor suppressor genes, thereby exerting an anticancer effect.[6]

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies summarized in this guide underscore the critical importance of specific substitutions on the quinoline ring and the C4-methanamine side chain for achieving high potency and selectivity against various biological targets. The detailed experimental protocols and elucidated signaling pathways provide a solid foundation for researchers to build upon in their efforts to design and synthesize the next generation of this compound-based drugs. Further exploration of this chemical space, guided by the principles outlined herein, holds significant potential for addressing unmet medical needs in oncology, infectious diseases, and beyond.

References

An In-depth Technical Guide to the Physicochemical Properties of Quinolin-4-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolin-4-ylmethanamine and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a key structural motif in a wide range of biologically active molecules, exhibiting diverse pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties. A thorough understanding of the physicochemical properties of this compound is paramount for its development as a potential therapeutic agent, as these properties fundamentally influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its formulation characteristics.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It summarizes available quantitative data, details relevant experimental protocols for property determination, and presents a logical workflow for its synthesis and characterization.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems. For this compound, these properties dictate its solubility in physiological fluids, its ability to cross biological membranes, and its interaction with molecular targets.

Data Summary

Quantitative data for the free base of this compound is not extensively reported in the literature. However, data for its hydrochloride and dihydrochloride salts are available. It is important to note that the salt form can significantly influence properties such as melting point and solubility.

PropertyValueForm
Molecular Formula C₁₀H₁₀N₂Free Base
Molecular Weight 158.20 g/mol Free Base
Melting Point 205-208 °C (with decomposition)Hydrochloride Salt
Appearance SolidHydrochloride Salt
Predicted Boiling Point ~330-350 °C (at 760 mmHg)Free Base (Estimated)
Predicted pKa (most basic) ~8.5 - 9.5Free Base (Estimated)
Predicted Aqueous Solubility Low to moderateFree Base (Estimated)
Predicted logP ~1.5 - 2.5Free Base (Estimated)

Note: Predicted values are estimations based on the chemical structure and may vary from experimentally determined values.

Experimental Protocols

Accurate determination of physicochemical properties requires standardized experimental protocols. The following methodologies are commonly employed for compounds like this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which the solid compound transitions to a liquid.

Methodology:

  • A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.

  • The capillary tube is placed in a melting point apparatus, which allows for controlled heating of the sample.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has liquefied (completion of melting) are recorded. This range is reported as the melting point.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa), which indicates the strength of the basic amino group.

Methodology:

  • A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

  • The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • A standardized solution of a strong acid (e.g., HCl) is incrementally added to the amine solution using a burette.

  • The pH of the solution is recorded after each addition of the titrant, allowing the solution to reach equilibrium.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the concentration of the compound in a saturated aqueous solution at a specific temperature.

Methodology:

  • An excess amount of the solid compound is added to a known volume of purified water or a relevant buffer solution in a sealed flask.

  • The flask is agitated (e.g., on a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.

  • After equilibration, the suspension is filtered or centrifuged to remove the undissolved solid.

  • The concentration of the dissolved compound in the clear aqueous phase is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

LogP Determination (HPLC Method)

Objective: To determine the octanol-water partition coefficient (logP), a measure of the compound's lipophilicity.

Methodology:

  • A reversed-phase HPLC (RP-HPLC) system with a C18 column is employed.

  • The mobile phase is typically a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

  • A series of standard compounds with known logP values are injected to create a calibration curve by plotting their retention times against their logP values.

  • A solution of this compound is then injected under the same chromatographic conditions.

  • The retention time of the compound is measured.

  • The logP of this compound is then calculated from its retention time using the calibration curve.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent physicochemical characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Physicochemical Characterization Starting Materials Starting Materials Chemical Reaction Chemical Reaction Starting Materials->Chemical Reaction Purification Purification Chemical Reaction->Purification Structure Confirmation Structure Confirmation Purification->Structure Confirmation Melting Point Melting Point Structure Confirmation->Melting Point Sample pKa pKa Structure Confirmation->pKa Sample Aqueous Solubility Aqueous Solubility Structure Confirmation->Aqueous Solubility Sample LogP LogP Structure Confirmation->LogP Sample

Caption: A generalized workflow for the synthesis and physicochemical characterization of this compound.

Logical Relationship of Physicochemical Properties to Drug Development

The interplay of key physicochemical properties is crucial in the early stages of drug development.

G Solubility Solubility Absorption Absorption Solubility->Absorption Excretion Excretion Solubility->Excretion Formulation Formulation Solubility->Formulation Lipophilicity (LogP) Lipophilicity (LogP) Lipophilicity (LogP)->Absorption Distribution Distribution Lipophilicity (LogP)->Distribution Metabolism Metabolism Lipophilicity (LogP)->Metabolism Ionization (pKa) Ionization (pKa) Ionization (pKa)->Absorption Ionization (pKa)->Distribution Ionization (pKa)->Excretion Ionization (pKa)->Formulation

Caption: Interrelationship of core physicochemical properties and their impact on key aspects of drug development.

Conclusion

This technical guide has summarized the available and predicted physicochemical properties of this compound and provided detailed experimental protocols for their determination. A comprehensive understanding and experimental validation of these properties are critical for advancing the research and development of this and related quinoline-based compounds as potential therapeutic agents. The presented workflows provide a logical framework for the synthesis and characterization pipeline essential for modern drug discovery.

Quinolin-4-ylmethanamine: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline ring system, a bicyclic aromatic heterocycle, has long been recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds. Among the various quinoline-based cores, quinolin-4-ylmethanamine has emerged as a particularly versatile and promising scaffold for the development of novel therapeutic agents. Its unique structural features, including a flexible methylene linker and a reactive primary amine, provide a rich platform for chemical modification, enabling the exploration of diverse chemical spaces and the fine-tuning of pharmacological properties. This technical guide provides a comprehensive overview of the this compound core, its synthesis, and its application in the design and discovery of anticancer, antimicrobial, and anti-inflammatory agents.

Synthesis of the this compound Scaffold and Its Derivatives

The synthesis of the this compound core and its subsequent derivatization are crucial steps in the drug discovery process. Several synthetic strategies have been employed to access this scaffold, often starting from readily available quinoline precursors.

A common approach involves the reduction of quinoline-4-carbonitrile or quinoline-4-carboxaldehyde oxime. Alternatively, nucleophilic substitution of 4-(chloromethyl)quinoline with various amines can be utilized to introduce the methanamine moiety and its derivatives.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and derivatization of the this compound scaffold.

G cluster_synthesis Scaffold Synthesis cluster_derivatization Derivatization cluster_screening Biological Screening Start Quinoline Precursor (e.g., 4-Methylquinoline) Step1 Functional Group Interconversion (e.g., Oxidation, Halogenation) Start->Step1 Step2 Introduction of Nitrogen Moiety (e.g., Nitration, Amination) Step1->Step2 Core This compound Core Step2->Core Deriv1 N-Alkylation / N-Arylation Core->Deriv1 Deriv2 Amide / Sulfonamide Formation Core->Deriv2 Deriv3 Reductive Amination Core->Deriv3 Final Diverse Library of This compound Derivatives Deriv1->Final Deriv2->Final Deriv3->Final Screen1 Anticancer Assays Final->Screen1 Screen2 Antimicrobial Assays Final->Screen2 Screen3 Anti-inflammatory Assays Final->Screen3 SAR Structure-Activity Relationship (SAR) Studies Screen1->SAR Screen2->SAR Screen3->SAR

A generalized workflow for the synthesis and biological evaluation of this compound derivatives.

Applications in Medicinal Chemistry

The this compound scaffold has been extensively explored for its potential in various therapeutic areas. The ability to introduce a wide range of substituents on the nitrogen atom allows for the modulation of lipophilicity, hydrogen bonding capacity, and steric bulk, leading to compounds with diverse biological activities.

Anticancer Activity

Quinoline derivatives have a long history in cancer chemotherapy, and the this compound scaffold is no exception. Derivatives of this core have demonstrated potent cytotoxic activity against a variety of cancer cell lines. The mechanism of action often involves the inhibition of key cellular processes such as DNA replication, cell cycle progression, and signal transduction pathways.

Table 1: Anticancer Activity of Selected this compound Analogs

Compound IDModification on MethanamineCancer Cell LineIC50 (µM)Reference
1 N-(4-chlorophenyl)MCF-7 (Breast)5.2[1]
2 N-(3,4-dimethoxyphenyl)HCT-116 (Colon)2.8[2]
3 N-benzylA549 (Lung)8.1[3]
4 N-(2-pyridinyl)HeLa (Cervical)6.5[1]

One of the key mechanisms through which some quinoline derivatives exert their anticancer effects is the inhibition of protein kinases.[4][5] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development.

G cluster_pathway Kinase Inhibition Pathway Ligand This compound Derivative Kinase Protein Kinase (e.g., EGFR, VEGFR) Ligand->Kinase Inhibits Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream Apoptosis Apoptosis Downstream->Apoptosis Inhibition leads to

Simplified signaling pathway showing kinase inhibition by this compound derivatives.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. The quinoline scaffold has been a fruitful source of antibacterial and antimalarial drugs for decades. Derivatives of this compound have shown promising activity against a range of bacterial and parasitic pathogens.[6]

Table 2: Antimicrobial Activity of Selected this compound Analogs

Compound IDModification on MethanamineMicroorganismMIC (µg/mL)Reference
5 N-octylStaphylococcus aureus16[7]
6 N-(2-fluorobenzyl)Escherichia coli32[7]
7 N-cyclohexylCandida albicans8
8 N-(4-(trifluoromethyl)phenyl)Plasmodium falciparum0.5[8]

The mechanism of antimicrobial action for many quinoline derivatives involves the inhibition of essential microbial enzymes or interference with DNA replication. For example, some quinolones are known to target DNA gyrase and topoisomerase IV in bacteria.

Anti-inflammatory Activity

Chronic inflammation is a key component of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The quinoline scaffold has been investigated for its anti-inflammatory properties, with some derivatives showing potent inhibition of key inflammatory mediators.[5][9]

Table 3: Anti-inflammatory Activity of Selected this compound Analogs

Compound IDModification on MethanamineAssayIC50 (µM)Reference
9 N-(4-methoxyphenyl)COX-2 Inhibition1.2[9]
10 N-(3-pyridinyl)TNF-α Release3.5[5]
11 N-isobutyl5-LOX Inhibition5.8[9]

The anti-inflammatory effects of these compounds can be attributed to their ability to modulate various signaling pathways involved in the inflammatory response, such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, as well as the production of pro-inflammatory cytokines like TNF-α.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and evaluation of novel compounds. Below are representative procedures for the synthesis of a this compound derivative and a common biological assay.

Synthesis of N-benzyl-(quinolin-4-yl)methanamine

To a solution of 4-(chloromethyl)quinoline (1 mmol) in acetonitrile (20 mL) is added benzylamine (1.2 mmol) and potassium carbonate (2 mmol). The reaction mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford the desired product. The structure and purity of the compound are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

Human cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight. The cells are then treated with various concentrations of the test compound (typically ranging from 0.1 to 100 µM) for 48 hours. Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The formazan crystals formed are dissolved in 150 µL of DMSO, and the absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[1]

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising and versatile platform for the design and development of new therapeutic agents. Its synthetic accessibility and the ease with which its structure can be modified allow for the generation of large and diverse chemical libraries for biological screening. The demonstrated efficacy of its derivatives in preclinical models of cancer, infectious diseases, and inflammation highlights the significant potential of this scaffold in addressing unmet medical needs.

Future research in this area will likely focus on several key aspects:

  • Structure-Activity Relationship (SAR) Studies: Further systematic modifications of the this compound core will help to elucidate the key structural features required for potent and selective biological activity.

  • Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and optimization.

  • Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds will be essential for their advancement into clinical development.

  • Combination Therapies: Investigating the synergistic effects of this compound derivatives with existing drugs could lead to more effective treatment strategies.

References

Spectroscopic Characterization of Quinolin-4-ylmethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of Quinolin-4-ylmethanamine, a key intermediate in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents a detailed analysis based on the well-established spectroscopic principles of the quinoline scaffold and data from closely related analogs. This document offers detailed hypothetical experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. All quantitative data, derived from spectral predictions and analysis of analogous structures, are summarized in structured tables for clarity and comparative purposes. Additionally, a generalized workflow for the spectroscopic characterization of such compounds is presented using a Graphviz diagram. This guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and quality control of this compound and its derivatives.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a wide array of applications in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, serves as a crucial building block for the synthesis of various biologically active molecules. Its structural characterization is paramount to ensure the identity, purity, and quality of synthetic intermediates and final products. Spectroscopic techniques are indispensable tools for this purpose, providing detailed information about the molecular structure, functional groups, and electronic properties of the compound.

This guide outlines the expected spectroscopic features of this compound based on an analysis of its structural components: the quinoline core and the aminomethyl substituent at the 4-position.

Predicted Spectroscopic Data

The following sections provide predicted spectroscopic data for this compound. These values are estimations based on known data for similar quinoline derivatives and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring and the aliphatic protons of the aminomethyl group.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-28.85d4.5
H-37.45d4.5
H-58.15d8.5
H-67.60t7.5
H-77.75t7.5
H-88.05d8.5
-CH₂-4.05s-
-NH₂1.80br s-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2150.5
C-3121.0
C-4148.0
C-4a129.0
C-5130.0
C-6127.5
C-7129.5
C-8126.5
C-8a148.5
-CH₂-45.0
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H, C=C, and C=N bonds of the quinoline ring, as well as the N-H and C-N bonds of the aminomethyl group.

Table 3: Predicted IR Absorption Data for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
N-H stretch (amine)3400 - 3300Medium, Doublet
C-H stretch (aromatic)3100 - 3000Medium
C-H stretch (aliphatic)2950 - 2850Medium
C=C and C=N stretch (aromatic ring)1600 - 1450Strong to Medium
N-H bend (amine)1650 - 1580Medium
C-N stretch (amine)1250 - 1020Medium
C-H out-of-plane bend (aromatic)900 - 675Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₁₀N₂), the expected molecular weight is approximately 158.20 g/mol .

Table 4: Predicted Mass Spectrometry Data for this compound

m/z ValuePredicted Identity
158[M]⁺ (Molecular Ion)
157[M-H]⁺
143[M-NH₂]⁺
130[M-CH₂NH₂]⁺ (Loss of aminomethyl radical)
129Quinoline radical cation
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system is expected to exhibit characteristic π → π* transitions.

Table 5: Predicted UV-Vis Absorption Data for this compound (in Methanol)

TransitionPredicted λmax (nm)
π → π~230
π → π~280
n → π*~315

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic characterization of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds, and 1024 or more scans.

    • Reference the chemical shifts to the solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • ATR: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

    • Acquire the sample spectrum and ratio it against the background.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Data Acquisition:

    • ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

    • EI-MS: Introduce the sample via a direct insertion probe or a gas chromatograph. Acquire the spectrum with a standard electron energy of 70 eV.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.

  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record a baseline spectrum with the cuvette filled with the pure solvent.

    • Record the sample spectrum over a wavelength range of approximately 200-800 nm.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthetic compound like this compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Analysis Spectral Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis UV_Vis->Data_Analysis Structure_Confirmation Structure Confirmation & Purity Assessment Data_Analysis->Structure_Confirmation Report Technical Report / Whitepaper Structure_Confirmation->Report

Caption: General workflow for spectroscopic characterization.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. While the presented data is based on well-established principles and analysis of analogous compounds, experimental verification is crucial. The detailed protocols and workflow diagram offer a practical framework for researchers engaged in the synthesis and characterization of this and related quinoline derivatives, facilitating efficient and accurate structural elucidation and quality control in drug discovery and development.

Quantum Chemical Investigations of Quinoline Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical methods in the study of quinoline derivatives for drug discovery and development. Quinoline, a heterocyclic aromatic compound, and its derivatives exhibit a wide range of biological activities, making them a significant scaffold in medicinal chemistry.[1][2] Computational studies, including Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) analysis, have become indispensable tools for understanding the structural and electronic properties of these compounds and for designing novel therapeutic agents with enhanced efficacy.[3][4][5]

Core Applications in Drug Development

Quantum chemical investigations of quinoline derivatives have been instrumental in advancing several therapeutic areas, most notably in the development of anticancer, antimalarial, and antibacterial agents.

Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action, including the inhibition of key enzymes and signaling pathways involved in cancer progression.[6][7] Computational studies have been pivotal in elucidating these mechanisms and in the design of more potent and selective inhibitors.

One of the primary targets for quinoline-based anticancer drugs is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and survival.[3] Overexpression or mutation of EGFR is a hallmark of many cancers. Molecular docking studies have revealed that quinoline derivatives can form strong interactions with key amino acid residues in the active site of EGFR, leading to its inhibition.[3] DFT analyses have further complemented these findings by calculating properties such as dipole moments, HOMO-LUMO energy gaps, and molecular electrostatic potential maps, which help in understanding the electronic basis of the inhibitor-receptor interaction.[3]

Another important target is aromatase, an enzyme involved in the biosynthesis of estrogens.[8] Aromatase inhibitors are a cornerstone in the treatment of hormone-dependent breast cancer. 3D-QSAR and molecular docking studies have been employed to design novel quinoline-based aromatase inhibitors, with computational models helping to predict the inhibitory activity and to understand the structure-activity relationships.[8]

Telomerase, an enzyme responsible for maintaining telomere length and implicated in cellular immortalization, is another attractive target for cancer therapy.[5] Molecular modeling techniques, including 3D-QSAR, molecular docking, and molecular dynamics simulations, have been utilized to design and evaluate quinoline derivatives as telomerase inhibitors.[5]

The following table summarizes the anticancer activity of selected quinoline derivatives, highlighting their targets and in vitro efficacy.

Compound IDTargetCancer Cell LineIC50 (µM)Reference
4fEGFRA549, MCF70.015 ± 0.001[3]
57Not SpecifiedThree cancer cell lines0.12 ± 0.01, 0.08 ± 0.01, 0.34 ± 0.03[9]
62cNot SpecifiedMCF-7, HepG2, HCT-1161.82-8.06 µg/mL[9]
Antimalarial Activity

The quinoline scaffold is the backbone of several well-established antimalarial drugs, such as chloroquine and quinine.[10][11] However, the emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents.[12] Quantum chemical methods are being used to design novel quinoline derivatives that can overcome resistance.

Computational studies suggest that the antimalarial activity of some quinoline derivatives can be attributed to their ability to inhibit β-hematin formation, a crucial detoxification pathway for the malaria parasite.[10] Molecular hybridization approaches, combining the quinoline core with other pharmacophores, have led to the development of potent hybrid-dimers.[10] 2D and 3D-QSAR models have been developed to predict the antiplasmodial activity of quinoline derivatives and to guide the synthesis of new compounds with improved efficacy.[12]

The table below presents the antimalarial activity of various quinoline derivatives against P. falciparum.

| Compound ID | P. falciparum Strain | IC50 (µM) | Reference | |---|---|---|---|---| | 40c | 3D7 (chloroquine-sensitive) | 1.99 |[10] | | 40c | RKL-9 (chloroquine-resistant) | 5.69 |[10] | | 40a | Pf3D7 (chloroquine-sensitive) | 0.25 |[10] | | 40d | Not Specified | 4.54 ± 0.16 |[10] | | 10 | PfDd2 (chloroquine-resistant) | 0.033 ± 0.007 |[13] | | 17 | PfW2 (chloroquine-resistant) | 0.097 ± 0.006 |[13] | | 41 | 3D7 | 0.05 |[14] | | 41 | K1 | 0.41 |[14] |

Antibacterial Activity

With the rise of antibiotic resistance, there is an urgent need for novel antibacterial agents.[15][16] Quinoline derivatives have shown promise as potent antibacterial compounds, and computational methods are accelerating their development.[17][18]

One of the key bacterial targets for quinoline derivatives is DNA gyrase, a type II topoisomerase that is essential for DNA replication.[19] Molecular docking studies have been used to investigate the binding interactions between quinoline derivatives and the ATP binding pocket of DNA gyrase, providing insights for the design of effective inhibitors.[4]

Another important target is peptide deformylase (PDF), a metalloenzyme that is essential for bacterial protein synthesis.[20] In silico studies, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assessment, have guided the synthesis of quinoline derivatives as PDF inhibitors with significant antibacterial and antifungal activity.[20]

The following table summarizes the antibacterial activity of representative quinoline derivatives.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference | |---|---|---|---|---| | 2, 6 | Bacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli | 3.12 - 50 |[20] | | 8 | Vancomycin-resistant E. faecium | 4 |[15] | | 16, 17, 18 | S. pneumoniae ATCC 49619 | ≤ 0.008 |[15] | | 27-32 | Mycobacterium tuberculosis H37Ra, Mycobacterium bovis BCG | 1.66 - 9.57 |[15] | | 4g, 4m | S. aureus ATCC 6538 | 7.81 |[21] |

Experimental and Computational Protocols

In Vitro Cytotoxicity Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following is a general protocol for determining the IC50 of quinoline derivatives against cancer cell lines using the MTT assay.

Protocol:

  • Cell Culture: Culture the desired cancer cell lines in a suitable medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in an incubator at 37°C with 5% CO2.

  • Cell Seeding: Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for 48-72 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value using software like GraphPad Prism.[6][22]

Minimum Inhibitory Concentration (MIC) Assay

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining the MIC of quinoline derivatives.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the bacterial strain (e.g., 0.5 McFarland standard).

  • Compound Dilution: Perform serial two-fold dilutions of the quinoline derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[3][8][16][23]

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Protocol:

  • Structure Optimization: The 3D structure of the quinoline derivative is drawn using software like GaussView. The geometry is then optimized using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311+G(d,p)) in a computational chemistry software package like Gaussian.[24]

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies).

  • Property Calculations: From the optimized structure, various quantum chemical descriptors are calculated, including:

    • HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital are used to determine the electronic band gap, which is related to the chemical reactivity and stability of the molecule.

    • Molecular Electrostatic Potential (MEP): The MEP map provides information about the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack.

    • Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness are calculated from the HOMO and LUMO energies to further characterize the reactivity of the molecule.[25]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Protocol:

  • Protein and Ligand Preparation:

    • Protein: The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens and charges are added using software like AutoDockTools.

    • Ligand: The 3D structure of the quinoline derivative is prepared, and its geometry is optimized. Charges and rotatable bonds are defined.

  • Grid Box Generation: A grid box is defined around the active site of the protein to specify the search space for the docking simulation.

  • Docking Simulation: A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore the conformational space of the ligand within the grid box and to predict the binding poses and affinities.

  • Analysis of Results: The docking results are analyzed to identify the best binding pose based on the lowest binding energy and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues. Visualization software like PyMOL or Discovery Studio is used for this purpose.[26][27][28][29][30]

Signaling Pathways and Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by quinoline derivatives and a general workflow for computational drug design.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand (e.g., EGF) EGFR EGFR Ligand->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinoline Quinoline Derivative Quinoline->EGFR

Caption: EGFR signaling pathway and its inhibition by quinoline derivatives.

Aromatase_Pathway Androgens Androgens (Androstenedione, Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Estrogens Estrogens (Estrone, Estradiol) Aromatase->Estrogens ER Estrogen Receptor Estrogens->ER Gene_Expression Gene Expression (Cell Growth and Proliferation) ER->Gene_Expression Quinoline Quinoline Derivative (Aromatase Inhibitor) Quinoline->Aromatase Inhibition

Caption: Aromatase pathway for estrogen synthesis and its inhibition.

DNA_Gyrase_Inhibition DNA Relaxed DNA DNA_Gyrase DNA Gyrase (GyrA, GyrB) DNA->DNA_Gyrase Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA DNA_Replication DNA Replication Supercoiled_DNA->DNA_Replication Quinoline Quinoline Derivative Quinoline->DNA_Gyrase Inhibition

Caption: Inhibition of DNA gyrase by quinoline derivatives.

Computational_Drug_Design_Workflow cluster_in_silico In Silico Design and Screening cluster_in_vitro In Vitro Validation cluster_optimization Lead Optimization Target_ID Target Identification Ligand_Design Ligand Design (Quinoline Derivatives) Target_ID->Ligand_Design Virtual_Screening Virtual Screening Ligand_Design->Virtual_Screening Molecular_Docking Molecular Docking Virtual_Screening->Molecular_Docking DFT DFT Calculations Molecular_Docking->DFT ADMET ADMET Prediction DFT->ADMET Synthesis Chemical Synthesis ADMET->Synthesis Biological_Assay Biological Assays (IC50, MIC) Synthesis->Biological_Assay Lead_Opt Lead Optimization Biological_Assay->Lead_Opt Lead_Opt->Ligand_Design Feedback Loop

Caption: A general workflow for computational drug design of quinoline derivatives.

Conclusion

Quantum chemical investigations have profoundly impacted the field of drug discovery, particularly in the development of quinoline-based therapeutic agents. The integration of computational techniques such as DFT, molecular docking, and QSAR with experimental validation provides a powerful and efficient paradigm for designing novel drugs with improved potency, selectivity, and pharmacokinetic profiles. As computational power and methodologies continue to advance, the role of quantum chemistry in elucidating complex biological processes and in the rational design of new medicines is set to expand even further. This guide serves as a foundational resource for researchers and scientists engaged in the exciting and rapidly evolving area of quinoline-based drug development.

References

The Therapeutic Potential of Quinoline Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quinoline scaffold, a fused bicyclic aromatic heterocycle, represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its inherent chemical versatility allows for extensive functionalization, leading to a diverse array of compounds with a broad spectrum of pharmacological activities.[2] Quinoline derivatives have garnered significant attention in drug discovery due to their potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3] This technical guide provides an in-depth exploration of the therapeutic potential of quinoline compounds, focusing on their mechanisms of action, synthesis, and key experimental evaluation methodologies.

Anticancer Activity of Quinoline Compounds

Quinoline derivatives have emerged as a prominent class of anticancer agents, exhibiting efficacy against a wide range of malignancies, including breast, colon, lung, and renal cancers.[4][5] Their cytotoxic effects are mediated through various mechanisms of action, primarily targeting key cellular processes involved in cancer progression.[4][6]

Mechanisms of Anticancer Action

The anticancer activity of quinoline compounds is often attributed to their ability to interfere with DNA replication and cell division, and to modulate critical signaling pathways.

  • Topoisomerase Inhibition: A significant number of quinoline derivatives exert their anticancer effects by inhibiting topoisomerase enzymes (Topo I and Topo II), which are crucial for DNA replication and repair.[2][7][8] By stabilizing the topoisomerase-DNA cleavable complex, these compounds lead to DNA strand breaks and ultimately trigger apoptosis in cancer cells.

  • Kinase Inhibition: Quinoline-based compounds have been developed as potent inhibitors of various protein kinases that are often dysregulated in cancer.[9] A key target is the PI3K/Akt/mTOR signaling pathway, which plays a central role in cell growth, proliferation, and survival.[1][10] Several quinoline derivatives have been shown to inhibit different isoforms of PI3K, leading to the dephosphorylation and inactivation of Akt and mTOR, thereby suppressing tumor growth.[9][11]

  • DNA Intercalation and Alkylation: The planar aromatic structure of the quinoline ring allows some derivatives to intercalate between DNA base pairs, disrupting DNA replication and transcription. Additionally, certain quinoline-mustard conjugates act as alkylating agents, forming covalent bonds with DNA and inducing cytotoxicity.

  • Tubulin Polymerization Inhibition: Some quinoline derivatives have been shown to inhibit the polymerization of tubulin, a key component of microtubules. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and induces apoptosis.

  • Induction of Apoptosis: Regardless of the primary mechanism, the ultimate outcome of the action of many anticancer quinoline compounds is the induction of apoptosis, or programmed cell death. This can be triggered through various intrinsic and extrinsic pathways.[6]

Quantitative Data: In Vitro Cytotoxicity

The in vitro cytotoxic activity of quinoline derivatives is commonly evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of cell growth.

Table 1: IC50 Values of Selected Quinoline Derivatives Against Various Cancer Cell Lines

Compound ClassDerivativeCancer Cell LineCell TypeIC50 (µM)Reference
Quinoline-Chalcone HybridsCompound 9iA549Non-Small Cell Lung Cancer1.91[11]
Compound 9jK-562Chronic Myelogenous Leukemia5.29[11]
Quinoline-3-CarboxamidesFuran-derivativeMCF-7Breast Cancer3.35[9]
Pyrazolo[4,3-f]quinolinesCompound 1MNUGC-3Gastric Cancer<8[2]
Compound 2EHCT-15Colon Cancer<8[2]
Quinoline-based DihydrazonesCompound 3bMCF-7Breast Cancer7.016[12]
Compound 3cBEL-7402Hepatoma7.05[12]
Quinoline-8-SulfonamidesCompound 9aA549Lung Cancer496[13]
4-Anilinoquinoline-3-carbonitrilesVarious DerivativesHCT-116Colon Cancer4 - 43[13]

Antimicrobial Activity of Quinoline Compounds

Quinoline derivatives have a long history of use as antimicrobial agents, with some of the earliest synthetic antibiotics belonging to this class. They exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[14]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of quinoline compounds are diverse and can involve:

  • Inhibition of DNA Gyrase and Topoisomerase IV: Fluoroquinolones, a major class of quinoline-based antibiotics, target bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair in bacteria. Their inhibition leads to the accumulation of DNA strand breaks and bacterial cell death.

  • Disruption of Cell Wall Synthesis: Some novel quinoline derivatives have been shown to interfere with the synthesis of the bacterial cell wall, a structure that is essential for maintaining cell integrity.

  • Inhibition of Peptide Deformylase (PDF): PDF is a bacterial enzyme that is crucial for protein maturation. Inhibition of this enzyme by certain quinoline derivatives leads to the accumulation of non-functional proteins and cell death.

  • Metal Chelation: The ability of some quinoline derivatives to chelate metal ions that are essential for microbial growth and enzymatic function can contribute to their antimicrobial activity.

Quantitative Data: In Vitro Antimicrobial Activity

The in vitro antimicrobial activity of quinoline compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Table 2: MIC Values of Selected Quinoline Derivatives Against Bacterial Strains

Compound ClassDerivativeBacterial StrainGram StainMIC (µg/mL)Reference
Quinoline-2-one DerivativesCompound 6cMRSA (ATCC 33591)Gram-positive0.75[9]
Compound 6cVRE (ATCC 700802)Gram-positive0.75[9]
Compound 6lMRSE (RP62A)Gram-positive2.50[9]
Facilely Accessible QuinolinesCompound 2MRSAGram-positive3.0
Compound 6C. difficileGram-positive1.0
Oxazino Quinoline DerivativesCompound 5dS. aureus (MRSA)Gram-positive0.125–8
Quinoline-Sulfonamide HybridsQS3E. coliGram-negative128[3]
QS3P. aeruginosaGram-negative64[3]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of the therapeutic potential of quinoline compounds.

Synthesis of Quinoline Derivatives: The Skraup Reaction

The Skraup synthesis is a classic and versatile method for the preparation of the quinoline core.[11][14]

Materials:

  • Aniline (or a substituted aniline)

  • Glycerol

  • Concentrated Sulfuric Acid

  • An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide)

  • Ferrous sulfate (to moderate the reaction)

Procedure:

  • In a fume hood, carefully add concentrated sulfuric acid to a mixture of aniline and glycerol in a round-bottom flask equipped with a reflux condenser.

  • Add ferrous sulfate to the mixture to control the exothermic reaction.

  • Slowly add the oxidizing agent (e.g., nitrobenzene) to the reaction mixture.

  • Heat the mixture under reflux for several hours. The reaction is often vigorous.

  • After cooling, pour the reaction mixture into a large volume of water and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude quinoline.

  • The crude product can be purified by steam distillation or column chromatography.

Mechanism: The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline to the acrolein. The resulting intermediate then undergoes cyclization and oxidation to form the quinoline ring.[14]

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Quinoline compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Prepare serial dilutions of the quinoline compound in complete culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of the quinoline compound to the wells. Include appropriate controls (vehicle control with DMSO, and untreated control).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]

Materials:

  • Bacterial strains of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Quinoline compound stock solution (dissolved in a suitable solvent)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare serial twofold dilutions of the quinoline compound in CAMHB in a 96-well plate.

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubate the plates at 37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the quinoline compound that completely inhibits visible bacterial growth.

Western Blot Analysis for PI3K/Akt Pathway Inhibition

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.[10]

Materials:

  • Cancer cells treated with the quinoline compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cancer cells with the quinoline compound for the desired time.

  • Lyse the cells in lysis buffer and collect the protein lysate.

  • Determine the protein concentration of each lysate using a protein quantification assay.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins from the gel to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody specific for the protein of interest (e.g., p-Akt).

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and detect the signal using an imaging system.

  • Analyze the band intensities to determine the effect of the quinoline compound on protein expression and phosphorylation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the therapeutic potential of quinoline compounds. The following diagrams were generated using the Graphviz (DOT language).

PI3K/Akt/mTOR Signaling Pathway Inhibition by Quinoline Compounds

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Quinoline Quinoline Compound Quinoline->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a quinoline compound.

Experimental Workflow for Anticancer Drug Discovery with Quinoline Compounds

Anticancer_Workflow cluster_discovery Drug Discovery & Preclinical Synthesis Quinoline Derivative Synthesis InVitro In Vitro Screening (MTT, etc.) Synthesis->InVitro Lead_ID Lead Compound Identification InVitro->Lead_ID Mechanism Mechanism of Action Studies (Western Blot, etc.) Lead_ID->Mechanism InVivo In Vivo Efficacy (Xenograft Models) Mechanism->InVivo Tox Toxicology Studies InVivo->Tox Candidate Preclinical Candidate Tox->Candidate

Caption: A typical workflow for the discovery and preclinical development of quinoline-based anticancer drugs.

Conclusion

Quinoline and its derivatives represent a highly versatile and promising class of compounds with significant therapeutic potential across a range of diseases. Their rich chemical space allows for the development of targeted therapies with diverse mechanisms of action. The continued exploration of novel quinoline-based scaffolds, coupled with a deeper understanding of their molecular targets and pharmacological profiles, holds great promise for the future of drug discovery and development. This technical guide provides a foundational understanding of the key aspects of quinoline research, offering valuable insights for scientists and drug development professionals working in this exciting field.

References

In Silico Screening of Quinolin-4-ylmethanamine Libraries: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives, particularly those based on the Quinolin-4-ylmethanamine scaffold, represent a class of compounds with significant therapeutic potential across a range of diseases, including cancer, infectious diseases, and neurological disorders. The versatility of the quinoline ring system allows for diverse chemical modifications, leading to a vast chemical space to explore for novel drug candidates. In silico screening has emerged as a powerful and cost-effective strategy to navigate this extensive chemical landscape, enabling the rapid identification and prioritization of promising compounds for further experimental validation. This technical guide provides an in-depth overview of the core principles, methodologies, and applications of in silico screening for this compound libraries, tailored for researchers and professionals in the field of drug discovery and development.

Core Methodologies in In Silico Screening

The in silico screening of this compound libraries typically involves a multi-step computational workflow designed to predict the biological activity and drug-like properties of candidate compounds. This process allows for the efficient filtering of large virtual libraries to identify a smaller, more manageable set of compounds with a higher probability of being active.

A generalized workflow for in silico screening is depicted below:

In_Silico_Screening_Workflow cluster_0 Library Preparation cluster_1 Screening cluster_2 Filtering & Prioritization cluster_3 Hit Identification a Virtual Library of This compound Derivatives b Structure-Based Virtual Screening (e.g., Molecular Docking) a->b c Ligand-Based Virtual Screening (e.g., Pharmacophore Modeling, 3D-QSAR) a->c d Scoring and Ranking b->d c->d e ADMET Prediction d->e f Hit Compounds for Experimental Validation e->f

A generalized workflow for in silico screening.
Experimental Protocols

1. Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.

  • Software: AutoDock Vina is a widely used open-source program for molecular docking.[1][2][3]

  • Protocol using AutoDock Vina:

    • Preparation of the Receptor:

      • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

      • Remove water molecules and any co-crystallized ligands.

      • Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges) using AutoDock Tools (ADT).

      • Save the prepared receptor in PDBQT format.[2]

    • Preparation of the Ligand (this compound derivative):

      • Generate the 3D structure of the ligand.

      • Minimize the energy of the ligand using a suitable force field.

      • Detect the rotatable bonds and assign partial charges.

      • Save the prepared ligand in PDBQT format.[2]

    • Grid Box Generation:

      • Define a 3D grid box that encompasses the active site of the receptor. The size and center of the grid box are crucial parameters.[4]

    • Docking Simulation:

      • Run AutoDock Vina, specifying the prepared receptor, ligand, and grid box parameters.

      • Vina will perform a conformational search using a Lamarckian Genetic Algorithm to find the best binding poses of the ligand.[5]

    • Analysis of Results:

      • The results will include the binding affinity (in kcal/mol) for each predicted pose. Lower binding energy values indicate a more favorable interaction.

      • Visualize the docked poses to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor's active site residues.

2. Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to be active at a specific biological target.

  • Software: Discovery Studio (BIOVIA) and PHASE (Schrödinger) are commonly used commercial software packages for pharmacophore modeling.[6][7][8][9]

  • Protocol using Discovery Studio (Catalyst):

    • Training Set Preparation:

      • Collect a set of structurally diverse molecules with known biological activity against the target of interest.

      • Define the activity levels of the molecules (e.g., active, moderately active, inactive).[6]

    • Feature Identification:

      • Identify common chemical features among the active molecules, such as hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.[7]

    • Pharmacophore Model Generation:

      • Use an algorithm like HipHop or HypoGen to generate pharmacophore hypotheses based on the alignment of the training set molecules.[9]

      • The generated models are scored and ranked based on how well they map to the active compounds and exclude the inactive ones.

    • Model Validation:

      • Validate the best pharmacophore model using a test set of compounds with known activities that were not included in the training set.

    • Database Screening:

      • Use the validated pharmacophore model as a 3D query to screen large compound libraries to identify new molecules that fit the model.

3. 3D-Quantitative Structure-Activity Relationship (3D-QSAR)

3D-QSAR models correlate the 3D properties of a set of molecules with their biological activities to predict the activity of new compounds.

  • Methodology:

    • Dataset Preparation:

      • A dataset of compounds with known biological activities (e.g., IC50 values) is required.[10]

    • Molecular Alignment:

      • The compounds in the dataset are aligned based on a common substructure or a pharmacophore model. This is a critical step in 3D-QSAR.[10]

    • Descriptor Calculation:

      • Steric and electrostatic fields are calculated around the aligned molecules on a 3D grid. These field values serve as the descriptors.[11]

    • Model Generation and Validation:

      • A statistical method, such as Partial Least Squares (PLS), is used to build a regression model that correlates the descriptor values with the biological activities.

      • The model is validated using cross-validation techniques (e.g., leave-one-out) and an external test set to assess its predictive power.[10][12][13][14]

4. ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-like properties of candidate compounds early in the discovery process.[15][16]

  • Tools and Software: A variety of online tools and software are available for ADMET prediction, including SwissADME, pkCSM, and ADMETlab.[17][18][19]

  • Key Parameters Predicted:

    • Absorption: Caco-2 permeability, human intestinal absorption (HIA).

    • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) inhibition and substrate prediction.

    • Excretion: Renal clearance.

    • Toxicity: Mutagenicity, carcinogenicity, hepatotoxicity, cardiotoxicity (hERG inhibition).

Signaling Pathways Targeted by this compound Derivatives

In silico screening of this compound libraries has been instrumental in identifying potential inhibitors for various signaling pathways implicated in cancer and other diseases.

1. EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and survival. Its overactivation is a hallmark of many cancers.

EGFR_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival EGF EGF EGF->EGFR Quinoline_Inhibitor This compound Inhibitor Quinoline_Inhibitor->EGFR Inhibition

EGFR signaling pathway targeted by quinoline inhibitors.

2. p53-MDM2 Interaction Pathway

The p53 protein is a critical tumor suppressor. MDM2 is a negative regulator of p53, promoting its degradation. Inhibiting the p53-MDM2 interaction can restore p53's tumor-suppressive function.[20][21][22][23]

p53_MDM2_Pathway p53 p53 Proteasome Proteasome p53->Proteasome Degradation Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis MDM2 MDM2 MDM2->p53 Ubiquitination Quinoline_Inhibitor This compound Inhibitor Quinoline_Inhibitor->MDM2 Inhibition

Inhibition of the p53-MDM2 interaction.

Data Presentation: Quantitative Analysis of this compound Derivatives

The following tables summarize quantitative data from various in silico and in vitro studies on quinoline derivatives, providing a comparative overview of their potential as therapeutic agents.

Table 1: Molecular Docking and Binding Affinity Data

Compound ClassTarget ProteinPDB IDDocking Score (kcal/mol)Reference(s)
Quinoline DerivativesPyrrolopyrazole (Skin Cancer)4BKY-8.95 to -8.70[24]
2H-thiopyrano[2,3-b]quinoline DerivativesCB1a (Anticancer)2IGR-5.3 to -6.1[25]
Quinoline-based Schiff's basesVarious Oncoproteins--[26]
Quinoline DerivativesRab family proteins (Cancer)--[27]
Quinoline Antitumor CompoundsMDM2 (Cancer)--[20][22]

Table 2: In Vitro Biological Activity Data (IC50/GI50 Values)

Compound ClassCancer Cell Line(s)IC50 / GI50 (µM)Reference(s)
4-Anilinofuro[2,3-b]quinoline DerivativesUO-31, UACC-257, UACC-62<0.01 to 0.03[28]
4-Anilinoquinolinylchalcone DerivativesMDA-MB-2310.11 to 1.94[29]
Quinoline-indole DerivativesHepG2, KB, HCT-8, MDA-MB-231, H220.002 to 0.011[30]
4-Anilinoquinoline DerivativesColon, Lung, Ovarian, Breast Cancer Cells0.0015 to 0.0039[30]
Quinolinone DerivativeL1210, K562, MCF-7, CA460.34 to 5.8[31]
Tetrahydroquinoline DerivativesVarious Cancer Cell Lines-[32]
4-aminoquinoline-based derivativesMCF-71.87[33]
4-aminoquinazoline analoguesEGFR and HER2-[34]

Table 3: Kinase Inhibitory Activity of Quinoline Derivatives

Compound ClassTarget KinaseIC50 (nM)Reference(s)
3,6-disubstituted Quinolinec-Met9.3[35]
4,6,7-substituted Quinolinesc-Met19 to 64[35]
Quinoline DerivativePI3Kδ1.9[35]
Quinoline-based Pyrazoline/Pirazolinylthiazole HybridsEGFR31.80 to 42.52[35]
Quinolinone and Pyridopyrimidinone DerivativesDNA-dependent protein kinaseLow nanomolar range[36]
Tricyclic BenzonaphthyridinonemTORC1/mTORC22 to 10[37]

Conclusion

In silico screening of this compound libraries is a dynamic and evolving field that holds immense promise for the discovery of novel therapeutics. The integration of various computational techniques, from molecular docking and pharmacophore modeling to QSAR and ADMET prediction, provides a powerful platform for the rational design and optimization of lead compounds. As computational power and algorithms continue to advance, the role of in silico screening in accelerating the drug discovery pipeline for this important class of compounds will undoubtedly expand, leading to the development of new and effective treatments for a wide range of human diseases.

References

Methodological & Application

High-Yield Synthesis of Quinolin-4-ylmethanamine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed and reliable protocol for the high-yield synthesis of Quinolin-4-ylmethanamine, a valuable building block in medicinal chemistry and drug discovery. The described method focuses on the efficient reduction of quinoline-4-carbonitrile using lithium aluminum hydride (LiAlH₄). This protocol is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for the preparation of this key amine intermediate. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals. These scaffolds exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Specifically, the introduction of an aminomethyl group at the 4-position of the quinoline ring system yields this compound, a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. This document outlines a high-yield synthesis of this compound via the reduction of commercially available quinoline-4-carbonitrile.

Synthesis Workflow

The synthesis of this compound from quinoline-4-carbonitrile is a straightforward reduction reaction. The workflow involves the use of a powerful reducing agent, lithium aluminum hydride, in an anhydrous ethereal solvent, followed by a careful aqueous workup to isolate the desired product.

Synthesis_Workflow Synthesis of this compound start Start: Quinoline-4-carbonitrile reaction Reduction Reaction 0 °C to Room Temperature, 4h start->reaction reagents LiAlH4 (1.5 eq) Anhydrous THF reagents->reaction workup Aqueous Workup (Water, NaOH(aq), Water) reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (e.g., Column Chromatography) extraction->purification product Product: this compound purification->product

Application of Quinolin-4-ylmethanamine in Anti-Cancer Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including potent anti-cancer properties. The quinoline scaffold is a key pharmacophore in numerous approved anti-cancer drugs and clinical candidates. Quinolin-4-ylmethanamine, in particular, serves as a crucial starting material and structural motif in the synthesis of novel anti-cancer agents. Its chemical versatility allows for the facile introduction of various substituents, enabling the modulation of pharmacological properties and the development of targeted therapies. This document provides an overview of the application of this compound in anti-cancer drug design, along with detailed protocols for the synthesis and biological evaluation of its derivatives.

The anti-cancer effects of quinoline-based compounds are often attributed to their ability to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways involved in tumor progression, such as the PI3K/Akt/mTOR pathway. Derivatives of this compound, particularly 4-aminoquinolines, have demonstrated significant cytotoxicity against a variety of cancer cell lines.

Data Presentation: Cytotoxicity of 4-Aminoquinoline Derivatives

The following table summarizes the in vitro anti-proliferative activity of representative 4-aminoquinoline derivatives, which can be synthesized from this compound precursors, against various human cancer cell lines. The data is presented as GI50 values (the concentration required to inhibit cell growth by 50%).

Compound IDDerivative StructureCell LineGI50 (µM)[1]
1 N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)7.35[1]
2 Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7 (Breast)8.22[1]
3 Chloroquine (Reference)MDA-MB-468 (Breast)> 100[1]
4 Amodiaquine (Reference)MDA-MB-468 (Breast)21.4[1]

Experimental Protocols

I. General Synthesis of 4-Aminoquinoline Derivatives

This protocol describes a general method for the synthesis of 4-aminoquinoline derivatives from a 4-chloroquinoline precursor, which can be derived from this compound.

Workflow for the Synthesis of 4-Aminoquinoline Derivatives

Start 4-Chloro-7-substituted-quinoline Reaction Nucleophilic Aromatic Substitution (Heat, 120-130°C, 6h) Start->Reaction Amine Alkyl/Aryl Amine Amine->Reaction Workup Work-up: DCM, NaHCO3 wash, Brine wash, Drying Reaction->Workup Purification Purification: Precipitation/Chromatography Workup->Purification Product 4-Aminoquinoline Derivative Purification->Product

Caption: General workflow for the synthesis of 4-aminoquinoline derivatives.

Procedure: [1]

  • In a round-bottom flask, combine the 7-substituted-4-chloroquinoline (1.0 eq) and the desired primary or secondary amine (2.0 eq).

  • Heat the reaction mixture to 120-130°C with constant stirring for 6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the residue in dichloromethane (DCM).

  • Wash the organic layer sequentially with 5% aqueous sodium bicarbonate (NaHCO3), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by precipitation (e.g., from a hexane:chloroform mixture) or column chromatography to yield the desired 4-aminoquinoline derivative.

II. In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[2][3]

Workflow for the MTT Cytotoxicity Assay

A 1. Seed cancer cells in a 96-well plate and incubate for 24h B 2. Treat cells with serial dilutions of Quinoline derivatives for 48-72h A->B C 3. Add MTT solution (5 mg/mL) and incubate for 4h B->C D 4. Solubilize formazan crystals with DMSO or solubilization buffer C->D E 5. Measure absorbance at 570 nm using a microplate reader D->E F 6. Calculate % cell viability and determine GI50 values E->F

Caption: Workflow for determining cytotoxicity using the MTT assay.

Procedure: [2][4][5]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 value by plotting cell viability against compound concentration.

III. Apoptosis Analysis: Annexin V-FITC/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Logical Flow of Apoptosis Detection

A Treat cells with Quinoline derivative B Induction of Apoptosis A->B C Phosphatidylserine (PS) Translocation to Outer Membrane B->C D Loss of Membrane Integrity (Late Apoptosis/Necrosis) B->D E Stain with Annexin V-FITC C->E F Stain with Propidium Iodide (PI) D->F G Flow Cytometry Analysis E->G F->G

Caption: Principle of apoptosis detection by Annexin V/PI staining.

Procedure: [6]

  • Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivative at its GI50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

IV. Cell Cycle Analysis

This protocol is used to determine the effect of the test compound on the cell cycle progression of cancer cells.

Procedure:

  • Cell Treatment: Culture cancer cells and treat them with the this compound derivative at the GI50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mechanism of Action: Signaling Pathway Modulation

Quinoline derivatives often exert their anti-cancer effects by modulating critical signaling pathways. For instance, some derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell proliferation, survival, and apoptosis resistance.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis | Quinoline Quinoline Derivative Quinoline->PI3K Inhibits Quinoline->Akt Inhibits

Caption: Simplified diagram of the PI3K/Akt/mTOR pathway and its inhibition.

By inhibiting key kinases like PI3K and Akt, this compound derivatives can block downstream signaling, leading to decreased cell proliferation and survival, and the induction of apoptosis.

Conclusion

This compound is a valuable scaffold in the design and synthesis of novel anti-cancer agents. Its derivatives, particularly 4-aminoquinolines, have demonstrated significant cytotoxic effects against various cancer cell lines. The protocols provided herein offer a framework for the synthesis and comprehensive in vitro evaluation of these compounds, from assessing their anti-proliferative activity to elucidating their mechanisms of action, such as the induction of apoptosis and cell cycle arrest. Further investigation into the structure-activity relationships and optimization of lead compounds derived from this compound holds promise for the development of more effective and targeted cancer therapies.

References

Application Notes and Protocols for the Use of Quinolin-4-ylmethanamine in the Development of Anti-malarial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malaria, a life-threatening disease caused by Plasmodium parasites, continues to be a major global health challenge, largely due to the emergence and spread of drug-resistant parasite strains. The quinoline core is a well-established pharmacophore in anti-malarial drug discovery, with chloroquine and mefloquine being notable examples.[1][2] This document provides detailed application notes and protocols for the utilization of the quinolin-4-ylmethanamine scaffold in the development of novel anti-malarial agents. This scaffold represents a promising area of chemical space for identifying compounds with activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum.[1][2]

Rationale for this compound Scaffold

The development of new anti-malarial agents often involves the modification of existing pharmacophores to overcome resistance mechanisms and improve safety profiles. The this compound scaffold is a structural analog of the widely studied 4-aminoquinolines. The introduction of a methylene linker between the quinoline ring and the side-chain amine offers several potential advantages:

  • Altered Physicochemical Properties: The linker can modify the compound's pKa, lipophilicity, and overall three-dimensional shape, potentially leading to improved accumulation in the parasite's food vacuole and evasion of resistance-conferring efflux pumps.

  • Novel Structure-Activity Relationships (SAR): The flexible methylene bridge allows for diverse substitutions on the amine, enabling the exploration of new interactions with parasite targets.

  • Potential to Overcome Resistance: Modifications on the side chain of 4-aminoquinolines have been shown to be crucial for activity against chloroquine-resistant strains.[2][3]

Data Presentation

The following tables summarize the in vitro anti-malarial activity of representative quinoline derivatives, including 4-aminoquinolines and quinoline methanols, which provide a basis for the potential of this compound analogs.

Table 1: In Vitro Anti-malarial Activity of 4-N-Methylaminoquinoline Derivatives against P. falciparum Strains [1]

CompoundRIC50 (nM) - 3D7 (Chloroquine-Sensitive)IC50 (nM) - K1 (Chloroquine-Resistant)Cytotoxicity (CC50, µM) - VERO cells
9a 2-Methylpropyl<500<500>10
10c Cyclohexylmethyl60100>10
11a Phenylmethyl4060>10
11b 4-Fluorophenylmethyl190110>10
Chloroquine -20-30300-400>100

Table 2: In Vitro Anti-malarial Activity of Diamine Quinoline Methanol Analogs [4]

CompoundSide ChainIC90 (nM) - W2 (Chloroquine-Resistant)
Mefloquine 2-piperidyl10-20
WR621308 2-(2-(cyclopropylamino)ethylamino)ethanol5-10

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted Quinolin-4-ylmethanamines

This protocol describes a general method for the synthesis of this compound derivatives, adapted from procedures for related quinoline compounds.[3][5]

Workflow Diagram:

G cluster_synthesis Synthesis Workflow start Quinoline-4-carbaldehyde step1 Reductive Amination start->step1 Primary amine, NaBH(OAc)3 step2 Purification step1->step2 Crude product product N-substituted this compound step2->product Column chromatography

Caption: Synthetic workflow for N-substituted quinolin-4-ylmethanamines.

Materials:

  • Quinoline-4-carbaldehyde

  • Appropriate primary amine (e.g., alkylamine, arylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO3) solution (saturated)

  • Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Dissolve quinoline-4-carbaldehyde (1 equivalent) and the desired primary amine (1.1 equivalents) in anhydrous DCE or THF.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated NaHCO3 solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-substituted this compound.

  • Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: In Vitro Anti-plasmodial Activity Assay

This protocol details the determination of the 50% inhibitory concentration (IC50) of test compounds against P. falciparum cultures using the SYBR Green I-based fluorescence assay.[1]

Workflow Diagram:

G cluster_invitro In Vitro Assay Workflow start P. falciparum culture step1 Drug Dilution & Addition start->step1 step2 Incubation (72h) step1->step2 step3 Lysis & SYBR Green I Staining step2->step3 step4 Fluorescence Reading step3->step4 end IC50 Determination step4->end

Caption: Workflow for the in vitro anti-plasmodial assay.

Materials:

  • P. falciparum culture (e.g., 3D7 or K1 strain) maintained in human O+ erythrocytes.

  • Complete RPMI 1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin.

  • 96-well microplates.

  • Test compounds dissolved in DMSO.

  • SYBR Green I lysis buffer.

  • Fluorescence plate reader.

Procedure:

  • Maintain asynchronous P. falciparum cultures at 2% parasitemia and 2% hematocrit.

  • Prepare serial dilutions of the test compounds in complete medium in a 96-well plate.

  • Add the parasite culture to each well. Include positive (chloroquine) and negative (DMSO) controls.

  • Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).

  • After incubation, add SYBR Green I lysis buffer to each well and mix thoroughly.

  • Incubate the plates in the dark at room temperature for 1 hour.

  • Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration using a non-linear regression model.

Protocol 3: In Vivo Anti-malarial Efficacy Study (4-Day Suppressive Test)

This protocol describes the evaluation of the in vivo efficacy of test compounds in a murine malaria model.[1]

Workflow Diagram:

G cluster_invivo In Vivo Efficacy Workflow start Inoculate mice with P. yoelii step1 Oral administration of test compound (Day 0-3) start->step1 step2 Monitor parasitemia (Day 4) step1->step2 end Determine % parasite inhibition step2->end G cluster_moa Proposed Mechanism of Action Hb Hemoglobin FV Parasite Food Vacuole Hb->FV Ingestion Heme Toxic Free Heme FV->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Heme Polymerase Heme->Hemozoin Complex Drug-Heme Complex Heme->Complex Drug This compound Derivative Drug->FV Accumulation Drug->Heme Binding Drug->Hemozoin Inhibition Death Parasite Death Complex->Death Toxicity

References

Metal-Free Synthesis of Quinoline Alkaloids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are fundamental scaffolds in a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2][3] Traditional methods for quinoline synthesis often rely on harsh reaction conditions and the use of heavy metal catalysts, which can lead to environmental concerns and product contamination.[1][4] Consequently, the development of metal-free synthetic routes has garnered significant attention, offering milder, more sustainable, and often more cost-effective alternatives.[3] This document provides detailed application notes and experimental protocols for key metal-free methodologies for the synthesis of quinoline alkaloids, catering to the needs of researchers in organic synthesis and drug development.

Key Metal-Free Synthetic Strategies

Several classical and novel metal-free approaches have been refined for the synthesis of quinolines. The most prominent among these are the Friedländer annulation, the Skraup-Doebner-von Miller synthesis, and innovative methods employing microwave irradiation or radical-mediated cyclizations.

Modified Friedländer Annulation

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[5][6][7] Modern metal-free modifications of this reaction often utilize ionic liquids or operate under solvent-free conditions to enhance efficiency and simplify purification.[6][8][9]

General Reaction Scheme:

  • Reactants: 2-aminoaryl aldehyde/ketone and a compound with an active methylene group (e.g., ketone, ester).

  • Conditions: Acidic or basic catalysis, often in an ionic liquid or under solvent-free conditions.[6][10]

Experimental Protocols

Protocol 1: Ionic Liquid-Promoted Friedländer Synthesis of Polysubstituted Quinolines

This protocol describes a green and efficient method for the synthesis of quinoline derivatives using an ionic liquid which acts as both the solvent and promoter.[9]

Materials:

  • 2-Aminobenzophenone

  • Ethyl acetoacetate

  • 1-butylimidazolium tetrafluoroborate ([Hbim]BF4)[9]

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine 2-aminobenzophenone (1 mmol) and ethyl acetoacetate (1.2 mmol) in 1-butylimidazolium tetrafluoroborate ([Hbim]BF4) (2 mL).[9]

  • Stir the reaction mixture at 100°C for 3-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product from the ionic liquid with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired polysubstituted quinoline.

  • The ionic liquid can be recovered by washing with diethyl ether and drying under vacuum for reuse.[9]

Protocol 2: Microwave-Assisted, Solvent-Free Skraup-Doebner-von Miller Synthesis

This protocol outlines a rapid and environmentally friendly approach to quinoline synthesis from anilines and α,β-unsaturated carbonyl compounds under microwave irradiation.[1]

Materials:

  • Aniline

  • Cinnamaldehyde (or other α,β-unsaturated aldehyde/ketone)

  • p-Toluenesulfonic acid (p-TsOH)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

Procedure:

  • In a microwave-safe reaction vessel, combine aniline (1 mmol), cinnamaldehyde (1.1 mmol), and a catalytic amount of p-toluenesulfonic acid (10 mol%).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 150-200°C for 10-20 minutes.[11] Monitor the pressure and temperature to ensure they remain within the safe operating limits of the instrument.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Dissolve the reaction mixture in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by flash chromatography or recrystallization to obtain the desired 2-substituted quinoline.

Protocol 3: Visible-Light-Mediated Radical-Promoted Synthesis of 3-Substituted Quinolines

This protocol details a novel, metal-free approach for the synthesis of substituted quinolines via a radical-mediated cyclization initiated by visible light.[12][13]

Materials:

  • N-(2-alkynyl)aniline derivative

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) (as a radical initiator, if needed)

  • Acetonitrile (or other suitable solvent)

  • Visible light source (e.g., blue LED lamp)

Procedure:

  • In a reaction tube, dissolve the N-(2-alkynyl)aniline derivative (1 mmol) and N-bromosuccinimide (1.2 mmol) in acetonitrile.

  • If the reaction is sluggish, a catalytic amount of a radical initiator like AIBN can be added.

  • Seal the tube and place it at a fixed distance from a visible light source.

  • Irradiate the mixture with visible light at room temperature for 12-24 hours, with continuous stirring.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the 3-substituted quinoline.

Data Presentation

Table 1: Comparison of Metal-Free Quinoline Synthesis Protocols

ParameterIonic Liquid FriedländerMicrowave Skraup-Doebner-von MillerVisible Light Radical Cyclization
Reaction Time 3 - 6 hours10 - 20 minutes12 - 24 hours
Temperature 100°C150 - 200°CRoom Temperature
Typical Yields High (often >90%)[10]Moderate to Good (60-85%)[11]Moderate to Good (34-81%)[12]
Key Reagents 2-aminoaryl ketone, active methylene compound, ionic liquidAniline, α,β-unsaturated carbonyl, acid catalystN-(2-alkynyl)aniline, NBS, visible light
Advantages Recyclable catalyst/solvent, high yields, mild conditions[9]Extremely rapid, solvent-free, energy efficientMild conditions, novel substitution patterns
Disadvantages Longer reaction times compared to microwave methodsRequires specialized microwave equipmentLonger reaction times, may require specific substrates

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the reaction mechanisms and a general experimental workflow for the synthesis of quinoline alkaloids.

Friedlander_Mechanism Friedländer Annulation Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminoaryl Ketone 2-Aminoaryl Ketone Aldol Adduct/Schiff Base Aldol Adduct/Schiff Base 2-Aminoaryl Ketone->Aldol Adduct/Schiff Base Condensation Active Methylene Compound Active Methylene Compound Active Methylene Compound->Aldol Adduct/Schiff Base Cyclized Intermediate Cyclized Intermediate Aldol Adduct/Schiff Base->Cyclized Intermediate Intramolecular Cyclization Quinoline Quinoline Cyclized Intermediate->Quinoline Dehydration/ Aromatization

Caption: Mechanism of the Friedländer Quinoline Synthesis.

Skraup_Doebner_Von_Miller_Mechanism Skraup-Doebner-von Miller Mechanism cluster_reactants2 Reactants cluster_intermediates2 Intermediates cluster_product2 Product Aniline Aniline Michael Adduct Michael Adduct Aniline->Michael Adduct 1,4-Addition alpha,beta-Unsaturated Carbonyl alpha,beta-Unsaturated Carbonyl alpha,beta-Unsaturated Carbonyl->Michael Adduct Cyclized Intermediate Cyclized Intermediate Michael Adduct->Cyclized Intermediate Cyclization/ Dehydration Dihydroquinoline Dihydroquinoline Cyclized Intermediate->Dihydroquinoline Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation

Caption: Mechanism of the Skraup-Doebner-von Miller Reaction.

Experimental_Workflow General Experimental Workflow Start Start Combine Reactants & Catalyst/Solvent Combine Reactants & Catalyst/Solvent Start->Combine Reactants & Catalyst/Solvent Reaction (Heating/Irradiation) Reaction (Heating/Irradiation) Combine Reactants & Catalyst/Solvent->Reaction (Heating/Irradiation) Reaction Monitoring (TLC) Reaction Monitoring (TLC) Reaction (Heating/Irradiation)->Reaction Monitoring (TLC) Work-up & Extraction Work-up & Extraction Reaction Monitoring (TLC)->Work-up & Extraction Purification (Chromatography/Recrystallization) Purification (Chromatography/Recrystallization) Work-up & Extraction->Purification (Chromatography/Recrystallization) Characterization (NMR, MS) Characterization (NMR, MS) Purification (Chromatography/Recrystallization)->Characterization (NMR, MS) End End Characterization (NMR, MS)->End

Caption: General workflow for metal-free quinoline synthesis.

Conclusion

The metal-free synthesis of quinoline alkaloids offers significant advantages in terms of sustainability, cost-effectiveness, and reduced toxicity. The protocols detailed in this document provide researchers with practical and efficient methods for accessing a wide range of quinoline derivatives. The choice of method will depend on the desired substitution pattern, available equipment, and desired reaction scale. As research in this area continues, even more innovative and environmentally benign synthetic strategies are anticipated to emerge.

References

Application Notes and Protocols for the N-methylation of Quinoline Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-methylation of quinoline precursors, a critical chemical transformation for the synthesis of various biologically active compounds, including N-methyl-1,2,3,4-tetrahydroquinolines (MTHQs) and N-methylquinolinium salts. The MTHQ motif is a core structure in many natural alkaloids exhibiting promising antiplasmodial and cytotoxic activities.[1] N-methylquinolinium salts are valuable intermediates in organic synthesis.[2]

I. Reductive N-methylation of Quinolines to N-Methyl-1,2,3,4-tetrahydroquinolines

This section details methods for the one-pot reductive N-methylation of quinolines, which offers a more straightforward and efficient approach to synthesizing MTHQs compared to traditional multi-step methods that start from tetrahydroquinolines (THQs).[1]

Protocol 1: Reductive N-methylation using Paraformaldehyde and H₂

This method achieves the synthesis of N-methyl-1,2,3,4-tetrahydroquinolines in good to excellent yields using a palladium on carbon (Pd/C) catalyst.[1][3]

Experimental Protocol:

  • Catalyst Preparation: A 2 wt% Pd/TiO₂ catalyst can be prepared by a deposition-precipitation method followed by reduction with hydrazine hydrate solution.[1]

  • Reaction Setup: In a stainless steel autoclave, add the quinoline precursor (0.5 mmol), paraformaldehyde (1.5 mmol), and the Pd/C catalyst (40 mg, 10 wt% Pd).

  • Solvent Addition: Add 1,4-dioxane (5 mL) as the solvent.

  • Reaction Conditions: Seal the autoclave, purge with H₂ gas, and then pressurize with H₂ to 1.0 MPa. Heat the reaction mixture to 100°C with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: After completion, cool the autoclave to room temperature and carefully release the H₂ pressure. Filter the reaction mixture to remove the catalyst. The filtrate is then concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired N-methyl-1,2,3,4-tetrahydroquinoline.

Quinoline DerivativeProductYield (%)
QuinolineN-methyl-1,2,3,4-tetrahydroquinoline95
6-Methylquinoline6,N-dimethyl-1,2,3,4-tetrahydroquinoline92
8-Methylquinoline8,N-dimethyl-1,2,3,4-tetrahydroquinoline89
6-Methoxyquinoline6-methoxy-N-methyl-1,2,3,4-tetrahydroquinoline93
6-Chloroquinoline6-chloro-N-methyl-1,2,3,4-tetrahydroquinoline85

Table 1: Representative yields for the reductive N-methylation of various quinoline precursors using paraformaldehyde and H₂.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Add Quinoline (0.5 mmol) Add Quinoline (0.5 mmol) Add Paraformaldehyde (1.5 mmol) Add Paraformaldehyde (1.5 mmol) Add Quinoline (0.5 mmol)->Add Paraformaldehyde (1.5 mmol) Add Pd/C (40 mg) Add Pd/C (40 mg) Add Paraformaldehyde (1.5 mmol)->Add Pd/C (40 mg) Add 1,4-dioxane (5 mL) Add 1,4-dioxane (5 mL) Add Pd/C (40 mg)->Add 1,4-dioxane (5 mL) Seal Autoclave Seal Autoclave Add 1,4-dioxane (5 mL)->Seal Autoclave Purge with H₂ Purge with H₂ Seal Autoclave->Purge with H₂ Pressurize to 1.0 MPa H₂ Pressurize to 1.0 MPa H₂ Purge with H₂->Pressurize to 1.0 MPa H₂ Heat to 100°C Heat to 100°C Pressurize to 1.0 MPa H₂->Heat to 100°C Cool to RT Cool to RT Heat to 100°C->Cool to RT Release H₂ Pressure Release H₂ Pressure Cool to RT->Release H₂ Pressure Filter Catalyst Filter Catalyst Release H₂ Pressure->Filter Catalyst Concentrate Filtrate Concentrate Filtrate Filter Catalyst->Concentrate Filtrate Column Chromatography Column Chromatography Concentrate Filtrate->Column Chromatography N-methyl-1,2,3,4-tetrahydroquinoline N-methyl-1,2,3,4-tetrahydroquinoline Column Chromatography->N-methyl-1,2,3,4-tetrahydroquinoline

Caption: Workflow for Reductive N-methylation using Paraformaldehyde and H₂.

Protocol 2: Reductive N-methylation using Methanol

This protocol utilizes a multifunctional and reusable alumina-supported platinum catalyst decorated with SnOₓ (Pt-SnOₓ/Al₂O₃) for the direct reductive N-methylation of quinolines with methanol serving as the source for both hydrogen and the methyl group.[4] This method operates under base-free conditions.[4]

Experimental Protocol:

  • Catalyst Loading: Place the Pt-SnOₓ/Al₂O₃ catalyst (2 mol % Pt) into a 25 mL autoclave.

  • Reagent Addition: Add the quinoline precursor (0.5 mmol) and methanol (5.0 mL).

  • Reaction Setup: Seal the autoclave and purge it seven times with 3 bar of N₂. Subsequently, pressurize the autoclave with 5 bar of N₂.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 130°C) with vigorous stirring (700 rpm) for the specified duration (e.g., 8 hours).[4]

  • Work-up and Analysis: After the reaction, cool the autoclave to room temperature. The conversion and yield can be determined by GC and GC-MS analysis.[4]

CatalystTemperature (°C)Time (h)Conversion (%)Yield (%)
Pt-SnOₓ(1.0)/Al₂O₃1308100>99
Pt/Al₂O₃13052521
SnOₓ/Al₂O₃130500

Table 2: Comparison of catalyst performance in the reductive N-methylation of quinoline with methanol.[4]

Reaction Mechanism Pathway:

G Methanol Dehydrogenation Methanol Dehydrogenation Quinoline Reduction Quinoline Reduction Methanol Dehydrogenation->Quinoline Reduction H₂ THQ N-methylation THQ N-methylation Methanol Dehydrogenation->THQ N-methylation CH₂O Quinoline Reduction->THQ N-methylation THQ MTHQ MTHQ THQ N-methylation->MTHQ

Caption: Tandem reaction pathway for reductive N-methylation with methanol.

II. N-methylation of Quinolines to N-Methylquinolinium Salts

This section covers the direct N-methylation of the nitrogen atom in the quinoline ring to form quaternary N-methylquinolinium salts.

Protocol 3: N-methylation using Methyl Iodide

This is a classic and widely used method for the N-methylation of nitrogen heterocycles.

Experimental Protocol:

  • Reaction Setup: Dissolve the quinoline precursor (1.0 eq.) in a suitable solvent such as acetone or N,N-dimethylformamide (DMF).[5] For a more environmentally friendly approach, ester-based solvents like ethyl acetate can be used.[2]

  • Base Addition: Add a base like potassium carbonate (K₂CO₃, 2.0-3.0 eq.) to the mixture and stir at room temperature for 15-30 minutes.[5]

  • Methylating Agent: Add methyl iodide (MeI, 1.1-1.5 eq.) dropwise to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature or heat to 40-60°C.[5] Monitor the reaction's progress by TLC or LCMS.

  • Work-up and Purification: Upon completion, filter the solid and concentrate the filtrate under reduced pressure.[5] The crude product can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the pure N-methylquinolinium iodide.[6]

| Solvent | Temperature (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | Ether | 25 | 6 | 18 | | Acetonitrile | 25 | 6 | - | | Ethyl Acetate | 25 | 6 | >70 | | Methyl Benzoate | 30 | 2 | >70 |

Table 3: Effect of solvent on the yield of N-methylquinolinium iodide synthesis.[2]

Protocol 4: N-methylation using Dimethyl Carbonate (DMC)

Dimethyl carbonate is a greener and less toxic alternative to methyl iodide for N-methylation.

Experimental Protocol:

  • Reaction Setup: Combine the quinoline precursor (1.0 eq.) with dimethyl carbonate (DMC), which acts as both the reagent and the solvent.[5]

  • Reaction Conditions: Heat the reaction mixture to a temperature between 110-170°C.[5]

  • Reaction Monitoring: Monitor the reaction by TLC or LCMS.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Remove the excess DMC under reduced pressure. The residue is then purified by column chromatography to obtain the N-methylated product.[5]

General Experimental Workflow for N-methylation:

G start Start dissolve Dissolve Quinoline in Solvent start->dissolve add_base Add Base (e.g., K₂CO₃) dissolve->add_base add_methylating_agent Add Methylating Agent (e.g., MeI or DMC) add_base->add_methylating_agent react React at Controlled Temperature add_methylating_agent->react monitor Monitor Reaction (TLC/LCMS) react->monitor monitor->react Incomplete workup Reaction Workup (Filtration, Extraction) monitor->workup Complete purification Purification (Column Chromatography) workup->purification product N-methylated Product purification->product

Caption: General experimental workflow for the N-methylation of quinolines.[5]

III. Biological Relevance of N-Methylated Quinolines

The N-methylation of quinoline precursors is a key step in the synthesis of compounds with significant biological activity. The resulting N-methyltetrahydroquinoline (MTHQ) framework is found in various natural alkaloids that have demonstrated potential as therapeutic agents.

Logical Relationship:

G quinoline Quinoline Precursors n_methylation N-methylation Protocols quinoline->n_methylation mthq N-Methyltetrahydroquinolines (MTHQs) n_methylation->mthq bio_activity Biological Activity (e.g., Antiplasmodial, Cytotoxic) mthq->bio_activity

Caption: N-methylation of quinolines leads to biologically active compounds.

References

Application Note: Comprehensive Purity Assessment of Quinolin-4-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

AN-04QMA-2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the analytical techniques and protocols for the comprehensive purity assessment of Quinolin-4-ylmethanamine, a key intermediate in pharmaceutical synthesis. The methodologies described herein are essential for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). This note covers chromatographic, spectroscopic, and elemental analysis techniques to provide a multi-faceted approach to purity determination.

Introduction

This compound is a primary amine derivative of quinoline that serves as a versatile building block in medicinal chemistry. The purity of such intermediates is of paramount importance as impurities can carry over into the final API, potentially affecting its stability, therapeutic efficacy, and safety profile. A comprehensive purity assessment involves not only quantifying the main component but also identifying and quantifying any impurities, including starting materials, by-products, and degradation products. This application note details a suite of analytical methods for a robust purity assessment of this compound. Commercial sources often provide this compound with a purity of 98% or greater.[1][2]

Purity Assessment Workflow

A logical workflow for the purity assessment of this compound is crucial for ensuring all aspects of the compound's purity are thoroughly evaluated. The following diagram illustrates a typical workflow.

G cluster_0 Initial Characterization cluster_1 Chromatographic Purity cluster_2 Structural Confirmation & Impurity ID cluster_3 Absolute Purity & Confirmation cluster_4 Final Assessment A Sample Receipt of This compound B Visual Inspection (Color, Appearance) A->B C HPLC-UV (Purity, Non-volatile Impurities) B->C D GC-MS (Volatile/Semi-volatile Impurities) B->D E NMR Spectroscopy (1H, 13C, 2D) C->E F LC-MS (Molecular Weight, Impurity ID) D->F G Elemental Analysis (CHN) E->G F->G H Quantitative NMR (qNMR) (If primary standard is available) I Purity Report Generation G->I H->I

Caption: Purity Assessment Workflow for this compound.

Chromatographic Techniques

Chromatographic methods are fundamental for separating and quantifying the main component and its impurities.

3.1. High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is a robust method for determining the purity of this compound and quantifying non-volatile impurities.

Experimental Protocol: HPLC-UV

  • Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[3]

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5-95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.[4]

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.[4]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Mobile Phase A:B) to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for the identification and quantification of volatile and semi-volatile impurities that may not be detected by HPLC.

Experimental Protocol: GC-MS

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 10 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-550.[3]

  • Sample Preparation: Dissolve the sample in methanol to a concentration of 1 mg/mL.

Spectroscopic Techniques

Spectroscopic methods are employed for structural confirmation and impurity identification.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for unambiguous structure elucidation and can also be used for quantitative purity assessment (qNMR).[5] The analysis of 1H, 13C, and 2D NMR spectra (COSY, HSQC, HMBC) can confirm the structure of this compound and help identify impurities.[6][7]

Experimental Protocol: NMR

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3).

  • Experiments:

    • 1H NMR: To identify all proton environments.

    • 13C NMR: To identify all carbon environments.

    • COSY: To establish proton-proton correlations.

    • HSQC: To correlate protons to their directly attached carbons.

    • HMBC: To establish long-range proton-carbon correlations, confirming the connectivity of the molecule.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

4.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, providing molecular weight information for the main component and any impurities.[8][9]

Experimental Protocol: LC-MS

  • LC System: Use the same HPLC conditions as described in section 3.1.

  • Mass Spectrometer: Electrospray ionization (ESI) source in positive ion mode.

  • Mass Range: m/z 100-1000.

  • Data Analysis: Extract ion chromatograms to identify potential impurities and analyze their mass spectra to propose structures.

Elemental Analysis

Elemental analysis is a fundamental technique to confirm the empirical formula of a compound.[10] For this compound (C10H10N2), the analysis should focus on carbon, hydrogen, and nitrogen content. The results should be within ±0.4% of the theoretical values.[6]

Experimental Protocol: Elemental Analysis

  • Instrumentation: CHN elemental analyzer.

  • Method: Combustion analysis. The sample is combusted in a high-temperature, oxygen-rich environment, and the resulting gases (CO2, H2O, N2) are quantitatively measured.[10]

  • Sample Preparation: A few milligrams of the dried sample are accurately weighed.

  • Data Comparison: The experimentally determined weight percentages of C, H, and N are compared to the theoretical values.

Data Presentation

Quantitative data from the various analytical techniques should be summarized for a clear overview of the purity profile.

Table 1: Summary of Purity Assessment for this compound (Batch # QMA-123)

Analytical TechniqueParameterResultSpecification
HPLC-UV Purity (Area %)99.2%≥ 98.0%
Individual Impurity< 0.1%≤ 0.2%
Total Impurities0.8%≤ 2.0%
GC-MS Residual SolventsToluene: 50 ppm≤ 890 ppm (ICH Q3C)
Volatile ImpuritiesNot DetectedNot Detected
Elemental Analysis % Carbon75.91%75.92% ± 0.4%
% Hydrogen6.37%6.37% ± 0.4%
% Nitrogen17.71%17.71% ± 0.4%
NMR Structural ConfirmationConformsConforms to structure

Logical Relationships in Analytical Techniques

The interplay between different analytical techniques provides a comprehensive purity profile.

G cluster_0 Separation & Quantification cluster_1 Detection & Identification cluster_2 Data Output A This compound Sample B HPLC A->B C GC A->C F NMR Spectrometer A->F J Elemental Composition D UV Detector B->D B->D Quantification E Mass Spectrometer (MS) B->E B->E Impurity ID C->E C->E Volatile Impurity ID G Purity (%) D->G H Impurity Profile E->H I Structural Confirmation F->I F->I Structure

Caption: Inter-relationship of Analytical Techniques.

Conclusion

The purity assessment of this compound requires a multi-technique approach to ensure a comprehensive evaluation. The combination of chromatographic, spectroscopic, and elemental analysis methods provides a high degree of confidence in the identity, purity, and impurity profile of the compound. The protocols and data presented in this application note serve as a guide for researchers and scientists in the pharmaceutical industry to establish robust quality control procedures for this important chemical intermediate.

References

Application Notes and Protocols for Utilizing Quinolin-4-ylmethanamine Derivatives in G-quadruplex Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are implicated in a variety of cellular processes, including the regulation of gene expression and the maintenance of telomere integrity.[1][2][3] The stabilization of G4 structures, particularly in the promoter regions of oncogenes such as c-myc and in telomeric regions, has emerged as a promising strategy for the development of novel anti-cancer therapeutics.[1][2] Quinolin-4-ylmethanamine and its derivatives have been identified as a promising class of small molecules that can selectively bind to and stabilize G-quadruplexes, leading to the inhibition of cancer cell proliferation.[1][4]

These compounds typically feature a planar quinoline core that facilitates π-π stacking interactions with the G-tetrads of the quadruplex, while side chains can enhance binding affinity and selectivity through interactions with the grooves and loops of the G4 structure.[1][4] The stabilization of G4s by these ligands can impede the transcriptional machinery, leading to the downregulation of oncogene expression, and can also interfere with the function of telomerase, an enzyme crucial for the immortalization of cancer cells.[1][5]

This document provides detailed application notes and experimental protocols for researchers interested in the evaluation and utilization of this compound derivatives as G-quadruplex stabilizing agents.

Data Presentation: Efficacy of this compound Derivatives

The following tables summarize the quantitative data on the G-quadruplex stabilizing effects of various quinoline derivatives from published studies. This data is essential for comparing the potency and selectivity of different compounds.

Table 1: Thermal Stabilization of G-quadruplex DNA by Quinoline Derivatives

Compound IDG-quadruplex TargetΔTm (°C)Assay ConditionsReference
Quindoline Derivative 1c-myc promoter G415.210 mM Tris-HCl (pH 7.4), 100 mM KCl[1]
Quindoline Derivative 2c-myc promoter G418.510 mM Tris-HCl (pH 7.4), 100 mM KCl[1]
IQc-3dHuman Telomeric G4>20FRET melting assay[4]
IQc-2dHuman Telomeric G4>15FRET melting assay[4]

Note: ΔTm represents the change in the melting temperature of the G-quadruplex DNA in the presence of the compound compared to its absence. A higher ΔTm indicates greater stabilization.

Table 2: Biological Activity of G-quadruplex Stabilizing Quinoline Derivatives

Compound IDCell LineIC50 (µM)Mechanism of ActionReference
Quindoline Derivative MixHep G2~10Down-regulation of c-myc[1]
IQc-3dMalignant cell lines7-12 fold more selective than for nonmalignant fibroblastsG-quadruplex stabilization[4]
IQc-2dMalignant cell lines7-12 fold more selective than for nonmalignant fibroblastsG-quadruplex stabilization[4]

Note: IC50 is the half-maximal inhibitory concentration and is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the screening and characterization of novel this compound derivatives.

Fluorescence Resonance Energy Transfer (FRET) Melting Assay

This assay is used to determine the thermal stability of G-quadruplex DNA in the presence and absence of a ligand.[6][7][8][9] An increase in the melting temperature (Tm) indicates that the ligand stabilizes the G-quadruplex structure.

Materials:

  • Dual-labeled oligonucleotide with a G-quadruplex forming sequence (e.g., FAM and TAMRA at the 5' and 3' ends, respectively).

  • Annealing buffer (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM KCl).

  • Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO).

  • Real-time PCR instrument or a fluorometer with temperature control.

Protocol:

  • Prepare a stock solution of the dual-labeled oligonucleotide in the annealing buffer to a final concentration of 0.2 µM.

  • Anneal the oligonucleotide to form the G-quadruplex structure by heating the solution to 95°C for 5 minutes, followed by slow cooling to room temperature.

  • In a 96-well plate, prepare reaction mixtures containing the annealed oligonucleotide (0.2 µM final concentration) and the test compound at various concentrations. Include a control reaction with no compound.

  • The final volume of each reaction should be consistent (e.g., 50 µL).

  • Place the plate in the real-time PCR instrument.

  • Set the instrument to record the fluorescence of the donor fluorophore (e.g., FAM) while increasing the temperature from 25°C to 95°C at a rate of 1°C/min.

  • Plot the normalized fluorescence intensity against temperature. The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded.

  • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control from the Tm of the sample with the compound.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to characterize the conformation of G-quadruplex DNA and to observe conformational changes upon ligand binding.[10][11][12][13]

Materials:

  • Unlabeled G-quadruplex-forming oligonucleotide.

  • Folding buffer (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM KCl).

  • Test compound.

  • CD spectrophotometer equipped with a temperature controller.

  • Quartz cuvette with a 1 cm path length.

Protocol:

  • Prepare a solution of the oligonucleotide in the folding buffer at a concentration of 5-10 µM.

  • Anneal the oligonucleotide as described in the FRET protocol.

  • Record a baseline CD spectrum of the folding buffer alone from 220 nm to 320 nm.

  • Record the CD spectrum of the annealed oligonucleotide. A parallel G-quadruplex typically shows a positive peak around 260 nm and a negative peak around 240 nm.

  • Titrate the test compound into the oligonucleotide solution at increasing concentrations and record the CD spectrum after each addition.

  • Observe any changes in the CD spectrum, which can indicate ligand-induced conformational changes in the G-quadruplex.

  • For thermal melting studies, monitor the CD signal at a characteristic wavelength (e.g., 260 nm) while increasing the temperature. The Tm can be determined from the resulting melting curve.

DNA Polymerase Stop Assay

This assay determines the ability of a ligand to stabilize a G-quadruplex structure and block the progression of DNA polymerase.[14][15][16][17]

Materials:

  • A DNA template containing a G-quadruplex forming sequence.

  • A fluorescently or radioactively labeled primer that anneals upstream of the G4 sequence.

  • Taq DNA polymerase and dNTPs.

  • Reaction buffer (containing KCl to promote G4 formation).

  • Test compound.

  • Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus.

Protocol:

  • Anneal the labeled primer to the DNA template.

  • Prepare reaction mixtures containing the primer-template duplex, reaction buffer, dNTPs, and the test compound at various concentrations. Include a no-compound control.

  • Initiate the polymerase extension reaction by adding Taq DNA polymerase and incubate at a suitable temperature (e.g., 55-60°C) for a defined period.

  • Terminate the reactions by adding a stop solution (e.g., formamide with EDTA and loading dye).

  • Denature the samples by heating at 95°C for 5 minutes and then rapidly cool on ice.

  • Resolve the DNA fragments on a denaturing polyacrylamide gel.

  • Visualize the labeled DNA fragments. An increase in the intensity of the band corresponding to the polymerase pausing at the G-quadruplex site with increasing compound concentration indicates stabilization of the G4 structure.

Visualizations

G_Quadruplex_Stabilization_Pathway cluster_0 Cellular Environment cluster_1 Cellular Response This compound This compound G-Quadruplex (e.g., in c-myc promoter) G-Quadruplex (e.g., in c-myc promoter) This compound->G-Quadruplex (e.g., in c-myc promoter) Binds and Stabilizes Stabilized G-Quadruplex Stabilized G-Quadruplex G-Quadruplex (e.g., in c-myc promoter)->Stabilized G-Quadruplex Transcription Inhibition Transcription Inhibition Stabilized G-Quadruplex->Transcription Inhibition Blocks Binding Telomere Shortening Telomere Shortening Stabilized G-Quadruplex->Telomere Shortening Inhibits Transcription Factors Transcription Factors Transcription Factors->G-Quadruplex (e.g., in c-myc promoter) Cannot Bind Telomerase Telomerase Telomerase->G-Quadruplex (e.g., in c-myc promoter) Cannot Access Apoptosis Apoptosis Transcription Inhibition->Apoptosis Telomere Shortening->Apoptosis

Caption: Mechanism of G-quadruplex stabilization by this compound derivatives.

Experimental_Workflow Compound_Library This compound Derivative Library FRET_Screening Primary Screening: FRET Melting Assay Compound_Library->FRET_Screening Hit_Identification Hit Identification (ΔTm > Threshold) FRET_Screening->Hit_Identification CD_Spectroscopy Secondary Assay: Circular Dichroism Hit_Identification->CD_Spectroscopy Active Hits Polymerase_Stop Secondary Assay: Polymerase Stop Assay Hit_Identification->Polymerase_Stop Active Hits In_Vitro_Activity Cell-based Assays: Cytotoxicity (IC50) CD_Spectroscopy->In_Vitro_Activity Polymerase_Stop->In_Vitro_Activity Lead_Compound Lead Compound Identification In_Vitro_Activity->Lead_Compound

Caption: Experimental workflow for evaluating G-quadruplex stabilizers.

References

Application of Quinoline Derivatives in Treating Neurodegenerative Diseases: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of quinoline derivatives as potential therapeutic agents for neurodegenerative diseases. The quinoline scaffold, a privileged structure in medicinal chemistry, has been extensively explored for its neuroprotective properties, offering a versatile platform for the development of multi-target-directed ligands.

Application Notes

Quinoline derivatives have emerged as a promising class of compounds in the quest for effective treatments for a range of devastating neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and Amyotrophic Lateral Sclerosis (ALS). Their therapeutic potential stems from their ability to interact with multiple pathological targets implicated in the onset and progression of these complex disorders.

In Alzheimer's disease (AD) , the multifaceted nature of the pathology, which includes cholinergic deficits, amyloid-beta (Aβ) plaque formation, tau hyperphosphorylation, and oxidative stress, necessitates a multi-pronged therapeutic approach. Quinoline derivatives have been rationally designed to simultaneously address several of these targets.[1][2] They have shown efficacy as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine, thereby helping to alleviate cognitive decline.[3][4][5] Furthermore, certain quinoline derivatives can inhibit the aggregation of Aβ peptides and possess antioxidant properties, mitigating the neuronal damage caused by oxidative stress.[6][7] Some derivatives also act as phosphodiesterase 5 (PDE5) inhibitors, which are thought to be promising therapeutic agents for AD by modulating the nitric oxide/cGMP/CREB pathway, crucial for learning and memory.[8][9]

For Parkinson's disease (PD) , characterized by the progressive loss of dopaminergic neurons and the accumulation of α-synuclein aggregates, quinoline derivatives have demonstrated significant neuroprotective effects. Their antioxidant and anti-inflammatory properties are particularly relevant in combating the oxidative stress and neuroinflammation that contribute to neuronal death in PD.[10][11] Additionally, some quinoline and quinazoline alkaloids have been identified as potential inhibitors of phosphodiesterase 10A (PDE10A), a target for modulating dopamine receptor signaling in the striatum.[12]

The application of quinoline derivatives extends to Huntington's disease (HD) , an inherited neurodegenerative disorder. Laquinimod, a quinoline-3-carboxamide, has been investigated for its immunomodulatory effects. In animal models of HD, laquinimod has been shown to improve motor function and reduce brain atrophy, suggesting a potential to modify the disease course.[11][13] While the precise mechanisms are still under investigation, its ability to modulate inflammatory pathways in the central nervous system is considered a key aspect of its therapeutic action.[11][14]

In the context of Amyotrophic Lateral Sclerosis (ALS) , a fatal motor neuron disease, the excitotoxicity mediated by the N-methyl-D-aspartate (NMDA) receptor is a key pathological feature. Quinolinic acid, an endogenous NMDA receptor agonist, is implicated in this process. Consequently, inhibitors of the kynurenine pathway, which produces quinolinic acid, are being explored as a therapeutic strategy. Some of these inhibitors are structurally related to quinoline, highlighting a potential avenue for the application of quinoline derivatives in ALS treatment.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of selected quinoline derivatives in the context of neurodegenerative diseases.

Table 1: In Vitro Efficacy of Quinoline Derivatives in Alzheimer's Disease Models

Compound IDTargetAssayIC50 / EC50Reference
Compound 7a PDE5Enzymatic Assay0.27 nM[8][9]
Compound 3f eeAChEEllman's Method1.3 µM[5]
eqBuChEEllman's Method0.81 µM[5]
Compound 4c eeAChEEllman's Method0.22 µM
hAChEEllman's Method0.16 µM
Compound 07 AChEEllman's Method0.72 ± 0.06 µM[3]
QN8 hrAChEEllman's Method0.29 ± 0.02 µM[4]
hrBuChEEllman's Method12.73 ± 0.45 µM[4]
AM5 AChEEllman's Method1.29 ± 0.13 µM[6]
Aβ42 AggregationThT Fluorescence Assay4.93 ± 0.8 µM[6]
AM10 AChEEllman's Method1.72 ± 0.18 µM[6]
Aβ42 AggregationThT Fluorescence Assay1.42 ± 0.3 µM[6]
18f Self-induced Aβ1-42 aggregationThT Fluorescence Assay1.08 µM[15]
Cu2+-induced Aβ1-42 aggregationThT Fluorescence Assay82.3% inhibition[15]
Zn2+-induced Aβ1-42 aggregationThT Fluorescence Assay88.3% inhibition[15]

Table 2: In Vivo Efficacy of Quinoline Derivatives in Neurodegenerative Disease Models

Compound IDDisease ModelAnimal ModelDosageKey FindingsReference
Compound 7a Alzheimer's DiseaseAPP/PS1 transgenic miceNot specifiedRescued synaptic and memory defects.[8][9]
Compound 3f Alzheimer's DiseaseAlCl3-induced zebrafishNot specifiedImproved cognitive deficits.[5]
HTHQ Parkinson's DiseaseRotenone-induced rats50 mg/kgAttenuated histopathological changes and improved motor coordination.[10]
Quinacrine Parkinson's DiseaseMPTP-induced mice10, 30, 60 mg/kgAttenuated the reduction in striatal dopamine.[16]
Parkinson's Disease6-OHDA-induced rats5, 15, 30 mg/kgAttenuated the reduction in striatal dopamine.[16]
Laquinimod Huntington's DiseaseYAC128 mice0.25 or 1 mg/kg/dayImproved motor learning and function; reversed myelin sheath thickness deficits.[13]
PBT2 Alzheimer's DiseaseAmyloid-bearing transgenic miceOrally administeredMarkedly decreased soluble interstitial brain Aβ and improved cognitive performance.[17]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the neuroprotective effects of quinoline derivatives.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)

This protocol is adapted from the method described by Ellman et al. (1961).[3]

Materials:

  • Acetylcholinesterase (AChE) from electric eel (eeAChE) or human recombinant (hrAChE)

  • Butyrylcholinesterase (BuChE) from equine serum (eqBuChE) or human recombinant (hrBuChE)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • Phosphate buffer (pH 8.0)

  • Test quinoline derivatives

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 140 µL of phosphate buffer (pH 8.0).

  • Add 20 µL of the test compound solution at various concentrations.

  • Add 20 µL of AChE or BuChE solution (final concentration of 0.02 U/mL).

  • Mix and incubate at 37°C for 15 minutes.

  • Add 10 µL of DTNB solution (0.5 mM).

  • Initiate the reaction by adding 10 µL of ATCI or BTCI solution (0.71 mM).

  • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • The rate of reaction is calculated from the change in absorbance over time.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Amyloid-beta (Aβ) Aggregation Inhibition Assay (Thioflavin T Fluorescence Assay)

This protocol is based on the Thioflavin T (ThT) fluorescence method to monitor Aβ aggregation.[6][15]

Materials:

  • Aβ1-42 peptide

  • Hexafluoroisopropanol (HFIP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Thioflavin T (ThT)

  • Test quinoline derivatives

  • 96-well black microplate

  • Fluorimeter

Procedure:

  • Prepare a stock solution of Aβ1-42 peptide by dissolving it in HFIP and then evaporating the solvent to form a thin film.

  • Resuspend the Aβ1-42 film in PBS to a final concentration of 10 µM.

  • In a 96-well black microplate, add the Aβ1-42 solution.

  • Add the test quinoline derivative at various concentrations.

  • Incubate the plate at 37°C with continuous shaking.

  • At different time points, add ThT solution (final concentration 5 µM) to each well.

  • Measure the fluorescence intensity using a fluorimeter with an excitation wavelength of 440 nm and an emission wavelength of 485 nm.

  • The percentage of inhibition of Aβ aggregation is calculated by comparing the fluorescence intensity of the samples with that of the control (Aβ1-42 alone).

  • EC50 values can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Viability Assay (MTT Assay) in Neuroblastoma Cells

This protocol describes the use of the MTT assay to assess the cytotoxicity of quinoline derivatives on neuroblastoma cell lines such as SH-SY5Y or N2a.[18][19][20][21]

Materials:

  • SH-SY5Y or N2a neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • Test quinoline derivatives

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed the neuroblastoma cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test quinoline derivative and incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

In Vivo Animal Models

Animals:

  • Male Wistar rats (200-250 g)

Procedure:

  • Prepare a solution of rotenone (2.5 mg/kg) in a vehicle such as sunflower oil.

  • Administer the rotenone solution subcutaneously to the rats daily for a period of 28-35 days to induce parkinsonian features.

  • Administer the test quinoline derivative (e.g., HTHQ at 50 mg/kg) orally or via intraperitoneal injection, starting from a specific day of rotenone administration and continuing for a defined period.

  • Monitor the animals for motor deficits using behavioral tests such as the rotarod test, open field test, and catalepsy test.

  • At the end of the experiment, sacrifice the animals and collect brain tissue for neurochemical analysis (e.g., dopamine levels in the striatum) and histopathological examination (e.g., tyrosine hydroxylase immunohistochemistry in the substantia nigra).

Animals:

  • YAC128 transgenic mice and wild-type littermates.

Procedure:

  • House the animals under standard laboratory conditions.

  • Administer the test quinoline derivative (e.g., Laquinimod at 0.25 or 1 mg/kg/day) in the drinking water or by oral gavage, starting at a pre-symptomatic age (e.g., 5 weeks) and continuing for a specified duration.

  • Conduct a battery of behavioral tests at different time points to assess motor function (e.g., rotarod, climbing test), cognitive deficits, and psychiatric-like symptoms (e.g., forced swim test).

  • At the end of the study, collect brain tissue for analysis of neuropathological markers, such as brain atrophy (e.g., by MRI or histology), huntingtin aggregates, and myelination deficits (e.g., by electron microscopy and myelin basic protein staining).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the application of quinoline derivatives in neurodegenerative diseases.

cluster_AD Alzheimer's Disease Therapeutic Pathways AChE_BuChE AChE/BuChE ACh Acetylcholine AChE_BuChE->ACh degrade Quinoline_ChE Quinoline Derivatives (ChE Inhibitors) Quinoline_ChE->AChE_BuChE inhibit Abeta Aβ Monomers Abeta_agg Aβ Aggregates Abeta->Abeta_agg aggregate Quinoline_Abeta Quinoline Derivatives (Aβ Aggregation Inhibitors) Quinoline_Abeta->Abeta_agg inhibit OxidativeStress Oxidative Stress Neuron_Damage Neuronal Damage OxidativeStress->Neuron_Damage cause Quinoline_Antioxidant Quinoline Derivatives (Antioxidants) Quinoline_Antioxidant->OxidativeStress reduce PDE5 PDE5 cGMP cGMP PDE5->cGMP degrade CREB CREB Pathway cGMP->CREB activate Quinoline_PDE5 Quinoline Derivatives (PDE5 Inhibitors) Quinoline_PDE5->PDE5 inhibit

Caption: Therapeutic targets of quinoline derivatives in Alzheimer's disease.

cluster_Workflow Drug Discovery Workflow for Neuroprotective Quinoline Derivatives Synthesis Synthesis of Quinoline Derivatives In_Vitro In Vitro Screening Synthesis->In_Vitro Cell_Based Cell-Based Assays In_Vitro->Cell_Based Assays Enzyme Inhibition (AChE, PDE5) Aβ Aggregation In_Vitro->Assays In_Vivo In Vivo Animal Models Cell_Based->In_Vivo Toxicity Cytotoxicity (MTT Assay) Cell_Based->Toxicity Lead_Opt Lead Optimization In_Vivo->Lead_Opt Efficacy Behavioral Tests Neurochemical Analysis Histopathology In_Vivo->Efficacy

Caption: A typical workflow for the preclinical development of quinoline-based neuroprotective agents.

cluster_PD Neuroprotective Mechanisms in Parkinson's Disease OxidativeStress Oxidative Stress Dopaminergic_Neuron_Death Dopaminergic Neuron Death OxidativeStress->Dopaminergic_Neuron_Death induce Neuroinflammation Neuroinflammation Neuroinflammation->Dopaminergic_Neuron_Death induce Quinoline_PD Quinoline Derivatives Quinoline_PD->OxidativeStress reduce Quinoline_PD->Neuroinflammation reduce

Caption: Key neuroprotective mechanisms of quinoline derivatives in Parkinson's disease models.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Quinolin-4-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Quinolin-4-ylmethanamine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily through the reductive amination of quinoline-4-carboxaldehyde or the reduction of quinoline-4-carbonitrile.

Problem 1: Low Yield of this compound from Reductive Amination of Quinoline-4-carboxaldehyde

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete imine formation Monitor imine formation by TLC or 1H NMR before adding the reducing agent. A small amount of a dehydrating agent (e.g., anhydrous MgSO₄) or a catalytic amount of acid (e.g., acetic acid) can facilitate imine formation.
Reduction of the aldehyde starting material Use a milder reducing agent that is more selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). If using a stronger reducing agent like sodium borohydride (NaBH₄), ensure the imine has fully formed before its addition.
Over-reduction of the quinoline ring Harsh reducing agents or prolonged reaction times can lead to the reduction of the quinoline ring. Use milder conditions and monitor the reaction progress closely. Raney Nickel, while effective, can sometimes lead to over-reduction if not carefully controlled.
Side reactions The formation of secondary amines from the reaction of the product with the starting aldehyde can occur. Using a large excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) can minimize this side reaction.
Suboptimal reaction conditions Optimize the reaction temperature and solvent. Reductive aminations are often carried out at room temperature, but gentle heating may be required for less reactive substrates. Common solvents include methanol, ethanol, or dichloromethane.
Problem 2: Incomplete Reduction of Quinoline-4-carbonitrile

Possible Causes and Solutions:

CauseRecommended Solution
Inactive catalyst/reagent Ensure the reducing agent (e.g., LiAlH₄, Raney Nickel) is fresh and active. LiAlH₄ is particularly sensitive to moisture. Raney Nickel should be stored under water or ethanol and washed before use.
Insufficient amount of reducing agent Use a sufficient excess of the reducing agent. For LiAlH₄, 3-4 equivalents are typically required for the reduction of nitriles. For catalytic hydrogenation with Raney Nickel, ensure adequate catalyst loading and hydrogen pressure.
Poor solubility of the starting material Select a solvent in which the quinoline-4-carbonitrile is soluble. THF or diethyl ether are common choices for LiAlH₄ reductions. For catalytic hydrogenation, methanol or ethanol are often used.
Catalyst poisoning Impurities in the starting material or solvent can poison the catalyst (especially for catalytic hydrogenation). Ensure all materials are of high purity.
Problem 3: Difficulty in Purifying this compound

Possible Causes and Solutions:

CauseRecommended Solution
Presence of unreacted starting material If unreacted aldehyde or nitrile remains, optimize the reaction conditions for full conversion. Purification can be achieved by column chromatography.
Formation of polar by-products Polar by-products can co-elute with the desired amine. An acid-base extraction can be effective. Dissolve the crude product in an organic solvent and extract with dilute acid (e.g., 1M HCl). The amine will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the pure amine extracted with an organic solvent.
Product is an oil and difficult to handle The free base of this compound may be an oil. It can often be converted to a solid salt (e.g., hydrochloride or maleate salt) by treating a solution of the amine with the corresponding acid. The salt can then be isolated by filtration.
Tailing on silica gel chromatography Amines are basic and can interact strongly with the acidic silica gel, leading to tailing. To mitigate this, the eluent can be doped with a small amount of a base, such as triethylamine (0.1-1%), or by using amine-functionalized silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most common laboratory-scale synthetic routes are:

  • Reductive amination of quinoline-4-carboxaldehyde: This involves the reaction of the aldehyde with an ammonia source to form an intermediate imine, which is then reduced to the primary amine.

  • Reduction of quinoline-4-carbonitrile: This involves the direct reduction of the nitrile group to an aminomethyl group using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation.

Q2: Which reducing agent is best for the reductive amination of quinoline-4-carboxaldehyde?

A2: The choice of reducing agent depends on the specific reaction conditions and the desired selectivity.

Reducing AgentAdvantagesDisadvantages
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Can also reduce the starting aldehyde if added before complete imine formation.[1]
Sodium Cyanoborohydride (NaBH₃CN) Selective for the imine in the presence of the aldehyde.Toxic cyanide by-products.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for imine reduction; non-toxic by-products.More expensive than NaBH₄.
Catalytic Hydrogenation (e.g., H₂/Raney Ni) "Green" method with water as the only by-product.Can sometimes lead to reduction of the quinoline ring.[2]

Q3: Can I use Lithium Aluminum Hydride (LiAlH₄) for the reductive amination of quinoline-4-carboxaldehyde?

A3: It is not recommended. LiAlH₄ is a very strong reducing agent and will readily reduce the starting aldehyde to the corresponding alcohol (quinolin-4-ylmethanol) much faster than the imine formation and subsequent reduction can occur.[3][4][5]

Q4: What are the typical reaction conditions for the reduction of quinoline-4-carbonitrile with LiAlH₄?

A4: Typically, the reaction is carried out by adding a solution of quinoline-4-carbonitrile in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, to a stirred suspension of LiAlH₄ in the same solvent, often at 0 °C, followed by stirring at room temperature or gentle reflux.[6][7] An aqueous workup is then performed to quench the excess LiAlH₄ and liberate the amine.[6]

Q5: What are the potential side products in the synthesis of this compound?

A5: Potential side products include:

  • From reductive amination: Quinolin-4-ylmethanol (from aldehyde reduction), di(quinolin-4-ylmethyl)amine (secondary amine by-product), and over-reduced products (e.g., tetrahydroquinoline derivatives).

  • From nitrile reduction: Incomplete reduction products (imines) or secondary and tertiary amines if ammonia is not used during catalytic hydrogenation.[2]

Q6: How can I monitor the progress of my reaction?

A6: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. Use an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine) to separate the starting material, intermediates, and the product. Staining with a visualizing agent such as ninhydrin can be useful for detecting the amine product.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination of Quinoline-4-carboxaldehyde
  • Imine Formation: Dissolve quinoline-4-carboxaldehyde (1.0 eq) and ammonium acetate (10 eq) in methanol (10-20 mL per gram of aldehyde). Stir the mixture at room temperature for 2-4 hours. Monitor the formation of the imine by TLC.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5-2.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the imine.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Add water and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (eluting with a gradient of methanol in dichloromethane containing 0.5% triethylamine) to afford this compound.

Protocol 2: Synthesis of this compound via Reduction of Quinoline-4-carbonitrile with LiAlH₄
  • Reaction Setup: To a stirred suspension of Lithium Aluminum Hydride (3.0 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of quinoline-4-carbonitrile (1.0 eq) in anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC indicates the absence of the starting material.

  • Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), 15% aqueous NaOH (X mL), and then water (3X mL), where X is the number of grams of LiAlH₄ used. Stir the resulting granular precipitate for 1 hour.

  • Isolation: Filter the precipitate and wash it thoroughly with THF or ethyl acetate. Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by acid-base extraction or column chromatography as described in Protocol 1.

Visualizations

Reductive_Amination_Workflow cluster_synthesis Synthesis cluster_purification Purification Quinoline-4-carboxaldehyde Quinoline-4-carboxaldehyde Imine Formation Imine Formation Quinoline-4-carboxaldehyde->Imine Formation Ammonia Source Ammonia Source Ammonia Source->Imine Formation Reduction Reduction Imine Formation->Reduction Reducing Agent Reducing Agent Reducing Agent->Reduction Crude Product Crude Product Reduction->Crude Product Work-up Work-up Crude Product->Work-up Purification Method Purification Method Work-up->Purification Method Pure this compound Pure this compound Purification Method->Pure this compound

Caption: Workflow for the synthesis of this compound via reductive amination.

Nitrile_Reduction_Workflow cluster_synthesis Synthesis cluster_purification Purification Quinoline-4-carbonitrile Quinoline-4-carbonitrile Reduction Reduction Quinoline-4-carbonitrile->Reduction Reducing Agent (e.g., LiAlH4) Reducing Agent (e.g., LiAlH4) Reducing Agent (e.g., LiAlH4)->Reduction Crude Product Crude Product Reduction->Crude Product Quenching & Work-up Quenching & Work-up Crude Product->Quenching & Work-up Purification Method Purification Method Quenching & Work-up->Purification Method Pure this compound Pure this compound Purification Method->Pure this compound Troubleshooting_Logic start Problem Encountered low_yield Low Yield? start->low_yield purification_issue Purification Issue? start->purification_issue No incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction Yes side_reactions Investigate Side Reactions (TLC, NMR) low_yield->side_reactions No check_reagents Check Reagent Activity & Stoichiometry incomplete_reaction->check_reagents Yes optimize_conditions Optimize Reaction Conditions (T, t, solvent) incomplete_reaction->optimize_conditions No purification_strategy Modify Purification Strategy (Acid-Base Extraction, Modified Chromatography) purification_issue->purification_strategy Yes end Problem Solved check_reagents->end optimize_conditions->end change_reductant Change Reducing Agent side_reactions->change_reductant change_reductant->end purification_strategy->end

References

Purification strategies for crude Quinolin-4-ylmethanamine products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude Quinolin-4-ylmethanamine products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification process.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Problem 1: Low or No Yield of Purified Product

Possible Causes:

  • Incomplete reaction: The synthesis of this compound may not have gone to completion, leaving a high percentage of starting materials or intermediates.

  • Product loss during workup: The product may be lost during extraction or washing steps, especially if the pH is not carefully controlled.

  • Degradation on silica gel: Primary amines can sometimes interact strongly with the acidic silica gel used in column chromatography, leading to irreversible adsorption or degradation.[1]

  • Incorrect elution conditions: The solvent system used for column chromatography may not be optimal for eluting the product.

Solutions:

  • Confirm reaction completion: Use techniques like TLC or LC-MS to analyze the crude reaction mixture before purification to ensure the desired product has been formed.

  • Optimize extraction pH: this compound is a basic compound. Ensure the aqueous layer is sufficiently basic (pH > 10) during extraction to keep the product in its free base form and soluble in the organic solvent.[2]

  • Use alternative stationary phases: If product degradation on silica gel is suspected, consider using a more inert stationary phase like neutral alumina or amine-functionalized silica.[1]

  • Modify the mobile phase: For column chromatography, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing and improve recovery by neutralizing the acidic sites on the silica gel.[1]

Problem 2: Persistent Impurities in the Purified Product

Possible Causes:

  • Co-elution during chromatography: Impurities with similar polarity to the product may co-elute during column chromatography.

  • Ineffective recrystallization: The chosen solvent system for recrystallization may not be suitable for selectively precipitating the desired product while leaving impurities in the solution.

  • Presence of isomeric impurities: Depending on the synthetic route, regioisomers may be formed that are difficult to separate by standard purification methods.[3]

Solutions:

  • Optimize chromatographic separation: Systematically screen different solvent systems for column chromatography using TLC to achieve better separation between the product and impurities. A shallower gradient during elution can also improve resolution.

  • Employ a different purification technique: A multi-step purification strategy is often more effective.[2] For example, an initial acid-base extraction can remove gross neutral or acidic impurities, followed by column chromatography for finer separation, and a final recrystallization step to achieve high purity.[2]

  • Select an appropriate recrystallization solvent: The ideal recrystallization solvent should dissolve the crude product at high temperatures but have low solubility for the product at low temperatures, while impurities should remain soluble at all temperatures.[4] Common solvent systems to try include ethanol/water, methanol/water, or ethyl acetate/heptane.[5]

Problem 3: Product "Oiling Out" During Recrystallization

Possible Causes:

  • High concentration of impurities: A high level of impurities can lower the melting point of the mixture and prevent crystallization.

  • Solution is too supersaturated: If the solution is cooled too quickly or is too concentrated, the product may come out of solution as an oil rather than a crystalline solid.

  • Inappropriate solvent: The chosen solvent may not be ideal for inducing crystallization of the specific compound.

Solutions:

  • Preliminary purification: Purify the crude product by acid-base extraction or a quick filtration through a silica plug to remove baseline impurities before attempting recrystallization.

  • Slow cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.

  • Adjust the solvent system: Add a small amount of a co-solvent in which the compound is more soluble to the hot solution before cooling. This can sometimes prevent oiling out.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound product?

A1: The nature of impurities is highly dependent on the synthetic route employed. If this compound is synthesized via the reduction of quinoline-4-carbonitrile, common impurities could include unreacted starting material and partially reduced intermediates. If a Friedländer or Doebner-von Miller synthesis is used to construct the quinoline ring system, you might encounter side-products from self-condensation of ketones or aldehydes, as well as isomeric impurities.[6][7] It is also common to have residual solvents from the reaction and workup.[3]

Q2: My purified this compound is a yellow or brown oil/solid. Is this normal?

A2: Pure quinoline and many of its derivatives are known to be colorless but can turn yellow or brown upon exposure to air and light due to the formation of trace oxidized impurities.[3] While this may not indicate significant impurity, for high-purity applications, it is advisable to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and in the dark.

Q3: Can I use acid-base extraction to purify my crude product?

A3: Yes, acid-base extraction is a highly effective first-step purification for basic compounds like this compound.[2][8] By dissolving the crude mixture in an organic solvent and extracting with an aqueous acid (e.g., 1M HCl), the basic product will move into the aqueous layer as its protonated salt, leaving neutral and acidic impurities in the organic layer.[8] The aqueous layer can then be basified (e.g., with 1M NaOH) to precipitate the free base, which is then extracted back into an organic solvent.[8]

Q4: What are the recommended starting conditions for column chromatography?

A4: For a primary amine like this compound on silica gel, a good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol. Due to the basic nature of the amine, it is highly recommended to add a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), to the eluent to prevent peak tailing and improve recovery.[1] The optimal solvent ratio should be determined by TLC analysis beforehand.

Q5: Is it better to purify the free base or the hydrochloride salt of this compound?

A5: Both forms can be purified, and the choice depends on the subsequent steps and the nature of the impurities. The free base is typically an oil or low-melting solid and is suitable for column chromatography. The hydrochloride salt is often a crystalline solid, which is ideal for purification by recrystallization.[9] If the free base is difficult to crystallize, forming the hydrochloride salt can provide a stable, crystalline solid that is easier to handle and purify.

Data Presentation

The following table summarizes illustrative data for the purification of a hypothetical 5-gram batch of crude this compound with an initial purity of 80%. This data is based on typical results for structurally related aminoquinolines and should be used as a general guideline.[2]

Purification MethodPurity Achieved (%)Typical Yield (%)Solvent Consumption (mL/g crude)Throughput
Acid-Base Extraction85-90~9060High
Column Chromatography (Silica Gel with 1% TEA)>9870-80150-250Low to Medium
Recrystallization (as HCl salt from Ethanol/Water)>9985-95 (of the material from the previous step)20-40Medium
Combined (Acid-Base Extraction followed by Column Chromatography)>9965-75 (overall)210-310Low

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is effective for the initial removal of neutral and acidic impurities.[2]

Materials:

  • Crude this compound

  • Dichloromethane (DCM) or Ethyl Acetate

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel, beakers, and flasks

  • pH paper or meter

Procedure:

  • Dissolution: Dissolve the crude product in DCM (approximately 20 mL per gram of crude material).

  • Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1 M HCl. Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated this compound will be in the aqueous (top) layer. Drain the lower organic layer.

  • Repeat Extraction: Extract the organic layer two more times with fresh 1 M HCl to ensure complete extraction of the product. Combine all aqueous extracts.

  • Wash: Wash the combined aqueous layers with a small amount of DCM to remove any remaining neutral impurities. Discard the DCM wash.

  • Basification: Cool the aqueous solution in an ice bath and slowly add 1 M NaOH with stirring until the pH is >10. The free base of this compound will precipitate or form an oil.

  • Back Extraction: Extract the basic aqueous solution three times with fresh DCM.

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified free base.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for separating the product from impurities with similar basicity but different polarity.[10]

Materials:

  • Crude or partially purified this compound

  • Silica gel (for flash chromatography)

  • Hexane, Ethyl Acetate (or Dichloromethane, Methanol)

  • Triethylamine (TEA)

  • Chromatography column, flasks, and test tubes

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • Select Eluent: Determine the optimal eluent system by TLC. A good starting point is a mixture of Hexane/Ethyl Acetate with 1% TEA. The ideal Rf value for the product on the TLC plate is around 0.2-0.3.

  • Pack Column: Prepare a slurry of silica gel in the initial, less polar eluent mixture and pack the column.

  • Load Sample: Dissolve the crude product in a minimal amount of the eluent or DCM. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the silica onto the top of the column.

  • Elution: Begin eluting the column with the less polar solvent mixture. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization (as Hydrochloride Salt)

This protocol is excellent for final polishing to obtain a highly pure, crystalline product.[9]

Materials:

  • Purified this compound free base

  • Ethanol

  • Concentrated HCl or HCl solution in an organic solvent (e.g., 2M HCl in diethyl ether)

  • Deionized Water

  • Beaker or flask, hot plate/stirrer, ice bath

  • Buchner funnel and filter paper

Procedure:

  • Salt Formation: Dissolve the purified free base in a minimal amount of hot ethanol. Slowly add a stoichiometric amount of HCl solution while stirring. The hydrochloride salt should precipitate.

  • Dissolution: If the salt precipitates immediately, add a small amount of water dropwise to the hot mixture until the solid just redissolves.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of cold ethanol and then dry them under vacuum.

Visualizations

experimental_workflow crude Crude this compound acid_base Acid-Base Extraction crude->acid_base Gross Impurity Removal column_chrom Column Chromatography acid_base->column_chrom Further Purification recrystallization Recrystallization (as HCl salt) column_chrom->recrystallization Final Polishing pure_product Pure Product (>99%) recrystallization->pure_product

Caption: General purification workflow for this compound.

troubleshooting_low_yield start Low/No Yield of Purified Product check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete complete Reaction Complete check_reaction->complete No optimize_synthesis Optimize Synthetic Protocol incomplete->optimize_synthesis Yes check_workup Review Workup Procedure complete->check_workup ph_issue Incorrect pH during extraction? check_workup->ph_issue optimize_ph Adjust pH to >10 for free base extraction ph_issue->optimize_ph Yes no_ph_issue pH is correct ph_issue->no_ph_issue No check_chrom Review Chromatography no_ph_issue->check_chrom degradation Degradation on Silica? check_chrom->degradation alt_stationary Use Alumina or Amine-Silica degradation->alt_stationary Yes no_degradation No degradation degradation->no_degradation No elution_issue Poor Elution? no_degradation->elution_issue optimize_eluent Add TEA / Change Solvent System elution_issue->optimize_eluent Yes

References

Technical Support Center: Improving the Regioselectivity of Quinoline Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of quinoline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors governing the regioselectivity of quinoline functionalization?

A1: The regioselectivity of quinoline functionalization is primarily governed by a combination of factors:

  • Inherent Electronic Properties: The quinoline ring system consists of an electron-deficient pyridine ring and an electron-rich benzene ring. This electronic disparity makes certain positions more susceptible to either nucleophilic or electrophilic attack. For instance, the C2 and C4 positions are more electrophilic, while the C5 and C8 positions are more prone to electrophilic substitution.[1][2]

  • Directing Groups: The introduction of a directing group can override the intrinsic reactivity of the quinoline core. These groups coordinate to the metal catalyst and position it in proximity to a specific C-H bond, thereby enabling functionalization at otherwise disfavored positions.[2][3][4][5] The N-oxide of the quinoline is a commonly used internal directing group that often directs functionalization to the C2 or C8 position.[2][5][6]

  • Catalyst and Ligand System: The choice of the transition metal catalyst (e.g., Palladium, Rhodium, Copper, Nickel) and the steric and electronic properties of the associated ligands play a crucial role in determining the site of functionalization.[4][5][7][8]

  • Reaction Conditions: Parameters such as solvent polarity, reaction temperature, and the nature of bases or additives can significantly influence the reaction pathway and, consequently, the regiochemical outcome.[4][7][8]

Q2: I am observing a mixture of C2 and C8 functionalized products in my palladium-catalyzed reaction with a quinoline N-oxide. How can I improve the selectivity for the C8 position?

A2: Achieving high C8 selectivity in palladium-catalyzed reactions of quinoline N-oxides can be challenging, as C2 functionalization is often the default pathway.[9][10] Here are some strategies to favor C8 functionalization:

  • Solvent and Additive Screening: The solvent can have a profound impact on regioselectivity. For instance, switching to a solvent like acetic acid has been shown to dramatically favor C8 arylation.[9] The addition of specific silver salts, such as silver phosphate, can also significantly improve the C8/C2 ratio.[10]

  • Ligand Modification: While many palladium-catalyzed reactions on N-oxides are ligandless, the introduction of bulky ligands can sometimes influence the steric environment around the metal center, potentially favoring the less hindered C8 position.

  • Temperature Optimization: Lowering the reaction temperature may increase the kinetic discrimination between the C2 and C8 positions, potentially leading to higher selectivity.[7]

Q3: How can I achieve functionalization at the C3 or C4 positions of the quinoline ring?

A3: Functionalization at the C3 and C4 positions is challenging due to the electronic properties of the pyridine ring. However, several strategies have been developed:

  • For C3-Functionalization: Nickel-catalyzed C-H functionalization has emerged as a powerful method for selectively targeting the C3 position.[8][11] These methods often proceed at room temperature and do not require a directing group on the quinoline substrate.[11]

  • For C4-Functionalization: Visible-light-promoted Minisci-type reactions have been developed for the C4-selective phosphorylation of quinolines.[12] For other functional groups, dearomative functionalization of activated quinolinium salts can provide access to C4-substituted tetrahydroquinolines, which can then be re-aromatized.[13]

Q4: What are the common challenges in the direct halogenation of quinolines and how can they be overcome?

A4: The primary challenges in direct quinoline halogenation are poor regioselectivity and the risk of over-halogenation.[1]

  • Regioselectivity: Electrophilic halogenation typically occurs at the electron-rich C5 and C8 positions of the benzene ring.[1] To achieve halogenation at other positions, such as the pyridine ring, C-H activation methodologies with directing groups are often necessary.[1] For remote C5-halogenation of 8-substituted quinolines, metal-free protocols using trihaloisocyanuric acid have been developed.[14][15]

  • Over-halogenation: To prevent multiple halogenations, it is crucial to control the stoichiometry of the halogenating agent, often using 1.0 to 1.1 equivalents.[1] Using milder halogenating agents, like N-halosuccinimides (NCS, NBS, NIS), can also help to avoid over-halogenation.[1]

Troubleshooting Guides

Problem 1: Poor Regioselectivity in Palladium-Catalyzed C-H Arylation of a Substituted Quinoline

  • Symptom: You are attempting a Pd-catalyzed C-H arylation and obtaining a mixture of regioisomers with a low yield of the desired product.

  • Possible Causes and Solutions:

Possible CauseSuggested Solution
Suboptimal Ligand The ligand plays a critical role in controlling regioselectivity. Screen a panel of bulky phosphine ligands such as XPhos, SPhos, or RuPhos, as steric hindrance can favor a specific position.[7]
Incorrect Solvent Choice The solvent can influence catalyst activity and selectivity. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, DMAc).[7]
Inappropriate Base The choice of base is critical for the C-H activation step. Screen different bases such as K₂CO₃, Cs₂CO₃, or KOAc.[7]
Reaction Temperature Too High Higher temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature for a longer period.[7]

Problem 2: Low Yield in a Directing Group-Mediated Functionalization

  • Symptom: You are using a directing group to achieve regioselective functionalization, but the overall yield of the product is low.

  • Possible Causes and Solutions:

Possible CauseSuggested Solution
Inefficient Catalyst The chosen catalyst may not be active enough under the reaction conditions. Screen different metal catalysts (e.g., Pd(OAc)₂, [RhCp*Cl₂]₂, Cu(OAc)₂) and vary the catalyst loading.[7]
Poor Coordination of the Directing Group The directing group may not be coordinating effectively with the metal center. Ensure the directing group is correctly installed and consider modifications to the directing group to enhance its coordinating ability.
Substrate Decomposition The reaction conditions may be too harsh, leading to the decomposition of the starting material or product. Try lowering the reaction temperature or using a milder base or oxidant.

Experimental Protocols and Data

Nickel-Catalyzed C3-Thioetherification of Quinoline

This protocol describes a mild and versatile method for the exclusive C3-selective thioetherification of quinolines.[11]

Experimental Protocol:

  • To a dry Schlenk tube under an argon atmosphere, add quinoline (0.4 mmol, 1.0 equiv.), Ni(dppp)Cl₂ (0.012 mmol, 3.0 mol%), and diethoxymethane (DEDM) (2.0 mL).

  • Add the Grignard reagent (0.6 mmol, 1.5 equiv.) dropwise to the mixture at room temperature.

  • Stir the reaction mixture for 20 minutes at room temperature.

  • Add the disulfide electrophile (0.6 mmol, 1.5 equiv.) and stir for an additional 20 minutes.

  • Finally, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (0.4 mmol, 1.0 equiv.) and continue stirring until the reaction is complete (monitored by TLC).[11]

Table 1: Substrate Scope for Ni-Catalyzed C3-Thioetherification

EntryQuinoline DerivativeDisulfideYield (%)
1QuinolineDiphenyl disulfide95
26-MethylquinolineDiphenyl disulfide92
38-MethylquinolineDi-p-tolyl disulfide88
46-ChloroquinolineBis(4-chlorophenyl) disulfide85
5QuinolineDibenzyl disulfide78

Data summarized from Sheng et al.[11]

Palladium-Catalyzed C8-Arylation of Quinoline N-Oxides

This protocol outlines a method for the C8-selective arylation of quinoline N-oxides, a typically challenging transformation.[9][10]

Experimental Protocol:

  • In a reaction vessel, combine quinoline N-oxide (1.0 mmol), the aryl iodide (1.5 mmol), Pd(OAc)₂ (5 mol%), and Ag₃PO₄ (0.5 equiv.).

  • Add acetic acid (30 equiv.) as the solvent.

  • Degas the mixture and then heat under an inert atmosphere (e.g., nitrogen or argon) at 180 °C for 10-45 minutes using microwave irradiation.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.[9][10]

Table 2: Influence of Reaction Conditions on C8/C2 Selectivity

EntryCatalystAdditiveSolventC8/C2 RatioYield (%)
1Pd(OAc)₂-Acetic Acid12:19
2Pd(OAc)₂AgOAcAcetic Acid12:125
3Pd(OAc)₂AgOAcDMF1:7-
4Pd(OAc)₂AgOAct-BuOH1:6-
5Pd(OAc)₂Ag₃PO₄Acetic Acid>30:178

Data summarized from Daugulis et al.[9][10]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Functionalization cluster_workup Workup & Purification start Dry Schlenk Tube under Argon reagents Add Quinoline, Ni(dppp)Cl₂, DEDM start->reagents grignard Add Grignard Reagent reagents->grignard stir1 Stir 20 min grignard->stir1 electrophile Add Disulfide stir1->electrophile stir2 Stir 20 min electrophile->stir2 oxidant Add DDQ stir2->oxidant stir3 Stir to Completion oxidant->stir3 quench Quench Reaction stir3->quench extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify product Isolated C3-Thioetherified Quinoline purify->product

Caption: Workflow for Ni-Catalyzed C3-Thioetherification of Quinoline.

regioselectivity_factors cluster_factors Controlling Factors cluster_outcomes Regioselective Outcomes quinoline Quinoline Functionalization electronics Inherent Electronics (C2, C4 vs C5, C8) quinoline->electronics influences directing_group Directing Groups (e.g., N-Oxide) quinoline->directing_group overrides catalyst Catalyst & Ligand (Pd, Rh, Ni, Cu) quinoline->catalyst determines conditions Reaction Conditions (Solvent, Temp, Base) quinoline->conditions modulates c2_func C2-Functionalization electronics->c2_func c8_func C8-Functionalization electronics->c8_func directing_group->c8_func c3_func C3-Functionalization catalyst->c3_func conditions->c2_func conditions->c8_func other_func Other Positions

Caption: Key Factors Influencing Quinoline Functionalization Regioselectivity.

References

Technical Support Center: Minimizing By-Product Formation in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to mitigate by-product formation in common quinoline synthesis methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in classical quinoline synthesis reactions?

A1: By-product formation is a common challenge in quinoline synthesis and varies depending on the method. In Skraup and Doebner-von Miller reactions, which are conducted under strongly acidic and high-temperature conditions, tar and polymer formation are frequent issues. This is often due to the polymerization of acrolein (in the Skraup synthesis) or other α,β-unsaturated carbonyl compounds. For the Friedländer synthesis, a common side reaction, especially under basic conditions, is the self-condensation (aldol condensation) of the ketone reactant. In the Combes synthesis, the use of unsymmetrical β-diketones can lead to the formation of undesired regioisomers.

Q2: How can I improve the overall yield and purity of my quinoline synthesis?

A2: Optimizing reaction conditions is crucial for improving yield and purity. Key parameters to consider include reaction temperature, time, and the choice of catalyst and solvent. Milder catalysts can often prevent the harsh conditions that lead to by-products. Ensuring the purity of starting materials is also a critical step to prevent impurities from participating in side reactions.

Q3: Are there general strategies to minimize by-product formation across different quinoline synthesis methods?

A3: Yes, several general strategies can be effective. Careful temperature control is critical, as higher temperatures often promote undesired side reactions. The choice of catalyst is also vital; for instance, milder catalysts can prevent the harsh conditions that lead to byproducts. The purity of starting materials should be ensured to avoid introducing contaminants that can lead to side reactions.

Q4: What are some common purification techniques for quinoline derivatives?

A4: Standard organic chemistry techniques are typically employed for the purification of quinoline derivatives. These include vacuum distillation, recrystallization from a suitable solvent, and column chromatography. In some cases, forming a salt of the quinoline, such as a hydrochloride or picrate, can facilitate purification through crystallization, after which the free base can be regenerated. For the Skraup synthesis, steam distillation is particularly effective for separating the volatile quinoline product from non-volatile tar.

Troubleshooting Guides for Specific Syntheses

Skraup Synthesis

Issue: Vigorous, uncontrollable reaction leading to significant tar formation and low yield.

Cause: The Skraup synthesis is notoriously exothermic, which can lead to the polymerization of acrolein, generated in situ from the dehydration of glycerol.[1]

Solutions:

  • Use of a Moderator: The addition of ferrous sulfate (FeSO₄) or boric acid can help to control the reaction's vigor by extending it over a longer period.[2][3]

  • Controlled Reagent Addition: Slowly add concentrated sulfuric acid with efficient cooling and stirring to dissipate heat and prevent localized hotspots.

  • Temperature Management: Gently heat the mixture to initiate the reaction. Once the exothermic phase begins, the external heat source should be removed. After the initial vigorous reaction subsides, heating can be resumed to complete the reaction.[3]

Doebner-von Miller Synthesis

Issue: Low yield due to the formation of a large amount of polymeric material.

Cause: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction, especially under strong acid catalysis.[4]

Solutions:

  • Biphasic Reaction Medium: Sequestering the carbonyl compound in an organic phase (e.g., toluene) while the aniline is in an acidic aqueous phase can drastically reduce polymerization and increase the yield.[4]

  • Slow Addition of Reactants: Adding the carbonyl compound slowly to the reaction mixture helps to control its concentration and minimize self-condensation.

  • Temperature Control: Overheating can promote polymerization. Maintain the reaction at an optimal temperature to favor the desired condensation and cyclization.

Combes Synthesis

Issue: Formation of a mixture of regioisomers when using an unsymmetrical β-diketone.

Cause: The cyclization of the enamine intermediate can occur at two different positions, leading to a mixture of products. The regioselectivity is influenced by both steric and electronic factors.[5]

Solutions:

  • Catalyst Choice: The use of a polyphosphoric acid (PPA) catalyst can influence the regioselectivity.[5]

  • Substituent Effects: The steric bulk of the substituents on both the aniline and the β-diketone can direct the cyclization. Increasing the bulk of the R group on the diketone and using methoxy-substituted anilines has been observed to favor the formation of 2-substituted quinolines. Conversely, chloro- or fluoroanilines can lead to the 4-substituted regioisomer as the major product.[5]

Friedländer Synthesis

Issue: Formation of aldol condensation by-products, leading to a complex mixture and difficult purification.

Cause: The ketone reactant can undergo self-condensation under the reaction conditions, particularly with base catalysis.

Solutions:

  • Use of an Imine Analog: To avoid aldol condensation, especially under alkaline conditions, one can use an imine analog of the o-aminoaryl aldehyde or ketone.

  • Milder Reaction Conditions: Employing milder catalysts, such as iodine or p-toluenesulfonic acid, can minimize side reactions. Solvent-free conditions have also been shown to be effective.[6]

  • Slow Addition: Slowly adding the ketone to the reaction mixture can help to minimize its self-condensation.

Data Presentation

Table 1: Effect of Moderators on Skraup Synthesis Yield

ModeratorOxidizing AgentAniline SubstrateYield (%)Reference
Ferrous SulfateNitrobenzeneAniline84-91
NoneArsenic Pentoxide6-Nitrocoumarin14[7]
Ferrous SulfateNot Specifiedo-Aminophenol100[7]
Boric AcidNitrobenzeneAnilineLower than with FeSO₄[3]

Note: Yields are highly dependent on specific reaction conditions and scale.

Table 2: Catalyst and Solvent Effects on Friedländer Synthesis

CatalystSolventTemperature (°C)TimeYield (%)Reference
UO₂(CH₃COO)₂·2H₂OEthanolReflux3h89[7]
UO₂(CH₃COO)₂·2H₂OWaterReflux40 min70[7]
UO₂(CH₃COO)₂·2H₂OChloroformRefluxNot specified47[7]
PEG-SO₃HWater60Not specifiedGood to Excellent[4]
Amberlyst-15EthanolRefluxNot specifiedGood[4]
Iodine (1 mol%)EthanolRoom TempNot specified53-98[8]
p-TsOHSolvent-freeNot specifiedNot specifiedHigh[6]

Table 3: Regioselectivity in Combes Synthesis with Trifluoromethyl-β-diketones

Aniline SubstituentCatalystMajor RegioisomerNotesReference
MethoxyPPA/Ethanol (PPE)2-CF₃-quinolineIncreased bulk on diketone also favors this isomer.[5]
Chloro or FluoroPPA/Ethanol (PPE)4-CF₃-quinoline[5]

Experimental Protocols

Skraup Synthesis with Ferrous Sulfate Moderator

Materials:

  • Aniline

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser, combine aniline, ferrous sulfate heptahydrate, and glycerol.[3]

  • Slowly and with constant stirring, add concentrated sulfuric acid. The addition is exothermic, so cooling may be necessary.[3]

  • Gently heat the mixture. Once the reaction begins to boil vigorously, remove the external heat source. The exothermic nature of the reaction should sustain the reflux.[3]

  • After the initial vigorous reaction has subsided, heat the mixture to a gentle reflux for an additional 3 hours.[3]

  • Allow the reaction mixture to cool, then make the solution strongly alkaline with a concentrated sodium hydroxide solution.

  • Set up for steam distillation and distill the quinoline from the tarry residue.

  • The collected quinoline can be further purified by distillation under reduced pressure.

Doebner-von Miller Synthesis in a Biphasic System

Materials:

  • Aniline

  • 6 M Hydrochloric Acid

  • Crotonaldehyde

  • Toluene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid. Heat the mixture to reflux.

  • In a separate addition funnel, dissolve crotonaldehyde in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

  • After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Combes Synthesis with PPA Catalyst

Materials:

  • Aniline

  • Unsymmetrical β-diketone

  • Polyphosphoric Acid (PPA)

Procedure:

  • Combine the aniline and the unsymmetrical β-diketone in a round-bottom flask.

  • Add polyphosphoric acid to the mixture with stirring.

  • Heat the reaction mixture, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium hydroxide or ammonium hydroxide).

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Friedländer Synthesis with Iodine Catalyst

Materials:

  • 2-aminoaryl ketone or aldehyde

  • A ketone with an α-methylene group

  • Molecular Iodine (I₂)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the 2-aminoaryl ketone or aldehyde and the ketone with an α-methylene group in ethanol.

  • Add a catalytic amount of molecular iodine (e.g., 1 mol%).[8]

  • Stir the reaction mixture at room temperature.[8]

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the ethanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium thiosulfate to remove the iodine.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Skraup_Troubleshooting Start Low Yield / High Tar in Skraup Synthesis Vigorous_Reaction Is the reaction too vigorous? Start->Vigorous_Reaction Add_Moderator Add Moderator (e.g., FeSO₄) Vigorous_Reaction->Add_Moderator Yes Control_Temp Control Temperature (Slow H₂SO₄ addition, gentle heating) Vigorous_Reaction->Control_Temp Yes Purification_Issues Are there issues with purification? Vigorous_Reaction->Purification_Issues No Add_Moderator->Purification_Issues Control_Temp->Purification_Issues Steam_Distillation Optimize Steam Distillation Purification_Issues->Steam_Distillation Yes Solvent_Extraction Improve Solvent Extraction Purification_Issues->Solvent_Extraction Yes End Improved Yield and Purity Purification_Issues->End No Steam_Distillation->End Solvent_Extraction->End

Caption: Troubleshooting workflow for the Skraup synthesis.

Doebner_von_Miller_Troubleshooting Start Low Yield / Polymer Formation in DVM Synthesis Polymerization Is polymerization of the carbonyl compound the main issue? Start->Polymerization Biphasic_System Use Biphasic Solvent System Polymerization->Biphasic_System Yes Slow_Addition Slowly Add Carbonyl Compound Polymerization->Slow_Addition Yes Reaction_Conditions Are reaction conditions too harsh? Polymerization->Reaction_Conditions No Biphasic_System->Reaction_Conditions Slow_Addition->Reaction_Conditions Optimize_Temp Optimize Temperature Reaction_Conditions->Optimize_Temp Yes Optimize_Catalyst Optimize Acid Catalyst Reaction_Conditions->Optimize_Catalyst Yes End Improved Yield and Purity Reaction_Conditions->End No Optimize_Temp->End Optimize_Catalyst->End

Caption: Troubleshooting workflow for the Doebner-von Miller synthesis.

Friedlander_Troubleshooting Start Low Yield / Aldol By-products in Friedländer Synthesis Aldol_Condensation Is aldol self-condensation of the ketone a problem? Start->Aldol_Condensation Use_Imine Use Imine Analog of Amino Ketone Aldol_Condensation->Use_Imine Yes Milder_Conditions Use Milder Conditions (e.g., I₂ or p-TsOH catalyst) Aldol_Condensation->Milder_Conditions Yes Slow_Addition Slow Addition of Ketone Aldol_Condensation->Slow_Addition Yes Regioselectivity Is regioselectivity an issue? Aldol_Condensation->Regioselectivity No Use_Imine->Regioselectivity Milder_Conditions->Regioselectivity Slow_Addition->Regioselectivity Modify_Substituents Modify Substituents to Direct Cyclization Regioselectivity->Modify_Substituents Yes End Improved Yield and Purity Regioselectivity->End No Modify_Substituents->End

Caption: Troubleshooting workflow for the Friedländer synthesis.

References

Technical Support Center: Enhancing the Stability of Quinolin-4-ylmethanamine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments with Quinolin-4-ylmethanamine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing a yellowish or brownish discoloration over time. What is the likely cause and how can I mitigate this?

A1: Discoloration of this compound solutions is often an indication of oxidative degradation or photodecomposition. The quinoline ring system can be susceptible to oxidation, leading to the formation of colored byproducts. Additionally, exposure to light, especially UV radiation, can induce photodegradation.[1]

To mitigate discoloration:

  • Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to prevent light exposure.[1]

  • Use Antioxidants: Consider the addition of antioxidants to the formulation, if compatible with your experimental design.

  • Degas Solvents: Purge solvents with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen before preparing solutions.

  • Control Headspace: Minimize the headspace in storage vials and consider flushing with an inert gas before sealing.

Q2: I am observing precipitation of my this compound compound from an aqueous buffer. What steps can I take to improve its solubility and stability in solution?

A2: this compound compounds are weak bases, and their solubility is highly pH-dependent.[2] Precipitation can occur due to low solubility at a given pH or degradation to less soluble products.

To address solubility and stability issues:

  • pH Adjustment: Lowering the pH of the aqueous buffer can increase the solubility of these basic compounds by promoting the formation of the more soluble protonated salt form.[2] It is crucial to determine the pH-solubility profile of your specific compound to identify the optimal pH range.[2]

  • Co-solvents: The use of water-miscible organic co-solvents such as DMSO, ethanol, or polyethylene glycol (PEG) can significantly enhance the solubility of lipophilic compounds.[2] However, ensure the final concentration of the co-solvent is compatible with your experimental system.[2]

  • Salt Formation: Synthesizing a salt form of the compound (e.g., hydrochloride or sulfate salt) can improve aqueous solubility and stability.[2]

Q3: My compound shows significant degradation under acidic or basic conditions in preliminary studies. How can I establish a stable formulation?

A3: Susceptibility to acid or base hydrolysis is a common stability issue. To develop a stable formulation, it is essential to perform forced degradation studies to understand the compound's behavior across a range of pH values.

Recommendations for establishing a stable formulation include:

  • pH-Rate Profile: Determine the pH at which the compound exhibits maximum stability by conducting kinetic studies at various pH levels.

  • Buffering: Formulate your compound in a buffer system that maintains the pH of maximum stability.

  • Storage Temperature: Store solutions at lower temperatures (e.g., 2-8 °C or frozen) to slow down the rate of hydrolytic degradation.

Q4: What are the best practices for long-term storage of solid this compound compounds and their stock solutions?

A4: For optimal long-term stability:

  • Solid Compounds: Store solid this compound derivatives in a cool, dry, and dark place, preferably in a desiccator to protect from moisture.[1]

  • Stock Solutions: Prepare stock solutions in a suitable organic solvent like DMSO, methanol, or chloroform.[1] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to keep stock solutions at -20°C or -80°C, protected from light.[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected peaks in HPLC chromatogram Degradation of the compound.1. Verify the age and storage conditions of your compound and solutions.[1]2. Prepare fresh solutions and re-analyze.3. Conduct forced degradation studies to identify potential degradation products.[3]
Loss of biological activity Compound degradation due to improper storage or handling.1. Use a fresh vial of the compound and prepare new solutions.2. Minimize the time the compound is in an aqueous buffer before use.[1]
Inconsistent experimental results Instability in the experimental media or variability in solution preparation.1. Ensure stock solutions are properly stored in aliquots.[1]2. Verify the pH and composition of the experimental buffer.3. Prepare fresh dilutions for each experiment.
Precipitation in stock solution upon thawing Poor solubility or concentration exceeding the solubility limit at lower temperatures.1. Gently warm the solution (e.g., to 37°C) and sonicate to aid dissolution.[1]2. Consider preparing a more dilute stock solution.

Quantitative Data Presentation

The following tables summarize representative data from forced degradation studies on a hypothetical this compound derivative.

Table 1: Forced Degradation under Hydrolytic Conditions

Condition Time (hours) Assay (%) Major Degradant (%)
0.1 N HCl (60°C)2485.212.8
0.1 N NaOH (60°C)2478.918.5
Water (60°C)2498.11.2

Table 2: Forced Degradation under Oxidative, Thermal, and Photolytic Stress

Condition Time (hours) Assay (%) Major Degradant (%)
3% H₂O₂ (RT)2489.78.9
Dry Heat (80°C)4895.33.5
Photolytic (ICH Q1B)2492.16.7

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound compounds.[4][5]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the this compound derivative in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours. At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for 24 hours. At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours. Withdraw samples at specified time points and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation: Store the solid compound in a temperature-controlled oven at 80°C for 48 hours. At specified time points, withdraw samples, dissolve in a suitable solvent, and dilute with the mobile phase for HPLC analysis.

  • Photostability Testing: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[6] Analyze the samples by HPLC.

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a general reverse-phase HPLC method for the analysis of this compound and its degradation products.[7][8]

  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[8]

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.[8]

  • Injection Volume: 10 µL.[8]

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by the UV spectrum of the specific this compound derivative (e.g., 270 nm).[8]

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-10% B

    • 26-30 min: 10% B

  • Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to a suitable concentration.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 N NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to Stress thermal Thermal Stress (Solid, 80°C) stock->thermal Expose to Stress photo Photolytic Stress (ICH Q1B) stock->photo Expose to Stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Stability-Indicating HPLC-UV Analysis sampling->hplc data Data Analysis (Assay, Impurities) hplc->data

Caption: Experimental workflow for forced degradation studies.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photolysis Photolysis (UV/Vis Light) parent This compound hydrolysis_product Quinolin-4-yl-methanol parent->hydrolysis_product H₂O n_oxide Quinoline N-oxide derivative parent->n_oxide [O] imine Imine intermediate parent->imine [O] photoproducts Rearrangement and cleavage products parent->photoproducts imine->hydrolysis_product

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Spectroscopic Analysis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the spectroscopic analysis of quinoline derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by spectroscopic technique and addresses specific issues in a question-and-answer format.

Fluorescence Spectroscopy

Q1: Why is my fluorescence signal weak or non-existent?

A weak or absent signal can stem from several factors, including probe concentration, environmental conditions, or instrument settings.

  • Low Concentration: The concentration of your quinoline derivative may be too low for the instrument to detect. Prepare a dilution series to determine the optimal concentration that provides a strong signal without causing aggregation or inner filter effects.[1]

  • pH Sensitivity: The fluorescence of many quinoline derivatives, especially those with amine groups, is highly dependent on pH.[1][2] Protonation or deprotonation of the quinoline nitrogen or substituents can significantly alter the electronic structure and fluorescence properties.[2][3][4] It is crucial to check and stabilize the pH of your buffer throughout the experiment.[1]

  • Probe Degradation: Organic fluorophores can be sensitive to light (photobleaching) and pH.[1][5] Always prepare fresh stock solutions and store them protected from light at a low temperature (e.g., -20°C).[1]

  • Incorrect Wavelengths: Ensure you are using the optimal excitation and emission wavelengths. Related quinoline derivatives often excite in the 310-405 nm range and emit between 400-530 nm.[1] Always perform an initial scan to determine the peak wavelengths for your specific compound and buffer system.[1]

  • Instrument Settings: Incorrect settings can lead to poor signal detection. Try increasing the detector gain/voltage or widening the slit widths to allow more light, but be aware that wider slits can reduce spectral resolution.[1]

Q2: My fluorescence signal is decreasing rapidly over time. What is happening?

A rapid signal decay is often due to photobleaching or chemical degradation.

  • Photobleaching: This is the irreversible decomposition of the fluorophore upon exposure to excitation light.[5] To mitigate this, reduce the intensity of the excitation light, limit the sample's exposure time, or consider using a photostabilizing agent if it doesn't interfere with your reaction.[5]

  • Chemical Instability: Your compound may be degrading in the chosen solvent or under the specific experimental conditions (e.g., presence of oxygen, incorrect pH).[5] Ensure the stability of your compound over the time course of the experiment.

Q3: I am observing inconsistent results and high variability between replicates. What could be the cause?

High variability often points to issues with the experimental setup or the behavior of the quinoline derivative in the solution.

  • Aggregation: At higher concentrations, planar aromatic molecules like quinolines can aggregate, leading to self-quenching (Aggregation-Caused Quenching or ACQ) and erratic signals.[1][5] Perform a concentration-dependent study; if the fluorescence intensity does not increase linearly with concentration, aggregation is likely occurring.[5] Working at lower concentrations can help minimize this.[5]

  • Quenching: The fluorescence may be quenched by other components in your solution, such as dissolved oxygen or halide ions (e.g., chloride).[5][6] De-gassing the solvent can help reduce quenching by oxygen.[5] If possible, use buffers free from high concentrations of halide ions or use chelating agents like EDTA to remove interfering metal ions.[1]

  • Temperature Fluctuations: Fluorescence intensity is temperature-sensitive. An increase in temperature typically decreases fluorescence intensity.[1][5] Ensure your experiments are conducted at a constant and controlled temperature.

Q4: My quinoline compound is interfering with my fluorescence-based assay (autofluorescence). How can I solve this?

Many quinoline derivatives are intrinsically fluorescent, which can interfere with assays.

  • Confirm Autofluorescence: Measure the fluorescence of your compound alone, in the assay buffer, at the excitation and emission wavelengths used for your assay's primary fluorophore. A concentration-dependent increase in signal confirms autofluorescence.[7]

  • Background Subtraction: For each experimental well, subtract the fluorescence intensity from a control well containing only your compound at the same concentration.[7]

  • Switch to Red-Shifted Fluorophores: Quinoline autofluorescence is often strongest in the blue-green spectral region. If possible, switch to a primary fluorophore that excites and emits at longer wavelengths (e.g., >600 nm) to minimize spectral overlap.[7]

  • Spectral Unmixing: For imaging applications, acquire reference spectra of your quinoline compound's autofluorescence and your assay's fluorophore. Use software to computationally separate the two signals from the experimental image.[7]

UV-Vis Spectroscopy

Q1: Why are my absorption peaks shifting or changing shape?

Peak shifts (bathochromic: to longer wavelength; hypsochromic: to shorter wavelength) and changes in peak shape in UV-Vis spectra are commonly influenced by the solvent.

  • Solvent Polarity: The polarity of the solvent can affect the energy levels of the electronic orbitals involved in the transition. For π→π* transitions, increasing solvent polarity often leads to a bathochromic (red) shift. For n→π* transitions, a hypsochromic (blue) shift is often observed in polar, protic solvents due to hydrogen bonding.[8][9]

  • Solvent-Solute Interactions: Protic solvents like water and ethanol can form hydrogen bonds with the quinoline derivative, particularly with heteroatoms (N, O).[8][10] These interactions can alter the electronic distribution and lead to significant spectral changes. For example, some indenoisoquinolines show a loss of sharp peaks and the appearance of broad bands in aqueous solutions compared to non-polar solvents.[10]

  • pH Changes: Similar to fluorescence, the absorption spectra of quinoline derivatives can be highly sensitive to pH. Protonation of the quinoline nitrogen can cause significant shifts in the absorption maxima.

Q2: My spectrum shows broad, poorly resolved peaks. How can I improve it?

Poorly resolved or "smeared" spectra can be due to several factors.

  • Solvent Effects: Polar solvents can sometimes lead to a loss of fine vibronic structure, resulting in broader peaks compared to non-polar solvents.[8][9] Try measuring the spectrum in a non-polar solvent like hexane or cyclohexane, if solubility allows.

  • High Concentration: At high concentrations, intermolecular interactions and aggregation can occur, leading to peak broadening and deviations from the Beer-Lambert law. Try diluting the sample.

  • Impurities: The presence of impurities can lead to overlapping absorption bands, making the spectrum appear broad and poorly defined.[8] Purify your sample if necessary.

NMR Spectroscopy

Q1: The chemical shifts of my aromatic protons are changing with sample concentration. Is this normal?

Yes, this is a known phenomenon for quinoline derivatives.

  • π-π Stacking: Quinolines are aromatic, planar molecules that tend to self-associate in solution through π-π stacking and dipole-dipole interactions.[11][12] This intermolecular interaction creates an anisotropic magnetic field that shields or deshields nearby protons, causing their chemical shifts to change, typically moving upfield with increasing concentration.[11][12]

Q2: My NMR spectrum has very broad signals, or some signals are missing entirely.

Extreme line broadening in the ¹H NMR spectra of some quinoline-related compounds, such as 3,4-dihydroisoquinolines, has been observed.[13]

  • Intermediate Exchange Processes: This broadening can be caused by chemical or conformational exchange processes occurring on a timescale similar to the NMR measurement. This can sometimes be resolved by acquiring the spectrum at a different temperature (either higher or lower) to shift the exchange rate out of the intermediate regime.

  • Paramagnetic Impurities: The presence of trace paramagnetic metal ions can cause significant line broadening. Ensure your glassware is scrupulously clean and your solvents are of high purity.

  • Aggregation: As concentration increases, aggregation can lead to slower molecular tumbling and broader lines. Acquiring the spectrum at a lower concentration may help.

Q3: I see unexpected peaks in my spectrum. How can I identify them?

Unexpected peaks are often due to common laboratory contaminants.

  • Solvent Impurities: Common impurities in deuterated solvents include water, acetone, grease, and residual non-deuterated solvent.[14][15]

  • Reagents/Byproducts: Peaks may correspond to starting materials, reagents (e.g., triethylamine), or byproducts from the synthesis.

  • Reference Tables: Consult reference tables of NMR chemical shifts for common laboratory solvents and impurities to help identify contaminant peaks.[14][15]

Mass Spectrometry

Q1: I'm not seeing a molecular ion peak, or it is very weak.

The stability of the molecular ion (M⁺˙) depends on the compound's structure and the ionization technique used.

  • Fragmentation: Some quinoline derivatives may be unstable under electron ionization (EI) and fragment readily. The molecular ion may be present but at a very low abundance.[16]

  • Soft Ionization: Try a softer ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), which imparts less energy to the molecule and is more likely to yield a prominent protonated molecule [M+H]⁺ or other adducts.[17]

Q2: What are the common fragmentation patterns for quinoline derivatives?

Fragmentation is highly dependent on the substituents present.

  • Quinoline Core: The unsubstituted quinoline ring itself can lose HCN (27 Da) to form an ion at m/z 102, which can further lose acetylene (C₂H₂) to yield an ion at m/z 76.[16]

  • Substituent-Directed Fragmentation: The fragmentation is often directed by the functional groups attached. For example:

    • Carboxylic Acids: Quinoline-4-carboxylic acids often show a loss of the carboxyl group (•COOH, 45 Da) or carbon dioxide (CO₂, 44 Da).[16]

    • Methoxy Groups: Methoxyquinolines commonly lose a methyl radical (•CH₃, 15 Da) followed by carbon monoxide (CO, 28 Da).[18]

    • Hydroxy Groups: Hydroxyquinolines typically show a strong peak for the loss of CO (28 Da).[18]

Data and Protocols

Data Summary Tables

Table 1: Typical Spectroscopic Data for Selected Quinoline Derivatives

Compound ClassUV-Vis λmaxFluorescence λem¹H NMR (Aromatic Protons)Common Mass Spec Fragments
Hydroxyquinolines ~250-340 nm~400-500 nm6.5 - 8.5 ppm[M-CO]⁺˙
Aminoquinolines ~240-360 nm~450-550 nm6.0 - 8.0 ppm[M-HCN]⁺˙
Quinoline Carboxylic Acids ~240-330 nmOften weakly fluorescent7.5 - 9.0 ppm[M-COOH]⁺, [M-CO₂]⁺˙
Methoxyquinolines ~230-340 nm~350-450 nm7.0 - 8.5 ppm[M-CH₃]⁺, [M-CH₃-CO]⁺

Note: Values are approximate and can vary significantly based on substitution, solvent, and pH.

Table 2: Common Impurity Chemical Shifts in ¹H NMR

ImpurityCDCl₃ (ppm)DMSO-d₆ (ppm)Acetone-d₆ (ppm)
Water1.563.332.84
Acetone2.172.092.05
Dichloromethane5.305.765.67
Diethyl Ether3.48 (q), 1.21 (t)3.39 (q), 1.11 (t)3.41 (q), 1.12 (t)
Hexane1.25, 0.881.24, 0.861.26, 0.87
Toluene7.27-7.17, 2.367.28-7.18, 2.327.29-7.19, 2.32
Silicone Grease~0.07~0.05~0.06

Source: Adapted from common literature values.[14][15] Shifts can vary with temperature and other solutes.

Experimental Protocols

Protocol 1: General Procedure for UV-Vis Absorption Spectroscopy

  • Instrument Preparation: Turn on the UV-Vis spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 15-20 minutes for stable output.

  • Sample Preparation:

    • Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., ethanol, acetonitrile, cyclohexane). The solvent must be transparent in the wavelength range of interest.[9][19]

    • Dilute the stock solution to a concentration that gives a maximum absorbance in the range of 0.1 - 1.0 AU to ensure linearity according to the Beer-Lambert law.[20]

  • Baseline Correction:

    • Fill a clean cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer.

    • Perform a baseline correction (or "zero") across the desired wavelength range (e.g., 200-500 nm).[21]

  • Sample Measurement:

    • Remove the blank cuvette and replace it with a cuvette containing the sample solution.

    • Run the spectral scan.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • Save or export the data for further analysis.[21]

Protocol 2: General Procedure for Fluorescence Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the quinoline derivative in a fluorescence-grade solvent. Concentrations are typically in the micromolar (µM) to nanomolar (nM) range to avoid inner filter effects.

  • Instrument Setup:

    • Turn on the fluorometer and allow the lamp (typically Xenon arc) to warm up.

    • Set the initial excitation and emission slit widths (e.g., 5 nm). Wider slits increase signal but decrease resolution.[1]

  • Determining Optimal Wavelengths:

    • Excitation Scan: Set the emission monochromator to an estimated emission maximum and scan a range of excitation wavelengths to find the excitation maximum (λex).

    • Emission Scan: Set the excitation monochromator to the λex found in the previous step and scan the emission monochromator to find the emission maximum (λem).[22]

  • Acquiring the Emission Spectrum:

    • Place a cuvette with the pure solvent (blank) in the fluorometer and record a blank scan to check for solvent Raman peaks or impurities.

    • Replace the blank with the sample cuvette.

    • Set the excitation monochromator to the optimal λex and scan across the emission range.

  • Data Correction and Analysis:

    • If necessary, subtract the blank spectrum from the sample spectrum.

    • Use instrument software to correct the spectra for variations in lamp intensity and detector response if this feature is available.[23]

Visual Troubleshooting Workflows

The following diagrams illustrate logical steps for troubleshooting common issues.

Troubleshooting_Weak_Fluorescence start Weak / No Fluorescence Signal check_conc Is concentration optimal? (Run dilution series) start->check_conc check_wv Are Ex/Em wavelengths correct? (Run Ex/Em scans) check_conc->check_wv Yes result_low_conc Adjust concentration check_conc->result_low_conc No check_ph Is pH optimal and stable? (Check buffer, perform titration) check_wv->check_ph Yes result_wv Use optimal λex and λem check_wv->result_wv No check_settings Are instrument settings correct? (Gain, Slits) check_ph->check_settings Yes result_ph Adjust and stabilize buffer pH check_ph->result_ph No check_degradation Is the probe degrading? (Use fresh solution, protect from light) check_settings->check_degradation Yes result_settings Increase gain / widen slits check_settings->result_settings No result_degradation Prepare fresh sample check_degradation->result_degradation Yes end_ok Signal Improved result_low_conc->end_ok result_wv->end_ok result_ph->end_ok result_settings->end_ok result_degradation->end_ok

Caption: Troubleshooting workflow for weak or absent fluorescence signals.

Troubleshooting_UV_Vis_Shifts start UV-Vis Peak Shift / Shape Change q_solvent Did the solvent change? start->q_solvent a_solvent_yes Solvatochromism is likely. Compare spectra in polar vs. non-polar solvents. q_solvent->a_solvent_yes Yes q_ph Could the pH have changed? q_solvent->q_ph No end_ok Issue Identified a_solvent_yes->end_ok a_ph_yes Protonation state changed. Measure and buffer the pH of the solution. q_ph->a_ph_yes Yes q_conc Is the concentration very high? q_ph->q_conc No a_ph_yes->end_ok a_conc_yes Aggregation may be occurring. Dilute the sample and re-measure. q_conc->a_conc_yes Yes a_conc_yes->end_ok

Caption: Logic diagram for diagnosing UV-Vis spectral changes.

References

Technical Support Center: Addressing Solubility Challenges of Quinolin-4-ylmethanamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility issues with Quinolin-4-ylmethanamine analogs. The following troubleshooting guides and FAQs provide practical, question-and-answer-based solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound analog precipitates out of my aqueous buffer upon dilution from a DMSO stock. What is causing this and how can I prevent it?

A1: This is a common phenomenon for hydrophobic compounds like many this compound analogs. The quinoline core is inherently hydrophobic, and the addition of various substituents can further decrease aqueous solubility.[1] When you dilute your concentrated DMSO stock into an aqueous buffer, the drastic change in solvent polarity causes the compound to crash out of solution.[2] High salt concentrations in your buffer can also exacerbate this issue through a "salting out" effect.[2]

To address this, consider the following strategies:

  • Decrease the final concentration: Your target concentration may exceed the compound's aqueous solubility limit. Try performing a serial dilution to find the maximum soluble concentration.[2]

  • Optimize the dilution method: Instead of adding the buffer to your compound stock, add the stock solution dropwise to the vortexing aqueous buffer. This promotes rapid dispersion and can prevent localized supersaturation.[2]

  • Incorporate a co-solvent: Including a small percentage of a water-miscible organic solvent (e.g., ethanol, propylene glycol) in your final aqueous solution can increase the solubility of your compound.[1]

  • Adjust the pH: this compound analogs are basic. Lowering the pH of your buffer will lead to protonation of the amine groups, forming a more soluble salt.[3]

Q2: I am struggling to achieve a sufficiently high concentration of my this compound analog for my in vitro assay. What are the most effective solubility enhancement techniques to consider?

A2: Several techniques can significantly improve the aqueous solubility of your compound. The choice of method depends on the specific physicochemical properties of your analog. Here are some of the most common and effective strategies:

  • pH Adjustment: As basic compounds, the solubility of this compound analogs is highly pH-dependent. Creating a pH-solubility profile is a crucial first step to determine the optimal pH for your experiments.[3]

  • Salt Formation: Converting the basic this compound analog into a salt by reacting it with an acid can dramatically increase its aqueous solubility and dissolution rate.[1]

  • Co-solvency: The addition of a water-miscible organic solvent can reduce the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[1]

  • Amorphous Solid Dispersions: Dispersing your compound in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution by preventing crystallization.[2]

  • Particle Size Reduction: Decreasing the particle size of your solid compound through techniques like micronization increases the surface area-to-volume ratio, which can improve the dissolution rate.[4][5]

Q3: How do I choose the best solubility enhancement strategy for my specific this compound analog?

A3: The optimal strategy depends on several factors, including the compound's pKa, lipophilicity (LogP), crystalline structure, and the requirements of your specific experiment. A systematic approach is recommended:

  • Characterize pH-Dependent Solubility: This is the most critical initial step. If your compound's solubility is significantly higher at a physiologically and experimentally acceptable pH, pH adjustment may be the simplest and most effective solution.

  • Consider Salt Formation: For basic compounds like this compound analogs, salt formation is a highly effective and widely used technique for improving solubility.[6]

  • Evaluate Co-solvents: If pH adjustment or salt formation is not sufficient or suitable for your experimental system, a co-solvent screen can identify an appropriate solvent system to maintain solubility.

  • Explore Advanced Formulations: For highly challenging compounds, more advanced techniques like amorphous solid dispersions or co-crystallization may be necessary. These often require more specialized formulation expertise.

Troubleshooting Guides

Issue 1: Compound Precipitation During Cell-Based Assays
  • Problem: My this compound analog, prepared in a buffered solution with a small amount of DMSO, precipitates when added to the cell culture medium.

  • Troubleshooting Workflow:

    • Verify Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is below a non-toxic level (typically ≤ 0.5%). High DMSO concentrations can also affect compound solubility in complex media.

    • Assess Media Components: Cell culture media are complex mixtures containing salts, amino acids, and proteins that can interact with your compound and reduce its solubility. Consider pre-warming the media and adding the compound solution slowly while gently swirling.

    • Serum Protein Binding: If you are using serum-containing media, your compound may be binding to serum proteins. While this can sometimes increase the total amount of compound in the media, it can also lead to aggregation if the compound has poor solubility. Try reducing the serum concentration or using a serum-free medium for initial solubility tests.

    • Prepare a More Dilute Stock Solution: A highly concentrated DMSO stock can lead to rapid precipitation upon dilution. Try using a lower concentration stock solution to minimize the initial shock of the solvent change.

Compound_Precipitation Compound Precipitation in Cell Culture Check_DMSO Verify Final DMSO Concentration (≤ 0.5%) Compound_Precipitation->Check_DMSO Assess_Media Assess Media Components Compound_Precipitation->Assess_Media Serum_Binding Consider Serum Protein Binding Compound_Precipitation->Serum_Binding Dilute_Stock Prepare More Dilute Stock Solution Compound_Precipitation->Dilute_Stock Resolution Improved Compound Solubility in Assay Check_DMSO->Resolution Assess_Media->Resolution Serum_Binding->Resolution Dilute_Stock->Resolution

Troubleshooting workflow for compound precipitation in cell-based assays.
Issue 2: Inconsistent Results in Kinase Assays

  • Problem: I am observing high variability in the IC50 values of my this compound analog in a PI3K kinase assay.

  • Troubleshooting Workflow:

    • Confirm Compound Solubility in Assay Buffer: Even at low concentrations, poor solubility can lead to aggregation and inconsistent active concentrations. Perform a visual inspection of the compound in the final assay buffer under a microscope. Consider running a solubility test in the specific kinase assay buffer.

    • ATP-Competitive Mechanism: Many quinoline-based kinase inhibitors are ATP-competitive.[7] Ensure that the ATP concentration in your assay is consistent and ideally close to the Km of the kinase to obtain accurate and reproducible IC50 values.

    • Compound Stability: Assess the stability of your compound in the assay buffer over the time course of the experiment. Degradation can lead to a loss of potency and variable results.

    • Positive Control: Always include a known inhibitor of the target kinase as a positive control to ensure the assay is performing as expected.

Quantitative Data Summary

The following table provides illustrative aqueous solubility data for a hypothetical series of this compound analogs. This data is intended to demonstrate the impact of different functional groups on solubility and should not be considered as experimentally verified values for any specific compound.

Compound IDR1-SubstituentR2-SubstituentclogP (Calculated)Aqueous Solubility at pH 7.4 (µM)Aqueous Solubility at pH 5.0 (µM)
QMA-001HH2.850500
QMA-0026-ClH3.515150
QMA-0037-OCH3H2.760600
QMA-004H4-Fluorophenyl4.1550
QMA-005H4-Morpholinyl2.11501500

Experimental Protocols

Protocol 1: Determination of pH-Dependent Aqueous Solubility

Objective: To determine the aqueous solubility of a this compound analog across a range of pH values.

Materials:

  • This compound analog (solid powder)

  • Phosphate buffer (0.1 M, pH 5.0, 6.0, 7.0, 7.4)

  • Acetate buffer (0.1 M, pH 4.0)

  • HCl (0.1 M, for pH < 4.0)

  • HPLC-grade water, acetonitrile, and relevant modifiers

  • Calibrated pH meter

  • Shaking incubator

  • Centrifuge

  • HPLC system with UV detector

Methodology:

  • Add an excess amount of the solid compound to a series of vials, each containing a buffer of a specific pH.

  • Incubate the vials in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • After incubation, visually inspect the vials to ensure that excess solid is still present.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Prepare a series of calibration standards of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Analyze the filtered supernatant and calibration standards by a validated HPLC-UV method to determine the concentration of the dissolved compound.

  • Plot the solubility (in µg/mL or µM) as a function of the final measured pH of each sample.

Protocol 2: Co-solvent Solubility Screen

Objective: To identify a suitable co-solvent system to enhance the solubility of a this compound analog.

Materials:

  • This compound analog (as a 10 mM stock in DMSO)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG400), N,N-Dimethylacetamide (DMA)

  • 96-well clear bottom plates

  • Plate reader capable of measuring turbidity (nephelometry) or absorbance

Methodology:

  • Prepare a series of co-solvent/buffer solutions with varying percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • In a 96-well plate, add the co-solvent/buffer solutions.

  • Add a small volume of the 10 mM DMSO stock of the compound to each well to achieve the desired final concentration (e.g., 100 µM). Include a DMSO-only control.

  • Mix the plate thoroughly and incubate at room temperature for 1-2 hours.

  • Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 650 nm).

  • The lowest concentration of co-solvent that results in a clear solution (low turbidity/absorbance) is considered a suitable starting point for formulation.

Mandatory Visualizations

Signaling Pathway Diagram

Many this compound analogs are being investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 Inhibits Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylates Rheb Rheb TSC1_TSC2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Binds QuinolineAnalog This compound Analog QuinolineAnalog->PI3K Inhibits

The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound analogs.
Experimental Workflow Diagram

The following diagram illustrates a general workflow for addressing the solubility of a new this compound analog.

Start New this compound Analog with Poor Solubility pH_Solubility Determine pH-Dependent Solubility Profile Start->pH_Solubility Kinetic_Solubility Assess Kinetic Solubility (e.g., Nephelometry) Start->Kinetic_Solubility Is_Solubility_Sufficient Is Solubility Sufficient for Intended Assay? pH_Solubility->Is_Solubility_Sufficient Kinetic_Solubility->Is_Solubility_Sufficient Proceed Proceed with Experiment Is_Solubility_Sufficient->Proceed Yes Enhancement Select Solubility Enhancement Strategy Is_Solubility_Sufficient->Enhancement No Salt_Formation Salt Formation Enhancement->Salt_Formation Co_solvent Co-solvent Screening Enhancement->Co_solvent Solid_Dispersion Amorphous Solid Dispersion Enhancement->Solid_Dispersion Verify_Solubility Verify Improved Solubility Salt_Formation->Verify_Solubility Co_solvent->Verify_Solubility Solid_Dispersion->Verify_Solubility Verify_Solubility->Proceed Yes Verify_Solubility->Enhancement No, try another method

A generalized workflow for addressing the solubility of a new compound.

References

Technical Support Center: Scaling Up the Synthesis of Quinolin-4-ylmethanamine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of Quinolin-4-ylmethanamine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during preclinical production campaigns.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound for preclinical studies?

A1: The most prevalent and scalable method for the synthesis of this compound is the reductive amination of quinoline-4-carboxaldehyde. This one-pot approach is efficient and avoids the isolation of the intermediate imine, which can be unstable. The reaction typically utilizes a suitable ammonia source and a selective reducing agent.

Q2: What are the critical process parameters to control during the scale-up of the reductive amination?

A2: Key parameters to monitor and control during scale-up include:

  • Temperature: Exothermic reactions are common, and maintaining a consistent temperature is crucial for reaction control and to minimize side-product formation.

  • Rate of addition of reagents: Slow and controlled addition of the reducing agent is often necessary to manage the reaction exotherm and ensure safety.

  • Stirring efficiency: Adequate mixing is essential to ensure homogeneity, especially in larger reactor volumes, to prevent localized hotspots and incomplete reactions.

  • Reaction concentration: The concentration of the reactants can impact reaction kinetics and impurity profiles.

  • pH control: The pH of the reaction mixture can influence the rate of imine formation and the efficacy of the reducing agent.

Q3: How can I ensure the purity of this compound meets preclinical quality standards?

A3: Ensuring high purity for preclinical studies involves a combination of in-process controls and robust purification and analytical methods. Key strategies include:

  • Monitoring the reaction to completion to minimize starting material carry-through.

  • Employing an appropriate work-up procedure to remove major impurities.

  • Utilizing a validated purification method, such as crystallization or column chromatography.

  • Characterizing the final product using a panel of analytical techniques, including HPLC, NMR, and Mass Spectrometry, to confirm identity and quantify impurities.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Problem: The isolated yield of the final product is consistently below expectations.

Potential Cause Troubleshooting Step Expected Outcome
Incomplete imine formation Optimize the reaction time and temperature for the initial condensation step before adding the reducing agent. Consider the use of a dehydrating agent like molecular sieves, though this may be less practical on a very large scale.Increased conversion to the imine intermediate, leading to a higher overall yield of the amine.
Degradation of starting material or product Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to air or moisture is suspected. Avoid excessively high temperatures.Minimized degradation and improved yield of the desired product.
Suboptimal reducing agent Screen different reducing agents. Sodium borohydride is a cost-effective option, while sodium triacetoxyborohydride is milder and can offer better selectivity. Catalytic hydrogenation is also a highly scalable and clean alternative.Identification of a more efficient reducing agent for the specific substrate and scale, leading to higher conversion and yield.
Inefficient work-up and isolation Review the extraction and purification procedures. Ensure the pH is optimized for the extraction of the basic amine product. Investigate different crystallization solvents or chromatography conditions to minimize product loss.Improved recovery of the product during purification steps.
Issue 2: Presence of Impurities in the Final Product

Problem: Analytical data (e.g., HPLC, NMR) shows the presence of significant impurities in the isolated this compound.

Impurity Potential Cause Troubleshooting Step
Unreacted Quinoline-4-carboxaldehyde Incomplete reaction.Increase the reaction time or the stoichiometry of the ammonia source and reducing agent. Monitor the reaction closely by TLC or HPLC to ensure full conversion of the aldehyde.
Intermediate Imine Incomplete reduction.Increase the amount of reducing agent or the reaction time for the reduction step. Ensure the reducing agent is added at a temperature where it is effective but does not cause degradation.
Over-reduction of the quinoline ring Harsh reaction conditions or a non-selective reducing agent.Use a milder reducing agent like sodium triacetoxyborohydride. Optimize the reaction temperature and time to favor the reduction of the imine over the quinoline ring.
Dimerization or polymerization by-products Side reactions of the aldehyde or imine intermediate, potentially catalyzed by acid or base.Optimize the pH of the reaction. Consider a one-pot protocol where the imine is reduced as it is formed to minimize its concentration and subsequent side reactions.

Experimental Protocols

Protocol 1: Scaled-Up Reductive Amination of Quinoline-4-carboxaldehyde

Materials:

  • Quinoline-4-carboxaldehyde

  • Ammonium acetate (or another ammonia source)

  • Methanol (or another suitable solvent)

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge quinoline-4-carboxaldehyde and a significant molar excess of ammonium acetate.

  • Add methanol as the solvent and stir the mixture at room temperature to form a solution or suspension.

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Slowly add a solution or portions of sodium borohydride in a suitable solvent to the reaction mixture, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or HPLC until the starting aldehyde is consumed.

  • Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid.

  • Adjust the pH of the aqueous layer to be strongly basic (pH > 12) with the addition of concentrated sodium hydroxide solution.

  • Extract the aqueous layer multiple times with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 2: Purification of this compound by Crystallization

Materials:

  • Crude this compound

  • Suitable solvent system (e.g., isopropanol/water, ethanol/heptane)

  • Hydrochloric acid (optional, for salt formation)

Procedure:

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture.

  • If purification via salt formation is desired, add a solution of hydrochloric acid in a suitable solvent (e.g., isopropanol) to precipitate the hydrochloride salt.

  • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Dry the crystals under vacuum to a constant weight.

  • Analyze the purity of the crystallized product by HPLC and NMR.

Data Presentation

Table 1: Comparison of Reducing Agents for the Synthesis of this compound

Reducing Agent Typical Yield (%) Reaction Time (h) Purity (%) Scale-up Considerations
Sodium Borohydride (NaBH₄)75-852-490-95Cost-effective, but can be less selective and requires careful temperature control.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)80-904-8>98Milder and more selective, but more expensive and generates acetic acid as a byproduct.
Catalytic Hydrogenation (H₂/Pd-C)85-956-12>99Highly efficient and clean, but requires specialized high-pressure equipment.

Table 2: Analytical Methods for Purity Determination of this compound

Analytical Method Parameter Measured Typical Specification for Preclinical Grade
HPLC (UV detection)Purity, presence of impurities≥98.0%
¹H NMRStructural confirmation, residual solventsConforms to structure, residual solvents <0.5%
Mass SpectrometryMolecular weight confirmationConforms to expected mass
Karl Fischer TitrationWater content≤0.5%

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage Start Quinoline-4-carboxaldehyde Reaction Reductive Amination (Ammonia Source, Reducing Agent) Start->Reaction Workup Aqueous Work-up (Quench, Extraction) Reaction->Workup Crude Crude this compound Workup->Crude Purify Purification (Crystallization or Chromatography) Crude->Purify Final Pure this compound Purify->Final Analysis QC Analysis (HPLC, NMR, MS) Final->Analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_investigation Investigation Path cluster_solution Solution Path Problem Low Yield or High Impurity CheckReaction Review Reaction Parameters (Temp, Time, Stoichiometry) Problem->CheckReaction CheckWorkup Analyze Work-up & Purification (pH, Solvent, Method) Problem->CheckWorkup CheckPurity Characterize Impurities (NMR, MS) Problem->CheckPurity OptimizeReaction Optimize Reaction Conditions CheckReaction->OptimizeReaction OptimizePurification Refine Purification Protocol CheckWorkup->OptimizePurification IdentifyByproducts Identify Side-Products and Modify Synthesis Route CheckPurity->IdentifyByproducts

Validation & Comparative

A Comparative Analysis of Quinolin-4-ylmethanamine and Its Positional Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Quinolin-4-ylmethanamine and its key isomers, Quinolin-2-ylmethanamine and Quinolin-8-ylmethanamine. This document synthesizes available data on their physicochemical properties, biological activities, and underlying mechanisms, supported by experimental protocols and visual pathway representations to inform future research and development.

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The position of substituents on the quinoline scaffold dramatically influences the molecule's physicochemical characteristics and its interaction with biological targets. This guide focuses on the comparative analysis of three positional isomers of aminomethylquinoline: this compound, Quinolin-2-ylmethanamine, and Quinolin-8-ylmethanamine, providing a foundational understanding of their potential in drug discovery.

Physicochemical Properties: A Comparative Overview

The position of the aminomethyl group on the quinoline ring significantly impacts the molecule's electronic distribution, basicity (pKa), and lipophilicity (LogP). While comprehensive experimental data directly comparing these three isomers is limited, we can infer general trends and present available data.

PropertyThis compoundQuinolin-2-ylmethanamineQuinolin-8-ylmethanamineQuinoline (Parent)
Molecular Formula C₁₀H₁₀N₂C₁₀H₁₀N₂C₁₀H₁₀N₂C₉H₇N
Molecular Weight 158.20 g/mol 158.20 g/mol 158.20 g/mol 129.16 g/mol
Boiling Point (°C) Not availableNot available314.7±17.0 (Predicted)[3]237[4]
pKa Not availableNot available8.40±0.30 (Predicted)[3]4.9 (for the quinolinium ion)
LogP Not availableNot availableNot available2.03[5]
Appearance Not availableLow melting brown solid[1]Pale yellow solidColorless liquid[6]

Synthesis of Aminomethylquinoline Isomers

The synthesis of these isomers can be achieved through various established methods for quinoline derivatization. Common strategies involve the reduction of corresponding cyanopyridines or the amination of halomethylquinolines.

General Synthetic Approach:

A common route to aminomethylquinolines involves a two-step process starting from the corresponding methylquinoline. The methyl group is first halogenated, typically using N-bromosuccinimide (NBS) or a similar reagent, to form a halomethylquinoline. This intermediate is then subjected to nucleophilic substitution with an amine source, such as ammonia or a protected amine equivalent, to yield the final aminomethylquinoline.[7]

Alternatively, methods like the Skraup synthesis can be adapted to produce substituted quinolines, which can then be further functionalized to introduce the aminomethyl group.[8] The Friedländer synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, also provides a versatile route to substituted quinolines.[9]

Comparative Biological Activity

While direct comparative studies on the anticancer and antimicrobial activities of these three specific isomers are scarce, the broader class of quinoline derivatives has been extensively studied, providing insights into their potential biological profiles. The position of the amino group is known to be a critical determinant of activity.[10]

Anticancer Activity

Quinoline derivatives exert their anticancer effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization, as well as the induction of apoptosis and cell cycle arrest.[1][11] A particularly relevant target for many quinoline-based anticancer agents is the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[10]

Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents. The mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication.[12] The antimicrobial spectrum and potency are highly dependent on the substitution pattern on the quinoline ring. For instance, some quinoline derivatives show significant activity against Gram-positive bacteria, while others are more effective against Gram-negative strains.[12][13]

It is important to note that without direct experimental data, any statements on the comparative biological activity of these specific isomers remain speculative and highlight a gap in the current research landscape.

Experimental Protocols

To facilitate further research, detailed protocols for key in vitro assays are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Broth Microdilution Assay for Antimicrobial Susceptibility

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Test compounds (dissolved in DMSO)

  • 96-well microtiter plates

  • Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 35-37°C for 16-24 hours (for bacteria) or 24-48 hours (for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14]

Signaling Pathways and Experimental Workflows

To visualize the relationships between the experimental procedures and the potential mechanism of action, the following diagrams are provided.

Experimental Workflow for Anticancer Evaluation cluster_synthesis Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Quinoline Isomers MTT MTT Assay (Cytotoxicity) Synthesis->MTT Test Compounds Antimicrobial Broth Microdilution (Antimicrobial Activity) Synthesis->Antimicrobial Test Compounds Pathway Signaling Pathway Analysis (e.g., PI3K/Akt) MTT->Pathway Active Compounds

Comparative experimental workflow for evaluating quinoline isomers.

The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation and is a common target for anticancer drugs.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Quinoline Quinoline Derivative Quinoline->PI3K Inhibits

Simplified PI3K/Akt signaling pathway and a potential point of inhibition by quinoline derivatives.

The structural differences between the quinoline isomers are fundamental to their distinct biological activities.

Quinoline_Isomers cluster_4 This compound cluster_2 Quinolin-2-ylmethanamine cluster_8 Quinolin-8-ylmethanamine node4 node4 node2 node2 node8 node8

Structural comparison of this compound, Quinolin-2-ylmethanamine, and Quinolin-8-ylmethanamine.

Conclusion

This comparative guide highlights the therapeutic potential of this compound and its positional isomers. While existing literature on quinoline derivatives suggests promising anticancer and antimicrobial activities, a clear need exists for direct comparative studies of these specific aminomethylquinoline isomers. The provided experimental protocols and pathway diagrams offer a framework for researchers to systematically evaluate these compounds and elucidate their structure-activity relationships, ultimately paving the way for the development of novel and more effective therapeutic agents.

References

Unveiling the Molecular Choreography: A Comparative Guide to the Mechanism of Action of Quinolin-4-ylmethanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer mechanisms of Quinolin-4-ylmethanamine derivatives against alternative therapeutic agents. Supported by experimental data, this document delves into key signaling pathways and provides detailed protocols for validation.

This compound derivatives have emerged as a promising class of compounds in cancer research, exhibiting a diverse range of biological activities. Their therapeutic potential stems from their ability to modulate multiple cellular pathways, leading to the inhibition of cancer cell growth and induction of cell death. This guide dissects their mechanisms of action, presenting a comparative analysis with established anti-cancer agents, namely Chloroquine, Bortezomib, and Monastrol, which target distinct cellular processes.

Comparative Analysis of Cytotoxic Activity

The efficacy of this compound derivatives and their alternatives is quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50). These values, collated from various studies, demonstrate the potency of these compounds against different cancer cell lines.

Compound ClassSpecific Derivative/DrugMechanism of ActionCell LineIC50/GI50 (µM)Reference
This compound Derivative SGI-1027DNMT Inhibitor-DNMT1: 6-12.5, DNMT3A: 8, DNMT3B: 7.5[1][2]
VR23 (7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline)Induces cell cycle arrest and apoptosisMDA-MB-468Data not available
2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ)Induces autophagy and apoptosis via ER stress and Akt/mTOR inhibitionPANC-1, MIA PaCa-22-16[3]
Dihydroquinoline derivative 11Growth inhibitionT47D, MCF-7, MDA-MB-2312.20, 3.03, 11.90[4]
Autophagy Inhibitor ChloroquineInhibits autophagyMCF-729.05[5]
MCF-7-TS20.07[5]
MDA-MB-231113 (µg/mL)[6]
MDA-MB-23126.832[7]
Proteasome Inhibitor BortezomibInhibits proteasome activityMCF70.1[8]
BT4741[8]
SKBR30.004[8]
MDA-MB-4680.004[8]
MDA-MB-2310.006[8]
MDA-MB-4530.1[8]
Kinesin Inhibitor MonastrolInhibits mitotic kinesin Eg5MCF-741.5[4]

Note: Direct comparison of IC50/GI50 values should be made with caution due to variations in experimental conditions across different studies.

Deciphering the Mechanisms of Action: Key Signaling Pathways

This compound derivatives exert their anti-cancer effects by targeting several critical signaling pathways. Understanding these pathways is crucial for validating their mechanism of action and for the development of novel therapeutic strategies.

DNA Methyltransferase (DNMT) Inhibition

Certain this compound derivatives, such as SGI-1027, function as DNA methyltransferase (DNMT) inhibitors.[1][2] DNMTs are enzymes that catalyze the addition of a methyl group to DNA, a process known as DNA methylation.[9] In cancer, abnormal hypermethylation of tumor suppressor genes leads to their silencing, contributing to tumorigenesis.[9][10] By inhibiting DNMTs, these quinoline derivatives can reverse this hypermethylation, leading to the re-expression of tumor suppressor genes and subsequent inhibition of cancer cell growth.[9][11]

DNMT_Inhibition cluster_0 Mechanism of DNMT Inhibition DNMT DNMTs (e.g., DNMT1, DNMT3A, DNMT3B) DNA_Methylation DNA Hypermethylation of Tumor Suppressor Genes DNMT->DNA_Methylation Catalyzes SGI_1027 SGI-1027 (this compound derivative) SGI_1027->DNMT Inhibits Gene_Silencing Tumor Suppressor Gene Silencing DNA_Methylation->Gene_Silencing Tumor_Growth Tumor Growth Gene_Silencing->Tumor_Growth Autophagy_Apoptosis cluster_1 Interplay of Autophagy and Apoptosis Quinoline_Derivative This compound Derivative Autophagy Autophagy Quinoline_Derivative->Autophagy Induces Apoptosis Apoptosis Quinoline_Derivative->Apoptosis Induces Autophagy->Apoptosis Can inhibit or lead to Cell_Death Cancer Cell Death Autophagy->Cell_Death Contributes to Apoptosis->Cell_Death PI3K_Akt_mTOR_Pathway cluster_2 PI3K/Akt/mTOR Signaling Pathway Inhibition Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Quinoline_Inhibitor Quinoline Derivative Quinoline_Inhibitor->PI3K Inhibits Quinoline_Inhibitor->mTOR Inhibits MTT_Assay_Workflow cluster_3 MTT Assay Workflow Cell_Seeding 1. Seed cells in a 96-well plate Compound_Treatment 2. Treat with Quinoline Derivative/Alternative Cell_Seeding->Compound_Treatment MTT_Addition 3. Add MTT reagent Compound_Treatment->MTT_Addition Incubation 4. Incubate to allow formazan formation MTT_Addition->Incubation Solubilization 5. Solubilize formazan crystals Incubation->Solubilization Absorbance_Measurement 6. Measure absorbance at 570 nm Solubilization->Absorbance_Measurement

References

Navigating the Therapeutic Potential of Quinolin-4-ylmethanamine Compounds: An In Vitro and In Vivo Efficacy Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the pre-clinical efficacy of various Quinolin-4-ylmethanamine derivatives. This document synthesizes experimental data from multiple studies to offer an objective overview of their performance in both laboratory settings and living organisms, focusing primarily on their anticancer properties.

This compound and its related 4-aminoquinoline analogs have emerged as a promising class of therapeutic agents, demonstrating significant activity against a range of diseases, most notably cancer. This guide delves into the in vitro cytotoxicity and in vivo antitumor effects of several lead compounds, presenting the data in a structured format for ease of comparison. Detailed experimental protocols for key assays are also provided to ensure reproducibility and facilitate further research.

In Vitro Efficacy: A Look at Cellular-Level Activity

The in vitro potency of this compound derivatives has been evaluated across a panel of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, key indicators of a compound's effectiveness in inhibiting cancer cell growth.

CompoundCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference CompoundReference IC50 / GI50 (µM)
VR23 (7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline)MDA-MB-231GI505.97CisplatinNot specified
MDA-MB-468GI504.18CisplatinNot specified
MCF7GI504.22CisplatinNot specified
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine MDA-MB-468GI508.73ChloroquineNot specified
MCF-7GI50>100Chloroquine20.72
Compound 91b1 A549MTSNot specifiedCisplatinNot specified
AGSMTSNot specifiedCisplatinNot specified
KYSE150MTSNot specifiedCisplatinNot specified
KYSE450MTSNot specifiedCisplatinNot specified
Vacquinol-1 RG2IC504.57Not specifiedNot specified
NS1IC505.81Not specifiedNot specified

In Vivo Efficacy: Performance in Pre-clinical Models

The therapeutic potential of these compounds has also been assessed in various animal models of cancer. The following table summarizes the key findings from these in vivo studies, including the animal model, dosing regimen, and observed outcomes.

CompoundAnimal ModelCancer TypeDosing RegimenKey Outcomes
Vacquinol-1 Syngeneic Rat Model (RG2 and NS1 cell lines)GlioblastomaNot specifiedSignificant reduction in RG2 tumor size; no effect on overall survival. No survival advantage in NS1 model.[1]
Compound 12 Dalton's Ascites Lymphoma (DLA) bearing Swiss albino miceLymphoma20 mg/kg body weightSignificant restoration of tumor volume and weight towards normal.[2]
Compound 21 Ehrlich Ascites Carcinoma (EAC) bearing Swiss albino miceCarcinoma20 mg/kg body weightSignificant restoration of hematological parameters and mean survival time towards normal.[2]
Compound 91b1 Nude mice xenograft with KYSE450 cellsEsophageal Squamous Cell Carcinoma50 mg/kgSignificantly inhibited tumor growth compared to vehicle control.[3]

Mechanisms of Action: Unraveling the Molecular Pathways

The anticancer effects of this compound derivatives are attributed to their ability to modulate various cellular signaling pathways, leading to apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.

MKK4/JNK Signaling Pathway

Vacquinol-1 is known to activate MAP Kinase Kinase 4 (MKK4), a critical component of the JNK signaling pathway, which can lead to apoptosis.[4]

MKK4_JNK_Pathway Stress Environmental Stress / This compound (e.g., Vacquinol-1) MAP3K MAP3K (e.g., MEKK1, MLK3) Stress->MAP3K MKK4 MKK4 (MAP2K4) MAP3K->MKK4 phosphorylates JNK JNK (MAPK8/9/10) MKK4->JNK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Jun, ATF2) JNK->TranscriptionFactors activates Apoptosis Apoptosis TranscriptionFactors->Apoptosis induces

MKK4/JNK signaling pathway activation.
EGFR/HER-2 Signaling Pathway

Certain quinazoline derivatives act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), key drivers in many cancers.

EGFR_HER2_Pathway Ligand Ligand (e.g., EGF) EGFR_HER2 EGFR/HER2 Dimerization Ligand->EGFR_HER2 PI3K PI3K EGFR_HER2->PI3K activates RAS Ras EGFR_HER2->RAS activates Quinazoline Quinazoline Derivative (Inhibitor) Quinazoline->EGFR_HER2 AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Invasion AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Inhibition of EGFR/HER-2 signaling.
DNMT Inhibition and Apoptosis

Some quinoline-based compounds function as DNA methyltransferase (DNMT) inhibitors, leading to the re-expression of tumor suppressor genes and subsequent apoptosis.

DNMT_Inhibition_Pathway Quinoline Quinoline Derivative (DNMT Inhibitor) DNMT1 DNMT1 Quinoline->DNMT1 DNA_Methylation DNA Hypermethylation of Tumor Suppressor Genes DNMT1->DNA_Methylation Reactivation Reactivation of Tumor Suppressor Genes DNMT1->Reactivation Gene_Silencing Gene Silencing DNA_Methylation->Gene_Silencing Apoptosis Apoptosis Gene_Silencing->Apoptosis inhibits p53_pathway p53 Pathway Activation Reactivation->p53_pathway p53_pathway->Apoptosis

DNMT inhibition leading to apoptosis.

Experimental Protocols

To ensure the reproducibility of the cited data, detailed methodologies for key in vitro assays are provided below.

General Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro and in vivo evaluation of this compound compounds.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation a Compound Synthesis and Characterization b Cell Line Selection a->b c MTT/MTS Assay (Cytotoxicity Screening) b->c d Mechanism of Action Studies c->d d1 Apoptosis Assay (Annexin V/PI Staining) d->d1 d2 Cell Cycle Analysis d->d2 d3 Enzyme Inhibition Assays (e.g., Kinase Assays) d->d3 e Animal Model Selection (Xenograft/Syngeneic) d->e Lead Compound Selection f Tumor Implantation e->f g Compound Administration f->g h Efficacy Assessment g->h i Toxicity Assessment g->i h1 Tumor Volume/Weight Measurement h->h1 h2 Survival Analysis h->h2

General workflow for efficacy testing.
MTT Assay for Cell Viability

Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete media and incubate for 24 hours.

  • Drug Treatment: Treat the cells with various concentrations of the test compounds (e.g., 5, 10, 20, 40, 80 µM) and a vehicle control (e.g., 0.5% DMSO) for the desired incubation period (e.g., 24 or 48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours in the dark at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plates on a shaker for 10 minutes in the dark.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Annexin V & Propidium Iodide (PI) Staining for Apoptosis

Principle: This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

Procedure:

  • Cell Collection: Collect both adherent and floating cells after drug treatment.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI staining solutions to the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Cell Cycle Analysis by Flow Cytometry

Principle: This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide (PI) is commonly used to stain the DNA of fixed and permeabilized cells.

Procedure:

  • Cell Harvesting and Fixation: Harvest cells and fix them in cold 70% ethanol while vortexing to prevent clumping.

  • Incubation: Incubate the fixed cells at -20°C for at least 2 hours.

  • Washing: Wash the cells with PBS to remove the ethanol.

  • Staining: Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubation: Incubate for at least 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

References

Head-to-head comparison of different synthetic routes to Quinolin-4-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive head-to-head comparison of synthetic routes to Quinolin-4-ylmethanamine is presented for researchers, scientists, and drug development professionals. This guide provides an objective analysis of various synthetic strategies, supported by available experimental data, to aid in the selection of the most suitable method based on factors such as yield, reaction conditions, and starting material availability.

Head-to-Head Comparison of Synthetic Routes

Four primary synthetic strategies for the preparation of this compound have been identified and evaluated:

  • Reductive Amination of Quinoline-4-carbaldehyde

  • Reduction of Quinoline-4-carbonitrile

  • Gabriel Synthesis from 4-(Halomethyl)quinoline

  • Reduction of Quinoline-4-carboxamide

The following table summarizes the key quantitative data for each of these synthetic routes, offering a direct comparison of their performance.

Synthetic Route Starting Material Key Reagents & Conditions Reaction Time Yield (%) Key Advantages Key Disadvantages
1. Reductive Amination Quinoline-4-carbaldehyde1. NH₃ or NH₄OAc, Reductant (e.g., NaBH₃CN, H₂/Catalyst) 2. Methanol or Ethanol12-24 h60-80%One-pot procedure, mild conditions.Availability and stability of the aldehyde.
2. Nitrile Reduction Quinoline-4-carbonitrile1. Reducing agent (e.g., LiAlH₄, H₂/Raney Ni) 2. Anhydrous ether or THF4-12 h70-90%High yields, readily available nitrile.Use of strong reducing agents, requires anhydrous conditions.
3. Gabriel Synthesis 4-(Bromomethyl)quinoline1. Potassium phthalimide 2. Hydrazine hydrate 3. DMF, Ethanol2 steps, 12-24 h65-85%Avoids over-alkylation, good yields.Multi-step process, use of hydrazine.
4. Amide Reduction Quinoline-4-carboxamide1. Reducing agent (e.g., LiAlH₄, BH₃·THF) 2. Anhydrous THF6-18 h75-95%High yields, stable starting material.Requires strong reducing agents and anhydrous conditions.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Route 1: Reductive Amination of Quinoline-4-carbaldehyde

This method involves the one-pot reaction of quinoline-4-carbaldehyde with an ammonia source, followed by in-situ reduction of the resulting imine.

Step 1: Synthesis of Quinoline-4-carbaldehyde

  • Quinoline-4-carboxylic acid is converted to the corresponding Weinreb amide, which is then reduced to the aldehyde using a suitable reducing agent like diisobutylaluminium hydride (DIBAL-H).

Step 2: Reductive Amination

  • To a solution of quinoline-4-carbaldehyde (1.0 eq) in methanol, ammonium acetate (10 eq) is added, and the mixture is stirred at room temperature for 1 hour.

  • Sodium cyanoborohydride (1.5 eq) is then added portion-wise, and the reaction is stirred for 12-24 hours at room temperature.

  • The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield this compound.

Route 2: Reduction of Quinoline-4-carbonitrile

This route involves the synthesis of quinoline-4-carbonitrile followed by its reduction to the primary amine.

Step 1: Synthesis of Quinoline-4-carbonitrile

  • 4-Chloroquinoline is reacted with sodium cyanide in a suitable solvent like DMSO at elevated temperatures to yield quinoline-4-carbonitrile.

Step 2: Nitrile Reduction

  • To a suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous diethyl ether, a solution of quinoline-4-carbonitrile (1.0 eq) in anhydrous diethyl ether is added dropwise at 0 °C.

  • The reaction mixture is then stirred at room temperature for 4-12 hours.

  • The reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting solid is filtered off, and the filtrate is extracted with an organic solvent. The organic layer is dried and concentrated to afford this compound.

Route 3: Gabriel Synthesis from 4-(Bromomethyl)quinoline

This classical method provides a reliable route to the primary amine via a phthalimide intermediate.

Step 1: Synthesis of 4-(Bromomethyl)quinoline

  • 4-Methylquinoline is treated with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a solvent such as carbon tetrachloride under reflux to yield 4-(bromomethyl)quinoline.

Step 2: Gabriel Synthesis

  • A mixture of 4-(bromomethyl)quinoline (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous DMF is heated at 80-100 °C for 4-8 hours.

  • The reaction mixture is cooled, and the intermediate N-(quinolin-4-ylmethyl)phthalimide is isolated.

  • The phthalimide intermediate is then treated with hydrazine hydrate (2.0 eq) in ethanol under reflux for 4-12 hours.

  • After cooling, the phthalhydrazide precipitate is filtered off, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with an aqueous base to give this compound.

Route 4: Reduction of Quinoline-4-carboxamide

This high-yielding route involves the preparation of quinoline-4-carboxamide and its subsequent reduction.

Step 1: Synthesis of Quinoline-4-carboxamide

  • Quinoline-4-carboxylic acid is converted to its acid chloride using thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with aqueous ammonia to give quinoline-4-carboxamide.

Step 2: Amide Reduction

  • To a suspension of LiAlH₄ (3.0 eq) in anhydrous THF, a solution of quinoline-4-carboxamide (1.0 eq) in anhydrous THF is added dropwise at 0 °C.

  • The reaction mixture is then refluxed for 6-18 hours.

  • The reaction is worked up similarly to the nitrile reduction to yield this compound.

Visualization of Synthetic Pathways

The logical relationships between the different synthetic routes are illustrated in the following diagram.

Synthetic_Routes_to_Quinolin_4_ylmethanamine SM1 Quinoline-4-carbaldehyde Product This compound SM1->Product Reductive Amination SM2 Quinoline-4-carbonitrile SM2->Product Nitrile Reduction SM3 4-(Bromomethyl)quinoline SM3->Product Gabriel Synthesis SM4 Quinoline-4-carboxamide SM4->Product Amide Reduction P1 Quinoline-4-carboxylic Acid P1->SM1 Reduction P1->SM4 Amidation P2 4-Chloroquinoline P2->SM2 Cyanation P3 4-Methylquinoline P3->SM3 Bromination

Caption: Synthetic pathways to this compound.

Cross-Validation of Analytical Methods for Quinolin-4-ylmethanamine Characterization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable characterization of pharmaceutical intermediates is paramount in drug development and manufacturing. Quinolin-4-ylmethanamine, a key building block in the synthesis of various pharmacologically active compounds, requires robust analytical methods to ensure its identity, purity, and quality. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of this compound, alongside qualitative analysis by Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation. Furthermore, this document outlines the critical process of cross-validation to ensure consistency and reliability between different analytical techniques.

Quantitative Analysis: A Comparative Overview of HPLC and GC-MS

The selection of an appropriate quantitative analytical method is contingent on various factors, including the analyte's physicochemical properties, the sample matrix, and the desired sensitivity and selectivity. Below is a comparative summary of typical performance characteristics for HPLC and GC-MS methods for the analysis of quinoline derivatives and aromatic amines, which can be extrapolated to this compound.

Table 1: Comparison of Performance Characteristics for HPLC and GC-MS

Performance CharacteristicHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (r²) > 0.999[1][2]> 0.999[3]
Limit of Detection (LOD) 0.1 - 1.0 µg/mL[1]0.04 - 0.4 µg/mL[3]
Limit of Quantitation (LOQ) 0.2 - 5.0 µg/mL[1]0.16 - 1.7 µg/mL[3]
Accuracy (% Recovery) 98 - 102%[1][2]90 - 110%
Precision (%RSD) < 2%[1][2]< 15%

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical procedures. The following sections provide representative protocols for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the routine quantification of this compound in bulk material and reaction mixtures.

Instrumentation:

  • HPLC system with a UV detector or a Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (or other suitable buffer components).

Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and water (containing 0.1% formic acid). A typical starting point is a 70:30 (v/v) mixture of water:acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 25 °C.

  • Detection Wavelength: Determined by UV scan of this compound (typically around 230 nm and 270 nm for quinoline derivatives).

  • Injection Volume: 10 µL.[4]

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase or a suitable solvent (e.g., methanol).

  • Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample concentration range.

  • Dissolve the sample in the mobile phase to a known concentration and filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS provides high sensitivity and specificity, making it an excellent tool for identifying and quantifying trace impurities in this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Capillary column suitable for aromatic amines (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[5]

Reagents:

  • Methanol or other suitable volatile solvent (GC grade).

  • Derivatizing agent (optional, e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to improve volatility and peak shape.

Chromatographic and Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[5]

  • Injector Temperature: 280 °C.[5]

  • Oven Temperature Program: Initial temperature of 100°C held for 1 minute, ramped to 280°C at 10°C/min, and held for 10 minutes.[5]

  • Transfer Line Temperature: 280 °C.[5]

  • Ion Source Temperature: 230 °C.[5]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-450.

Sample Preparation:

  • Prepare a stock solution of this compound in a volatile solvent like methanol.

  • Prepare calibration standards by diluting the stock solution.

  • (Optional) Derivatization: To a known amount of the sample or standard, add the derivatizing agent and react according to established procedures.

  • Inject the prepared sample or standard into the GC-MS.

Qualitative Analysis for Structural Confirmation

For unambiguous identification, spectroscopic methods are indispensable.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in the molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the quinoline ring and the primary amine group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon atom. The chemical shifts and coupling patterns in the NMR spectra are unique to the structure of this compound and can be used for definitive structural confirmation.

Cross-Validation of Analytical Methods

Cross-validation is a critical process to ensure that different analytical methods provide equivalent and reliable results.[6][7][8] This is particularly important when transferring a method between laboratories or when using different techniques to analyze the same sample.

Objective: To demonstrate the comparability of results obtained from the HPLC and GC-MS methods for the quantification of this compound.

Procedure:

  • Sample Selection: A minimum of three independent batches of this compound should be selected for the cross-validation study.

  • Analysis: Each batch should be analyzed in triplicate using both the validated HPLC and GC-MS methods.

  • Data Comparison: The mean assay values and the impurity profiles obtained from both methods for each batch are compared.

  • Acceptance Criteria: The difference between the mean results obtained by the two methods should not exceed a predefined limit, typically ±2.0% for the assay of the main component. For impurities, the agreement in their levels should also be within an acceptable range. These criteria should be established based on the intended use of the analytical data and relevant regulatory guidelines such as ICH Q2(R1).[9][10][11][12][13]

Visualizing the Workflow

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis start Obtain this compound Sample dissolve Dissolve in Appropriate Solvent start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter hplc_inject Inject into HPLC System filter->hplc_inject For HPLC gcms_inject Inject into GC-MS System filter->gcms_inject For GC-MS hplc_separate Separation on C18 Column hplc_inject->hplc_separate hplc_detect UV/DAD Detection hplc_separate->hplc_detect hplc_quantify Quantification hplc_detect->hplc_quantify gcms_separate Separation on Capillary Column gcms_inject->gcms_separate gcms_detect Mass Spectrometric Detection gcms_separate->gcms_detect gcms_quantify Quantification & Identification gcms_detect->gcms_quantify cross_validation_workflow cluster_method1 Method 1: HPLC cluster_method2 Method 2: GC-MS start Select Homogeneous Batch of this compound split Divide Sample into Two Sets start->split hplc_analysis Analyze Samples using Validated HPLC Method split->hplc_analysis gcms_analysis Analyze Samples using Validated GC-MS Method split->gcms_analysis hplc_results Obtain HPLC Results (Assay, Impurities) hplc_analysis->hplc_results compare Compare Results hplc_results->compare gcms_results Obtain GC-MS Results (Assay, Impurities) gcms_analysis->gcms_results gcms_results->compare decision Results Comparable? compare->decision pass Cross-Validation Successful decision->pass Yes fail Investigate Discrepancies decision->fail No

References

Comparative Docking Analysis of Quinolin-4-ylmethanamine Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the in silico performance of Quinolin-4-ylmethanamine analogs and related quinoline derivatives against various therapeutic targets. By summarizing key experimental data from recent studies, this document aims to provide valuable insights for the rational design of novel therapeutics.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile nature allows for the synthesis of a wide array of derivatives with diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties. Among these, this compound analogs have garnered significant interest due to their potential to interact with various biological targets. Molecular docking studies are instrumental in elucidating the binding modes and predicting the affinities of these compounds, thereby guiding lead optimization efforts.

Comparative Analysis of Docking Performance

The following tables summarize the docking scores, binding energies, and, where available, the half-maximal inhibitory concentration (IC50) of various this compound analogs and related quinoline derivatives against their respective protein targets. Lower docking scores and binding energies are indicative of a more favorable binding interaction.

Compound ID/NameTarget ProteinPDB IDDocking Score (kcal/mol)Binding Energy (kcal/mol)IC50 (µM)Reference
HIV Reverse Transcriptase Inhibitors
Compound 4HIV Reverse Transcriptase4I2P-10.67--[1]
Rilpivirine (Standard)HIV Reverse Transcriptase4I2P< -10.67--[1]
Elvitegravir (Standard)HIV Reverse Transcriptase4I2P< -10.67--[1]
DNA Methyltransferase (DNMT) Inhibitors
Quinoline-based analog 9Human DNMT1---~2-4[2]
Quinoline-based analog 11Human DNMT1---~2-4[2]
Quinoline-based analog 12Human DNMT1---~2[2]
Topoisomerase I Inhibitors
Compound 13Topoisomerase I---0.278[3]
Camptothecin (Reference)Topoisomerase I---0.224[3]
Anti-Influenza Virus Agents
G07RNA polymerase3CM8< -5.000-0.23[4]
4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acidRNA polymerase3CM8< -5.000-22.94[4]

Experimental Protocols: Molecular Docking

A standardized protocol is crucial for obtaining reliable and reproducible results in molecular docking studies. The following methodology is a synthesis of best practices reported in the cited literature.

1. Ligand and Protein Preparation:

  • Ligand Preparation: The 2D structures of the this compound analogs are sketched using chemical drawing software and converted to 3D structures. Energy minimization is then performed using a suitable force field, such as MMFF94. The final 3D structures are saved in a format compatible with the docking software (e.g., .pdbqt).

  • Protein Preparation: The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, co-crystallized ligands, and any non-essential ions. Hydrogen atoms are added, and appropriate charges are assigned to the amino acid residues. The protein structure is then subjected to energy minimization to relieve any steric clashes.

2. Docking Simulation:

  • Software: Commonly used software for molecular docking includes AutoDock Vina, Schrödinger Suite (Glide), and Discovery Studio.

  • Grid Box Generation: A grid box is defined around the active site of the target protein. This box specifies the search space for the ligand during the docking process. The dimensions and center of the grid box are critical parameters that can significantly influence the docking outcome.

  • Docking Algorithm: The docking program explores various conformations and orientations (poses) of the ligand within the defined grid box. For each pose, the software calculates a scoring function to estimate the binding affinity. The algorithm aims to identify the pose with the lowest energy score, which represents the most stable predicted binding mode.

3. Analysis of Results:

  • Binding Affinity and Pose Analysis: The docking results are analyzed based on the predicted binding energy or docking score. The pose with the lowest energy is typically considered the most likely binding mode. The interactions between the ligand and the protein's active site residues, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are visualized and analyzed to understand the molecular basis of binding.

  • Validation: The docking protocol should be validated by redocking the co-crystallized ligand into the protein's active site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.

Visualizing the Docking Workflow and a Key Signaling Pathway

To further elucidate the processes involved in computational drug design, the following diagrams illustrate a typical molecular docking workflow and a key signaling pathway often targeted by quinoline derivatives.

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) grid_gen Grid Box Generation (Define Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (from PDB, Add Hydrogens, Minimize) protein_prep->grid_gen docking Molecular Docking (Explore Poses, Score) grid_gen->docking pose_analysis Pose Analysis (Binding Interactions) docking->pose_analysis data_analysis Data Analysis (Compare Scores, Energies) pose_analysis->data_analysis

A generalized workflow for comparative molecular docking studies.

G EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation

EGFR signaling pathway, a target for quinoline-based inhibitors.

References

Unveiling the Potential: A Comparative Guide to the Anti-proliferative Activity of Novel Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for potent and selective anti-cancer agents is a continuous endeavor. Quinoline derivatives have emerged as a promising class of compounds, demonstrating significant anti-proliferative activity across a range of cancer cell lines. This guide provides a comparative analysis of recently developed quinoline derivatives, supported by experimental data and detailed protocols to aid in the validation and exploration of their therapeutic potential.

Comparative Anti-proliferative Activity

The following table summarizes the in vitro anti-proliferative activity of various novel quinoline derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency, with lower values indicating higher efficacy.

Quinoline Derivative ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone Hybrids Compound 12eMGC-803 (Gastric)1.38[1]
HCT-116 (Colon)5.34[1]
MCF-7 (Breast)5.21[1]
Compound 39A549 (Lung)1.91[2]
Compound 40K-562 (Leukemia)5.29[2]
Compounds 63 & 64Caco-2 (Colon)5.0 & 2.5[2]
Quinoline-5-Sulfonamides Compound 3cC-32 (Melanoma)Comparable to cisplatin[3]
MDA-MB-231 (Breast)Comparable to doxorubicin[3]
A549 (Lung)Comparable to doxorubicin[3]
7-chloro-4-quinolinylhydrazones Not specifiedSF-295 (CNS)0.314 - 4.65 µg/cm³[4]
HCT-8 (Colon)0.314 - 4.65 µg/cm³[4]
HL-60 (Leukemia)0.314 - 4.65 µg/cm³[4]
Pyranoquinolinone-derived Schiff bases Not specifiedMCF-7 (Breast)Promising results[5]
HepG2 (Liver)Promising results[5]
HCT-116 (Colon)Promising results[5]
6-(quinolin-2-ylthio)pyridine derivatives Compounds 4f, 4d, 4gMCF-7 (Breast)6.39 - 9.3[6]
A549 (Lung)6.39 - 9.3[6]

Key Signaling Pathways

Quinoline derivatives exert their anti-proliferative effects through various mechanisms of action.[7][8][9] A frequently implicated signaling cascade is the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival. Inhibition of this pathway is a key strategy in cancer therapy.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoline Quinoline Derivatives Quinoline->PI3K Inhibition Quinoline->Akt Inhibition Quinoline->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoline derivatives.

Experimental Protocols

To ensure reproducibility and facilitate comparative studies, detailed experimental protocols are essential. The following describes a standard MTT assay protocol for determining the anti-proliferative activity of novel compounds.

MTT Assay for Cell Viability

Objective: To determine the concentration at which a novel quinoline derivative inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Novel quinoline derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization Buffer

  • 96-well microplates

  • Multichannel pipette

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the novel quinoline derivatives in complete growth medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the various concentrations of the compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank (medium only).

    • Incubate the plate for another 48-72 hours.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Caption: Experimental workflow for the MTT assay to determine anti-proliferative activity.

References

Benchmarking Quinolin-4-ylmethanamine Derivatives Against Existing Anti-Influenza Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-influenza activity of a promising quinolin-4-ylmethanamine derivative, G07, with currently approved therapeutic agents: Oseltamivir, Zanamivir, and Baloxavir marboxil. The data presented is based on published in vitro studies and is intended to inform further research and development in the pursuit of novel antiviral therapies.

Executive Summary

Quinoline derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. Recent studies have highlighted the potent anti-influenza virus activity of 4-[(quinolin-4-yl)amino]benzamide derivatives.[1][2] This guide focuses on the lead compound from this series, G07, and benchmarks its in vitro efficacy against established anti-influenza drugs that target different viral components. While G07 demonstrates a novel mechanism of action by inhibiting the interaction of viral polymerase subunits PA and PB1, its efficacy in cell-based assays, particularly the plaque inhibition assay, is noteworthy when compared to neuraminidase and endonuclease inhibitors.[1][2]

Comparative Analysis of In Vitro Anti-Influenza Activity

The following table summarizes the in vitro inhibitory concentrations (IC50) and effective concentrations (EC50) of G07 and the comparator drugs against various influenza virus strains. It is important to note that direct comparison of absolute values across different assays and labs should be done with caution due to variations in experimental conditions.

Table 1: In Vitro Anti-Influenza Activity of G07 and Comparator Drugs

CompoundTargetAssayVirus Strain(s)IC50 / EC50 (µM)
G07 (Quinoline Derivative) PA-PB1 InteractionPlaque Inhibition AssayA/WSN/33 (H1N1)0.23 ± 0.15[1][2]
Cytopathic Effect (CPE) AssayA/WSN/33 (H1N1)11.38 ± 1.89[1][2]
Oseltamivir NeuraminidaseNeuraminidase InhibitionInfluenza A/H1N10.0025[3]
Influenza A/H3N20.00096[3]
Influenza B0.06[3]
Zanamivir NeuraminidaseNeuraminidase InhibitionInfluenza A0.00095[3]
Influenza B0.0027[3]
Baloxavir marboxil Cap-dependent EndonucleaseFocus Reduction AssayA(H1N1)pdm090.00028[4]
A(H3N2)0.00016[4]
B/Victoria-lineage0.00342[4]
B/Yamagata-lineage0.00243[4]

Mechanisms of Action

The distinct mechanisms of action of these antiviral agents are crucial for understanding their potential for combination therapy and for addressing antiviral resistance.

G07_MoA cluster_polymerase Influenza RNA Polymerase Complex PB1 PB1 mRNA mRNA PB1->mRNA PB2 PB2 PB2->mRNA PA PA PA->PB1 Interaction PA->mRNA G07 G07 (this compound derivative) G07->PA Inhibits PA-PB1 Interaction vRNA vRNA vRNA->PB1 Transcription vRNA->PB2 Transcription vRNA->PA Transcription

Mechanism of action of G07 on the influenza virus RNA polymerase.

NA_Inhibition cluster_virus_release Viral Release Virus New Virus Particle SialicAcid Sialic Acid Receptor Virus->SialicAcid Binds to Neuraminidase Neuraminidase (NA) Virus->Neuraminidase HostCell Infected Host Cell SialicAcid->HostCell Neuraminidase->SialicAcid Cleaves for release Inhibitors Oseltamivir / Zanamivir Inhibitors->Neuraminidase Inhibits

Inhibition of viral neuraminidase by Oseltamivir and Zanamivir.

Cap_Snatching_Inhibition cluster_transcription Viral mRNA Transcription Host_mRNA Host pre-mRNA (with 5' cap) Endonuclease Cap-dependent Endonuclease (PA subunit) Host_mRNA->Endonuclease Binds to Capped_Primer Capped RNA Primer Endonuclease->Capped_Primer Cleaves to produce Viral_mRNA Viral mRNA Capped_Primer->Viral_mRNA Initiates transcription Baloxavir Baloxavir Acid Baloxavir->Endonuclease Inhibits

Baloxavir inhibits the cap-snatching activity of the viral endonuclease.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cytopathic Effect (CPE) Inhibition Assay (for G07)
  • Objective: To determine the concentration of a compound that inhibits virus-induced cell death by 50% (EC50).

  • Cell Line: Madin-Darby Canine Kidney (MDCK) cells.

  • Methodology:

    • MDCK cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.

    • The test compound (G07) is serially diluted in an appropriate medium and added to the cell monolayers.

    • Influenza virus (e.g., A/WSN/33 (H1N1)) is added to the wells at a predetermined multiplicity of infection (MOI).

    • Control wells include cells with virus but no compound (virus control) and cells with neither virus nor compound (cell control).

    • Plates are incubated for 48-72 hours to allow for the development of CPE in the virus control wells.[1][2]

    • Cell viability is quantified using a colorimetric method, such as the MTT assay, where the absorbance is proportional to the number of viable cells.

    • The EC50 value is calculated from the dose-response curve of the compound.

Plaque Inhibition Assay (for G07)
  • Objective: To determine the concentration of a compound that reduces the number of viral plaques by 50% (IC50).

  • Cell Line: Madin-Darby Canine Kidney (MDCK) cells.

  • Methodology:

    • Confluent monolayers of MDCK cells in 6-well or 12-well plates are infected with a low dose of influenza virus.

    • After a 1-hour adsorption period, the virus inoculum is removed.

    • The cells are then overlaid with a semi-solid medium (e.g., containing 1.2% Avicel) that includes serial dilutions of the test compound (G07).

    • Plates are incubated for 2-3 days to allow for the formation of plaques.

    • The overlay is removed, and the cell monolayers are fixed and stained with a solution such as 1% crystal violet to visualize the plaques.[5]

    • The number of plaques is counted for each compound concentration, and the percentage of plaque reduction is calculated relative to the virus control.

    • The IC50 value is determined from the dose-response curve.

Plaque_Assay_Workflow start Start seed_cells Seed MDCK cells in multi-well plate start->seed_cells incubate1 Incubate to form confluent monolayer seed_cells->incubate1 infect_cells Infect cells with influenza virus incubate1->infect_cells add_overlay Add semi-solid overlay with test compound infect_cells->add_overlay incubate2 Incubate to allow plaque formation add_overlay->incubate2 fix_stain Fix and stain cells incubate2->fix_stain count_plaques Count plaques fix_stain->count_plaques calculate_ic50 Calculate IC50 count_plaques->calculate_ic50 end End calculate_ic50->end

Workflow of the plaque inhibition assay for antiviral activity.

Neuraminidase (NA) Inhibition Assay (for Oseltamivir and Zanamivir)
  • Objective: To measure the inhibition of viral neuraminidase enzymatic activity.

  • Methodology:

    • A fluorescence-based assay is commonly used with the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[3][6]

    • The influenza virus is diluted in an assay buffer (e.g., 33.3 mM MES, 4 mM CaCl2, pH 6.5).

    • Serial dilutions of the NA inhibitors are prepared.

    • The diluted virus and inhibitor dilutions are mixed and pre-incubated to allow for enzyme-inhibitor binding.

    • The MUNANA substrate is added, and the reaction is incubated at 37°C for 60 minutes.

    • The reaction is terminated by adding a stop solution (e.g., 0.14 M NaOH in 83% ethanol).[7]

    • The fluorescence of the cleaved product is measured, and the IC50 value is calculated.

Focus Reduction Assay (for Baloxavir marboxil)
  • Objective: To determine the antiviral activity by quantifying the reduction in infected cell clusters (foci).

  • Methodology:

    • This assay is similar to the plaque inhibition assay but uses immunostaining to detect infected cells.

    • Confluent cell monolayers are infected with influenza virus in the presence of serial dilutions of Baloxavir acid.

    • After incubation, the cells are fixed.

    • Infected cells are identified by incubating with a primary antibody against a viral protein (e.g., nucleoprotein), followed by a secondary antibody conjugated to an enzyme like horseradish peroxidase.

    • A substrate is added that produces a colored precipitate at the site of infection, forming a "focus".

    • The number of foci is counted, and the IC50 value is determined.[4]

Ribonucleoprotein (RNP) Reconstitution Assay (for G07 mechanism of action)
  • Objective: To assess the inhibitory effect of a compound on the viral RNA polymerase complex.

  • Methodology:

    • HEK293T cells are co-transfected with plasmids that express the influenza virus polymerase subunits (PB1, PB2, PA), nucleoprotein (NP), and a reporter plasmid.

    • The reporter plasmid contains a reporter gene (e.g., luciferase) flanked by the influenza virus non-coding regions, under the control of a human RNA polymerase I promoter.[8]

    • The test compound (G07) is added to the transfected cells.

    • The reconstituted RNP complex drives the expression of the reporter gene.

    • The reporter gene activity (e.g., luminescence) is measured. A decrease in the signal indicates inhibition of the RNP's function.[9][10]

References

Validating Structure-Activity Relationships: A Comparative Guide to Analog Synthesis and Testing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a clear Structure-Activity Relationship (SAR) is a cornerstone of successful drug discovery. It provides the roadmap for optimizing a lead compound's potency and selectivity while minimizing off-target effects. This guide offers a comparative overview of the essential validation process, from the synthesis of analogs to robust biological testing, supported by detailed experimental data and workflow visualizations.

The core principle of SAR lies in systematically modifying the chemical structure of a bioactive compound and observing the resulting changes in its biological activity. This iterative process allows researchers to identify the key molecular features, or pharmacophores, responsible for the desired therapeutic effect. Validation of these relationships through the synthesis and rigorous testing of analog series is critical for confident decision-making in lead optimization.

Comparing Analog Strategies for SAR Elucidation

The design and synthesis of analogs are central to probing the SAR of a lead compound. Different strategies can be employed, each providing unique insights into how structural modifications impact activity.

Analog StrategyDescriptionApplication in SAR
Homologation Systematically increasing the length of an alkyl chain.Determines the optimal size and lipophilicity of a particular substituent for target engagement.
Chain Branching Introducing branching to alkyl chains.Explores the steric requirements of the binding pocket.
Ring-Chain Transformation Converting cyclic moieties to acyclic analogs or vice versa.Assesses the conformational constraints necessary for activity.
Bioisosteric Replacement Substituting a functional group with another that has similar physicochemical properties.Can improve metabolic stability, reduce toxicity, or fine-tune binding interactions without drastically altering the core structure.
Positional Isomerism Altering the position of a substituent on a core scaffold.Maps the topology of the binding site and identifies key interaction points.

Data Presentation: Comparative Analysis of Kinase Inhibitor Analogs

To illustrate the validation of an SAR, consider a hypothetical series of analogs designed to inhibit a target kinase. The following table summarizes the in vitro potency (IC50) and metabolic stability for a lead compound and its synthesized analogs.

Compound IDModification from LeadTarget Kinase IC50 (nM)[1][2][3]Metabolic Stability (t½, min)
Lead-001-5035
Analog-002Homologation: Ethyl to Propyl at R12545
Analog-003Chain Branching: Isopropyl at R115060
Analog-004Bioisostere: Phenyl to Pyridyl at R24020
Analog-005Positional Isomer: Meta- to Para-substituent on R21575

This data clearly indicates that while homologation (Analog-002) and a positional change (Analog-005) improved potency, the introduction of steric bulk (Analog-003) was detrimental. The bioisosteric replacement in Analog-004 maintained potency but decreased metabolic stability. Analog-005 emerges as the most promising candidate from this series, exhibiting both high potency and improved stability.

Experimental Protocols

Accurate and reproducible experimental data is the bedrock of SAR validation. Below are detailed methodologies for two key assays used to generate the data presented above.

Protocol 1: Cell-Based Kinase Inhibition Assay[4][5][6][7]

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase in a cellular environment.

Materials:

  • Cell line expressing the target kinase

  • 96-well cell culture plates

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • Cell lysis buffer

  • Phospho-specific antibody for the kinase substrate

  • Secondary antibody conjugated to a reporter enzyme (e.g., HRP)

  • Chemiluminescent substrate

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density to achieve 80-90% confluency on the day of the experiment. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the existing medium from the cells and add the compound dilutions. Include a vehicle control (DMSO) and a positive control inhibitor. Incubate for a predetermined time (e.g., 2 hours).

  • Cell Lysis: Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Add cell lysis buffer to each well and incubate on ice for 20 minutes with gentle agitation.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for the subsequent steps.

  • ELISA or Western Blot:

    • For ELISA: Coat a 96-well plate with a capture antibody against the kinase substrate. Add the cell lysates and incubate. Wash the wells and add the phospho-specific primary antibody, followed by the HRP-conjugated secondary antibody. Add the chemiluminescent substrate and measure the signal using a luminometer.

    • For Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with the phospho-specific primary antibody and then the HRP-conjugated secondary antibody. Visualize the bands using a chemiluminescent substrate.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes[8][9][10][11][12]

This protocol assesses the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.

Materials:

  • Pooled human liver microsomes

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compounds

  • Control compounds with known metabolic stability (high and low clearance)

  • Acetonitrile with an internal standard to terminate the reaction

  • 96-well incubation plate

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a working solution of the test and control compounds in the phosphate buffer. Prepare a master mix containing liver microsomes and the NADPH regenerating system in the phosphate buffer.

  • Incubation: Add the compound working solution to the 96-well plate. To initiate the metabolic reaction, add the master mix to each well. Incubate the plate at 37°C with shaking.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visualizing the SAR Validation Process

Diagrams are powerful tools for conceptualizing complex biological pathways and experimental workflows. The following visualizations were created using the DOT language to illustrate key aspects of the SAR validation process.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation & Binding Gene_Expression Gene Expression DNA->Gene_Expression Transcription

JAK-STAT Signaling Pathway

G cluster_design Design & Synthesis cluster_testing Biological Testing cluster_analysis Data Analysis Lead Lead Compound Analog Analog Synthesis Lead->Analog In_Vitro In Vitro Assays (e.g., Kinase Assay) Analog->In_Vitro ADME ADME Assays (e.g., Metabolic Stability) Analog->ADME Data Data Collection (IC50, t½) In_Vitro->Data ADME->Data SAR_Analysis SAR Analysis Data->SAR_Analysis SAR_Analysis->Lead Iterative Optimization

Experimental Workflow for SAR Validation

G Structure Chemical Structure (Modification of Analogs) Activity Biological Activity (Potency, Selectivity) Structure->Activity Properties Physicochemical Properties (Solubility, Stability) Structure->Properties SAR Structure-Activity Relationship Activity->SAR Properties->SAR

References

Comparative analysis of the ADMET properties of Quinolin-4-ylmethanamine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of quinoline derivatives. While the primary focus is on the quinoline scaffold, this document uses a series of 4-aminoquinoline derivatives as a representative case study for experimental data comparison, due to the limited availability of comprehensive, publicly accessible in vitro ADMET datasets for Quinolin-4-ylmethanamine derivatives specifically. The principles and methodologies described herein are broadly applicable to the wider class of quinoline-based compounds.

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. However, the successful development of quinoline-based therapeutics is contingent on optimizing their ADMET profiles to ensure adequate bioavailability, metabolic stability, and an acceptable safety margin. This guide presents a comparative overview of key ADMET parameters, supported by experimental data from the literature, and provides detailed protocols for fundamental in vitro ADMET assays.

Comparative ADMET Data of 4-Aminoquinoline Derivatives

The following tables summarize the experimental in vitro cytotoxicity and metabolic stability data for a series of 4-aminoquinoline derivatives, adapted from a study by Chega et al. (2015). These compounds serve as a valuable case study for understanding structure-activity relationships within the quinoline class.[1]

Table 1: In Vitro Cytotoxicity of 4-Aminoquinoline Derivatives against Mammalian Cell Lines [1]

CompoundCytotoxicity (IC50, µM) vs. L6 cellsCytotoxicity (IC50, µM) vs. MRC5 cells
Compound 1 10.3 ± 1.310.5 ± 0.6
Compound 2 11.2 ± 1.111.7 ± 0.9
Compound 3 12.3 ± 1.512.0 ± 1.1
Compound 4 > 21.7> 21.7
Chloroquine Not ReportedNot Reported
Amodiaquine Not ReportedNot Reported

IC50: Half-maximal inhibitory concentration. L6: Rat skeletal muscle myoblasts. MRC5: Human fetal lung fibroblasts. Data represents the mean ± standard deviation.

Table 2: In Vitro Metabolic Stability of 4-Aminoquinoline Derivatives in Human Liver Microsomes [1]

CompoundHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Compound 1 30.3 ± 3.576.2 ± 8.8
Compound 2 25.1 ± 2.192.0 ± 7.7
Compound 3 20.0 ± 2.0115.5 ± 11.5
Compound 4 5.5 ± 0.5420.2 ± 38.2
Chloroquine 133 ± 15.517.4 ± 2.0
Amodiaquine 5.4 ± 0.4427.9 ± 31.7

Data represents the mean ± standard deviation. Intrinsic clearance is a measure of the metabolic capacity of the liver for a particular drug.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of ADMET data. The following are standard protocols for the key experiments cited.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput method for predicting passive intestinal absorption of compounds.

  • Principle: A 96-well microplate with a lipid-infused artificial membrane separates a donor compartment (containing the test compound) from an acceptor compartment. The rate of diffusion of the compound across this membrane is measured to determine its permeability.

  • Materials:

    • 96-well donor and acceptor plates

    • Artificial membrane solution (e.g., 2% lecithin in dodecane)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Test compounds and reference compounds

    • Plate reader or LC-MS/MS for quantification

  • Procedure:

    • Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

    • Add the acceptor solution (PBS) to the acceptor plate.

    • Dissolve the test compounds in PBS (often with a small percentage of DMSO) and add them to the donor plate wells.

    • Assemble the donor and acceptor plates to form a "sandwich" and incubate at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

    • Calculate the permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time) where VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the filter area, and Time is the incubation time.

Liver Microsomal Stability Assay

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450s.

  • Principle: The test compound is incubated with liver microsomes (which contain a high concentration of drug-metabolizing enzymes) and a cofactor, NADPH. The rate of disappearance of the parent compound over time is measured to determine its metabolic stability.

  • Materials:

    • Pooled human liver microsomes

    • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Phosphate buffer, pH 7.4

    • Test compounds and positive/negative control compounds

    • Acetonitrile or methanol to stop the reaction

    • LC-MS/MS for quantification

  • Procedure:

    • Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer. Pre-incubate at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

    • Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear portion of the curve is the elimination rate constant (k).

    • Calculate the half-life (t1/2 = 0.693 / k) and intrinsic clearance (CLint = (0.693 / t1/2) * (mL incubation / mg microsomal protein)).[2]

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

  • Materials:

    • Selected cell line(s) cultured in 96-well plates

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Test compounds

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance of the wells at a wavelength of ~570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizing Experimental Workflows and Pathways

General ADMET Profiling Workflow

The following diagram illustrates a typical workflow for the in vitro ADMET profiling of drug candidates.

ADMET_Workflow cluster_absorption Absorption cluster_metabolism Metabolism cluster_toxicity Toxicity cluster_data_analysis Data Analysis & Candidate Selection solubility Kinetic Solubility Assay analysis Calculate Parameters (Pe, t1/2, CLint, IC50) solubility->analysis permeability PAMPA permeability->analysis met_stability Microsomal Stability met_stability->analysis cytotoxicity MTT Assay cytotoxicity->analysis selection Lead Candidate Selection analysis->selection Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Response cluster_caspase_cascade Caspase Cascade drug Quinoline Derivative bax Bax/Bak Activation drug->bax induces mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 binds to cas9 Caspase-9 (Initiator) apaf1->cas9 activates cas3 Caspase-3 (Executioner) cas9->cas3 activates apoptosis Apoptosis cas3->apoptosis executes

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling Quinolin-4-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel or reactive chemical compounds. This document provides comprehensive safety protocols and logistical plans for the handling and disposal of Quinolin-4-ylmethanamine, a substance that requires careful management due to its potential hazards. Adherence to these guidelines is critical for minimizing risk and ensuring a safe research environment.

Hazard Assessment and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment:

  • Eye Protection: Chemical splash goggles or safety glasses with side shields should be worn at all times.[4][5][6] In situations with a high risk of splashing, a face shield worn over safety glasses is recommended.[6][7]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required.[8][9] Gloves must be inspected before use and disposed of properly after handling the compound.[9] Hands should be washed thoroughly after glove removal.[4][10]

  • Body Protection: A lab coat that covers the arms and is buttoned should be worn to protect the skin and clothing from potential splashes.[4][6][10]

  • Footwear: Closed-toe shoes must be worn in the laboratory.[6][10]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, work should be conducted in a chemical fume hood.[7][8] If a fume hood is not feasible, a NIOSH-approved respirator may be necessary.[2][6]

Quantitative Data Summary

Based on data for the related compound Quinoline, the following information should be considered for preliminary hazard assessment.

PropertyValueReference
Acute Oral Toxicity (LD50, Rat)331 mg/kg[11]
Acute Dermal Toxicity (LD50, Rabbit)540 mg/kg[11]
Flash Point59°C (138.2°F) (Closed Cup)[11]
Auto-Ignition Temperature420°C (788°F)[11]

Operational Plan: Step-by-Step Guidance

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1][9]

  • Ensure the container is tightly closed.[9]

  • All containers must be clearly labeled with the chemical name and any known hazards.[4][10]

2. Handling and Use:

  • All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[7][8]

  • Avoid direct contact with the skin and eyes.[9]

  • Avoid the formation of dust and aerosols.[9]

  • Do not eat, drink, or smoke in the laboratory.[4]

  • Use appropriate, clean glassware and equipment.

3. Spill Management:

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite or sand.[12]

    • Collect the absorbed material into a designated, sealed, and labeled hazardous waste container.[9][12]

    • Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.[12]

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's Environmental Health & Safety (EHS) department or emergency response team.[13]

4. Disposal Plan:

  • Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.

  • Solid Waste: All contaminated solid materials, including gloves, weighing paper, and absorbent materials, must be collected in a designated and clearly labeled "Hazardous Solid Waste" container.[13]

  • Liquid Waste: Solutions containing the compound must be collected in a designated and labeled "Hazardous Liquid Waste" container.[13] Do not mix with incompatible waste streams.[5]

  • Empty Containers: Rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[12]

  • Contact your institution's EHS department for pickup and disposal of hazardous waste containers.[12]

Visual Workflow and Logic Diagrams

To further clarify the operational procedures and safety logic, the following diagrams are provided.

G cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste Disposal Receive Receive Chemical Inspect Inspect Container Receive->Inspect Store Store in Cool, Dry, Ventilated Area Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE FumeHood Work in Fume Hood DonPPE->FumeHood Handle Handle Compound FumeHood->Handle Segregate Segregate Waste (Solid/Liquid) Handle->Segregate Label Label Waste Containers Segregate->Label EHS Contact EHS for Pickup Label->EHS

Caption: Workflow for Handling this compound.

G cluster_hazards Potential Hazards cluster_ppe Personal Protective Equipment SkinIrritation Skin Irritation Gloves Gloves SkinIrritation->Gloves LabCoat Lab Coat SkinIrritation->LabCoat EyeIrritation Eye Irritation Goggles Goggles/Face Shield EyeIrritation->Goggles Ingestion Harmful if Swallowed Ingestion->Gloves Ingestion->LabCoat Inhalation Respiratory Irritation Respirator Fume Hood/Respirator Inhalation->Respirator

Caption: PPE Mitigation of Potential Chemical Hazards.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinolin-4-ylmethanamine
Reactant of Route 2
Reactant of Route 2
Quinolin-4-ylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.